molecular formula C32H38N2O8S2 B12381988 Sulfo-Cy5 carboxylic acid

Sulfo-Cy5 carboxylic acid

カタログ番号: B12381988
分子量: 642.8 g/mol
InChIキー: DTIFRUNGEJKSRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfo-Cy5 carboxylic acid is a useful research compound. Its molecular formula is C32H38N2O8S2 and its molecular weight is 642.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C32H38N2O8S2

分子量

642.8 g/mol

IUPAC名

2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C32H38N2O8S2/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42)

InChIキー

DTIFRUNGEJKSRN-UHFFFAOYSA-N

異性体SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

正規SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

製品の起源

United States

Foundational & Exploratory

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye that serves as a versatile tool in biological research and drug development.[1][2] Its inherent hydrophilicity, conferred by the presence of sulfonate groups, minimizes aggregation and non-specific binding, making it an ideal candidate for labeling biomolecules in aqueous environments.[] This guide provides a comprehensive overview of this compound, including its core properties, experimental protocols for its use in bioconjugation, and key technical data.

Core Properties and Technical Data

This compound is the non-activated form of the Sulfo-Cy5 dye.[4] While the pre-activated N-hydroxysuccinimide (NHS) ester is often preferred for direct labeling of primary amines, the carboxylic acid form offers flexibility for custom activation strategies and serves as an excellent negative control in conjugation experiments.[1][5] The dye is characterized by its bright fluorescence, with excitation and emission maxima in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples.[5][2]

Quantitative Data Summary

The physicochemical and spectral properties of this compound are summarized in the table below. Data from various suppliers may show slight variations.

PropertyValueReferences
Excitation Maximum (λmax) ~646 - 648 nm[5][6]
Emission Maximum (λem) ~662 - 671 nm[5][6]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M-1cm-1[5][6]
Fluorescence Quantum Yield (Φ) ~0.28[6]
Molecular Weight ~680.87 g/mol (as potassium salt)[6]
Solubility Water, DMSO, DMF[1][6]
pH Sensitivity pH insensitive from pH 4 to 10[5][2]

Chemical Structure

The foundational structure of this compound features a polymethine chain flanked by two indolenine rings, with sulfonate groups providing water solubility and a terminal carboxylic acid for conjugation.

Caption: Chemical Structure of this compound.

Experimental Protocols

This compound can be conjugated to biomolecules containing primary amines, such as proteins, antibodies, and peptides, following activation of the carboxylic acid group. The most common activation method involves the use of a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).

Activation of this compound with EDC/Sulfo-NHS

This protocol describes the in-situ activation of this compound to create a reactive Sulfo-NHS ester, which can then be used for labeling.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 or 0.1 M sodium phosphate (B84403) buffer, pH 7.5

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 µL of the this compound stock solution with 100 µL of Activation Buffer.

    • Add 2 µL of the EDC solution and 3 µL of the Sulfo-NHS solution to the Sulfo-Cy5 solution.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

Conjugation to a Protein (e.g., Antibody)

This protocol outlines the labeling of a protein with the freshly activated Sulfo-Cy5 Sulfo-NHS ester.

Materials:

  • Activated Sulfo-Cy5 Sulfo-NHS ester solution (from the previous protocol)

  • Protein to be labeled (e.g., antibody at 2 mg/mL in PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy5 Sulfo-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted Sulfo-NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled protein.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in the use of this compound.

Bioconjugation Workflow of this compound start Start: Sulfo-Cy5 Carboxylic Acid activation Activation (EDC, Sulfo-NHS) start->activation activated_dye Activated Sulfo-Cy5 Sulfo-NHS Ester activation->activated_dye conjugation Conjugation activated_dye->conjugation biomolecule Amine-containing Biomolecule (e.g., Protein) biomolecule->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (e.g., Gel Filtration) quenching->purification final_product Fluorescently Labeled Biomolecule purification->final_product end End final_product->end

Caption: Bioconjugation workflow for this compound.

Activation and Conjugation Reaction cluster_activation Activation cluster_conjugation Conjugation SulfoCy5_COOH Sulfo-Cy5-COOH EDC_SulfoNHS + EDC + Sulfo-NHS SulfoCy5_COOH->EDC_SulfoNHS SulfoCy5_NHS Sulfo-Cy5-NHS EDC_SulfoNHS->SulfoCy5_NHS Protein_NH2 Protein-NH2 Plus + Protein_NH2->Plus Conjugate Protein-NH-CO-Sulfo-Cy5 Plus->Conjugate

Caption: Reaction scheme for activation and conjugation.

Quality Control and Storage

For optimal performance, this compound should be stored at -20°C in the dark, desiccated.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but should be protected from moisture and light to prevent degradation.[7] The purity of the dye can be assessed by HPLC and mass spectrometry.[6]

Conclusion

This compound is a valuable reagent for researchers requiring a water-soluble, far-red fluorescent probe. Its primary utility lies in its adaptability for custom bioconjugation strategies. By following the detailed protocols for activation and conjugation outlined in this guide, scientists can effectively label a wide range of biomolecules for various applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a widely utilized far-red fluorescent dye. This document details its chemical structure, physicochemical properties, and common applications in biological research and drug development, with a focus on bioconjugation.

Introduction

This compound is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the molecule, a crucial feature for biological applications as it obviates the need for organic co-solvents in labeling reactions.[2][3][4] This dye is a non-activated form, meaning the carboxylic acid group requires activation, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins and peptides.[2][5] Sulfo-Cy5 is known for its brightness and photostability, with an excitation maximum well-suited for common laser lines, making it a popular choice for fluorescence-based assays.[4][6]

Chemical Structure and Physicochemical Properties

The core structure of Sulfo-Cy5 consists of two indolenine rings connected by a pentamethine chain. The sulfonate groups are typically attached to the indole (B1671886) rings, enhancing hydrophilicity. The carboxylic acid group provides a handle for conjugation to other molecules.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReferences
Molecular Formula C₃₂H₃₇N₂KO₈S₂[5]
Molecular Weight 680.87 g/mol [5]
Excitation Maximum (λex) ~646 nm[4][5]
Emission Maximum (λem) ~662 nm[4][5]
Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) ~0.28[5]
Solubility Water, DMSO, DMF[7]

Synthesis Overview

Bioconjugation and Experimental Protocols

This compound is the precursor to the more reactive Sulfo-Cy5 NHS ester, which is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[2][8] The following section outlines a general protocol for protein labeling using Sulfo-Cy5 NHS ester.

Activation of this compound (Conceptual)

The carboxylic acid group of Sulfo-Cy5 can be activated to an NHS ester by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated form is then used for labeling.

G cluster_activation Activation of Carboxylic Acid Sulfo-Cy5-COOH Sulfo-Cy5 Carboxylic Acid EDC_NHS EDC, NHS Sulfo-Cy5-NHS Sulfo-Cy5 NHS Ester

Protein Labeling Protocol with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[2]

  • Prepare Dye Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio of dye to protein.[2]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[2]

    • Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[2] The DOL is calculated using the following formula:

    DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye]

    Where:

    • Amax is the absorbance at the dye's maximum absorption wavelength.

    • A280 is the absorbance at 280 nm.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • εdye is the molar extinction coefficient of the dye at its Amax.

    • CF280 is the correction factor for the dye's absorbance at 280 nm (A280/Amax).

G

Applications

The high water solubility, bright fluorescence, and far-red emission of Sulfo-Cy5 make it an excellent choice for a variety of applications, including:

  • Fluorescence Microscopy: Imaging of labeled cells and tissues with reduced autofluorescence from biological samples.[4]

  • Flow Cytometry: High-throughput analysis and sorting of labeled cells.[4]

  • In Vivo Imaging: Deep-tissue imaging due to the low absorption of red light by biological tissues.[4]

  • Immunoassays: Development of sensitive detection methods using labeled antibodies.

  • Nucleic Acid Labeling: Fluorescent labeling of DNA and RNA probes.[4]

Conclusion

This compound is a versatile and highly effective fluorescent dye for the labeling of biomolecules. Its excellent water solubility, favorable spectral properties, and the well-established chemistry for its conjugation make it an indispensable tool for researchers in the life sciences and drug development. The provided technical information and protocols serve as a valuable resource for the successful application of this powerful fluorophore.

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research. Its inherent brightness, high photostability, and minimal background autofluorescence in the far-red spectrum make it an excellent candidate for labeling proteins, nucleic acids, and other biomolecules.[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for applications in aqueous environments without the need for organic co-solvents.[1][][3] This guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and a discussion of factors influencing its fluorescence.

Core Spectral and Physical Properties

The quantitative spectral and physical characteristics of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for designing and troubleshooting fluorescence-based assays.

PropertyValueReferences
Excitation Maximum (λabs) ~646 nm[1][4][5][6]
Emission Maximum (λem) ~662 nm[1][4][5][6]
Molar Extinction Coefficient (ε) ~271,000 cm-1M-1[4][5][6]
Fluorescence Quantum Yield (Φ) 0.2 - 0.28[4][5][6]
Molecular Formula C32H37N2NaO8S2[4]
Molecular Weight (MW) ~664.8 g/mol (sodium salt)[4]
Solubility Water, DMSO, DMF[4][5][6]

Factors Influencing Spectral Properties

The fluorescence of Sulfo-Cy5 is notably stable across a broad pH range, typically from pH 4 to 10.[7][8] However, its performance can be influenced by the surrounding environment.

  • Solvent Polarity: While highly water-soluble, the choice of solvent can subtly influence the spectral properties of cyanine (B1664457) dyes.

  • Conjugation: The process of conjugating Sulfo-Cy5 to biomolecules can affect its fluorescence characteristics. The degree of labeling (DOL) is a critical parameter to optimize, as excessive labeling can lead to self-quenching.

  • Environmental Factors: The immediate chemical environment, such as proximity to other molecules, can impact fluorescence intensity.

cluster_factors Factors Influencing Fluorescence pH pH Fluorescence Sulfo-Cy5 Fluorescence Properties pH->Fluorescence Solvent Solvent Polarity Solvent->Fluorescence DOL Degree of Labeling (DOL) DOL->Fluorescence Environment Local Environment Environment->Fluorescence

Caption: Key factors influencing the fluorescence properties of Sulfo-Cy5.

Experimental Protocols

Accurate determination of the spectral properties of this compound is fundamental for its application. Below are detailed methodologies for key experiments.

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the use of UV-Visible spectrophotometry to measure the absorbance of Sulfo-Cy5 and calculate its molar extinction coefficient.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in PBS. The exact concentration should be chosen to allow for accurate serial dilutions.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. A typical concentration range would be from 1 µM to 10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with PBS to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm).

  • Data Analysis:

    • Plot a graph of absorbance at the λmax versus the concentration of the dye.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative quantum yield using a reference standard.

Materials:

  • This compound solution (from the previous protocol)

  • A reference fluorophore with a known quantum yield in the same spectral region (e.g., another cyanine dye).

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Spectrofluorometer Setup: Turn on the instrument and set the excitation wavelength to the absorption maximum of Sulfo-Cy5 (around 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.

  • Absorbance Matching: Prepare a dilute solution of both the Sulfo-Cy5 sample and the reference standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Emission Spectra Recording:

    • Record the fluorescence emission spectrum of the reference standard.

    • Without changing the instrument settings, record the fluorescence emission spectrum of the Sulfo-Cy5 sample.

  • Data Analysis: The quantum yield (Φ) of the sample can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

cluster_workflow Fluorescence Spectroscopy Workflow A Prepare Sample and Reference Solutions B Match Absorbance at Excitation Wavelength A->B C Set Excitation and Emission Parameters B->C D Record Emission Spectrum of Reference C->D E Record Emission Spectrum of Sample D->E F Integrate Fluorescence Intensity E->F G Calculate Quantum Yield F->G

Caption: Workflow for determining fluorescence quantum yield.

References

Sulfo-Cy5 Carboxylic Acid: A Deep Dive into its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Sulfo-Cy5 carboxylic acid, a widely utilized far-red fluorescent dye. We will delve into its extinction coefficient and quantum yield, provide detailed experimental protocols for their determination, and illustrate its application in advanced biological research techniques.

Core Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye known for its exceptional brightness and photostability, making it a preferred choice for labeling proteins, nucleic acids, and other biomolecules.[1][] Its key spectral properties are summarized in the table below.

PropertyValueReference
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.28[3]
Maximum Excitation Wavelength (λ_abs)~646 nm[1]
Maximum Emission Wavelength (λ_em)~662 nm[1]
Stokes Shift~16 nm[1]
Recommended Laser Lines633 nm or 647 nm[4]

Note: The exact values for the extinction coefficient and quantum yield can be influenced by environmental factors such as solvent polarity, pH, and temperature.[5][6] For instance, the fluorescence quantum yield of cyanine dyes like Cy5 can be lower in non-viscous aqueous solutions due to cis-trans isomerization.[5][6] The introduction of sulfonyl groups in Sulfo-Cy5 enhances its water solubility and can lead to increased photostability and quantum yields compared to its non-sulfonated counterpart.[3]

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. Below are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) for aqueous measurements, or anhydrous DMSO/DMF for stock solutions)[]

  • Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

  • Measure absorbance: Measure the absorbance of each dilution at the maximum absorption wavelength (~646 nm) using the spectrophotometer. Use the same solvent as a blank.

  • Plot a calibration curve: Plot the measured absorbance values against the corresponding concentrations.

  • Calculate the extinction coefficient: The slope of the resulting linear regression line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

G A Prepare Stock Solution of Sulfo-Cy5 B Create Serial Dilutions A->B C Measure Absorbance at ~646 nm B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope (Extinction Coefficient) D->E

Caption: Diagram illustrating the principle of FRET for detecting protein-protein interactions.

Fluorescence In Situ Hybridization (FISH)

FISH is a technique used to detect and localize specific DNA or RNA sequences in cells or tissues. Sulfo-Cy5 labeled oligonucleotide probes are commonly used in FISH due to their bright and photostable signal.

Experimental Workflow for FISH using Sulfo-Cy5:

  • Probe Design and Labeling: An oligonucleotide probe complementary to the target DNA or RNA sequence is synthesized and covalently labeled with Sulfo-Cy5.

  • Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow the probe to access the target sequence.

  • Hybridization: The labeled probe is incubated with the prepared sample, allowing it to anneal to its complementary sequence.

  • Washing: Unbound probes are washed away to reduce background signal.

  • Imaging: The sample is visualized using a fluorescence microscope. The bright red fluorescence of Sulfo-Cy5 indicates the location of the target sequence.

FISH Experimental Workflow

G Workflow for Fluorescence In Situ Hybridization (FISH) A Design and Synthesize Sulfo-Cy5 Labeled Probe C Hybridize Probe to Target Sequence A->C B Fix and Permeabilize Cells/Tissue B->C D Wash to Remove Unbound Probe C->D E Image with Fluorescence Microscope D->E F Visualize Target Location E->F

Caption: A generalized workflow for performing a FISH experiment with a Sulfo-Cy5 labeled probe.

References

Technical Guide: Water Solubility of Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Sulfo-Cy5 carboxylic acid, a key parameter influencing its application in biological research and drug development. We will cover its quantitative solubility, the experimental protocol for its determination, and its practical implications in common laboratory procedures.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright emission in the far-red region of the spectrum.[1][2] Its structure includes sulfonic acid groups, which significantly enhance its hydrophilicity and, consequently, its solubility in aqueous solutions.[2][3] This high water solubility is a critical feature, as it allows for the direct labeling of proteins, peptides, and other biomolecules in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of these molecules.[3] The non-activated carboxylic acid form can be used for various purposes, including as a reference standard or for conjugation to molecules through in-situ activation.[1]

Physicochemical and Solubility Data

The key properties of this compound are summarized in the table below. The high water solubility is a standout feature, enabling the preparation of high-concentration stock solutions.

PropertyValueReference(s)
Molecular Formula C₃₂H₃₇N₂NaO₈S₂[4]
Molecular Weight ~664.8 - 680.87 g/mol (depending on salt form)[4][5]
Excitation Maximum (λex) ~646 nm[4][6]
Emission Maximum (λem) ~662 nm[4][6]
Molar Extinction Coeff. 271,000 M⁻¹cm⁻¹[4][6]
Fluorescence Quantum Yield ~0.2 - 0.28[4][6]
Appearance Dark blue powder[6]
Solubility Well soluble in water (0.35 M = 240 g/L) , DMSO, DMF.[6]
Practically insoluble in non-polar organic solvents.[6]

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the water solubility of this compound. The principle is based on creating a saturated solution and then quantifying the concentration of the dissolved dye.

Materials and Equipment:

  • This compound powder

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Benchtop centrifuge

  • Spectrophotometer (UV-Vis)

  • Calibrated micropipettes

  • Analytical balance

  • Volumetric flasks and tubes

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound powder (e.g., 30 mg) into a microcentrifuge tube.

    • Add a small, precise volume of deionized water (e.g., 100 µL). This creates a concentration far exceeding the expected solubility.

    • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

    • Incubate the suspension at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Soluble Dye:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant in deionized water to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Measure the absorbance of the diluted solution at the maximum absorption wavelength of Sulfo-Cy5 (~646 nm).

    • Calculate the concentration of the dye in the saturated solution using the Beer-Lambert law: A = εcl Where:

      • A is the absorbance

      • ε is the molar extinction coefficient (271,000 M⁻¹cm⁻¹)

      • c is the molar concentration

      • l is the path length of the cuvette (typically 1 cm)

    • Account for the dilution factor to determine the concentration of the original saturated supernatant. This concentration represents the water solubility.

Visualization of Experimental and Application Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows discussed in this guide.

G cluster_0 Workflow for Determining Water Solubility A 1. Add excess Sulfo-Cy5 powder to a known volume of water B 2. Vortex and incubate to create a saturated solution A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Collect clear supernatant C->D E 5. Serially dilute the supernatant D->E F 6. Measure absorbance via spectrophotometry E->F G 7. Calculate concentration using Beer-Lambert Law F->G

Caption: A flowchart of the experimental steps to determine the aqueous solubility of Sulfo-Cy5.

G cluster_1 Workflow for Indirect Immunofluorescence P1 1. Sample Preparation (Cell/Tissue Fixation & Permeabilization) P2 2. Blocking (Prevents non-specific antibody binding) P1->P2 P3 3. Primary Antibody Incubation (Binds to target antigen) P2->P3 P4 4. Washing Step P3->P4 P5 5. Secondary Antibody Incubation (Sulfo-Cy5 labeled, binds to primary Ab) P4->P5 P6 6. Final Washing Step P5->P6 P7 7. Mounting and Visualization (Fluorescence Microscopy) P6->P7

Caption: A typical workflow for indirect immunofluorescence using a Sulfo-Cy5 labeled secondary antibody.

Application in Bioconjugation and Immunofluorescence

The high water solubility of this compound is particularly advantageous in the field of bioconjugation. For covalent labeling of biomolecules, the carboxylic acid group is typically activated to an NHS ester, which then readily reacts with primary amines on proteins and peptides.[1]

Key Advantages of High Water Solubility:

  • Simplified Labeling Reactions: The ability to dissolve the dye directly in aqueous buffers simplifies the labeling protocol, as no organic solvents are needed which could compromise protein stability.[3]

  • Reduced Aggregation: Hydrophilic dyes are less likely to cause aggregation of the labeled protein, a common issue with more hydrophobic fluorophores.

  • Improved Purity of Conjugates: The high solubility of the free dye facilitates its removal during the purification of the labeled protein, often done via size exclusion chromatography or dialysis.

In a technique like indirect immunofluorescence , a primary antibody first binds to the target antigen within a cell or tissue. Then, a secondary antibody, which is conjugated to a fluorophore like Sulfo-Cy5, is used to detect the primary antibody.[3] The high water solubility and bright fluorescence of Sulfo-Cy5 make it an excellent choice for this application, providing a strong signal with low background.[2]

Conclusion

The excellent water solubility of this compound, quantified at approximately 240 g/L, is a defining characteristic that underpins its widespread use in biological and biomedical research.[6] This property simplifies experimental procedures, enhances the quality of bioconjugates, and contributes to the generation of high-quality data in applications such as immunofluorescence and flow cytometry. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this versatile far-red fluorescent probe.

References

An In-depth Technical Guide to the Fluorescence of Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence mechanism of Sulfo-Cy5 carboxylic acid, a widely used far-red fluorescent dye. It delves into the photophysical principles governing its fluorescence, the influence of environmental factors, and detailed methodologies for its characterization.

Core Fluorescence Mechanism of this compound

The fluorescence of this compound, a member of the cyanine (B1664457) dye family, originates from its unique molecular structure. The core of the dye consists of two nitrogen-containing heterocyclic rings (indolenine derivatives) linked by a polymethine chain. This extended π-conjugated system is the primary chromophore responsible for the dye's absorption and emission of light in the far-red region of the spectrum.

The process of fluorescence can be understood through the following steps, visually represented by the Jablonski diagram (Figure 1):

  • Excitation: Upon illumination with light of an appropriate wavelength (around 646 nm), the π-electrons in the polymethine chain absorb a photon and are promoted from the ground electronic state (S₀) to an excited singlet state (S₁).

  • Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes, dissipating a small amount of energy as heat to the surrounding environment.

  • Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence, which occurs at a longer wavelength (around 662 nm) than the excitation light, a phenomenon known as the Stokes shift.

The high molar extinction coefficient of Sulfo-Cy5 is attributed to the high probability of the S₀ → S₁ electronic transition in the long polymethine chain. The fluorescence quantum yield, a measure of the efficiency of fluorescence, is influenced by various competing non-radiative decay pathways.

Role of the Functional Groups:

  • Polymethine Chain: The length of this chain is the primary determinant of the absorption and emission wavelengths. Longer chains result in absorption and emission at longer wavelengths (red-shifted).

  • Sulfonate Groups (Sulfo-): The presence of sulfonate groups significantly increases the hydrophilicity of the dye, making it highly soluble in aqueous buffers.[1] This is crucial for biological applications, preventing aggregation and non-specific binding.[1] Aggregation can lead to self-quenching and a decrease in fluorescence intensity.[2]

  • Carboxylic Acid Group: This functional group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, enabling their fluorescent labeling.[3]

Photophysical Properties of this compound

The key photophysical parameters of this compound are summarized in the table below. These values can vary slightly depending on the solvent and measurement conditions.

Photophysical PropertyValueReference(s)
Excitation Maximum (λ_abs)~646 nm[4][5]
Emission Maximum (λ_em)~662 nm[4][5]
Molar Extinction Coefficient (ε)~271,000 M⁻¹cm⁻¹[4][5][6]
Fluorescence Quantum Yield (Φ_F)~0.28[4][5][6][7]
Stokes Shift~16 nm[Calculated]

Influence of the Environment on Fluorescence

The fluorescence of this compound can be influenced by its immediate environment. Understanding these effects is critical for obtaining reliable and reproducible results in fluorescence-based assays.

  • Solvent Polarity: While cyanine dyes are generally less sensitive to solvent polarity than some other fluorophores, changes in the polarity of the microenvironment can lead to shifts in the absorption and emission spectra.[1][8] In general, an increase in solvent polarity can lead to a red shift in the emission spectrum.[8]

  • pH: The fluorescence of Sulfo-Cy5 and other similar cyanine dyes is largely independent of pH in the range of 3 to 10.[9][10] This broad pH stability makes them suitable for a wide range of biological applications.[9]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity. This is due to an increase in the rate of non-radiative decay processes as the molecule has more thermal energy.

  • Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity. For cyanine dyes, quenching can occur through various mechanisms, including:

    • Self-quenching (Aggregation): At high concentrations, dye molecules can form non-fluorescent aggregates. The sulfonate groups on Sulfo-Cy5 help to mitigate this effect by increasing its water solubility.[1][2]

    • Collision with Quenchers: Certain molecules, such as iodide ions and some organic molecules, can quench fluorescence upon collision with the excited fluorophore.

    • Photobleaching: Irreversible photo-degradation of the fluorophore upon prolonged exposure to excitation light can lead to a loss of fluorescence. The primary mechanism of photobleaching for many organic dyes involves the reaction with reactive oxygen species generated from the dye's triplet state.[6][10]

Experimental Protocols

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) or deionized water). The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a UV-Visible spectrophotometer.

    • Record the absorbance spectrum over a wavelength range that includes the expected absorption maximum (e.g., 500 nm to 750 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

  • Emission Spectrum Measurement:

    • Use a fluorescence spectrophotometer (fluorometer).

    • Set the excitation wavelength to the determined absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 650 nm to 800 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent. Prepare a series of dilutions from the stock solution.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λ_abs) using a UV-Visible spectrophotometer.

  • Calculation: According to the Beer-Lambert law (A = εcl), plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound relative to a known standard.[11][12][13]

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar spectral region to Sulfo-Cy5 (e.g., Cresyl Violet or another well-characterized cyanine dye in the same solvent).

  • Sample Preparation:

    • Prepare a series of five to six dilute solutions of both the Sulfo-Cy5 sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.[12]

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of each line is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    • Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)

    • Where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions (which will be the same if the same solvent is used).[11][12]

Visualizations

Jablonski_Diagram Figure 1. Jablonski Diagram for Sulfo-Cy5 cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (Non-radiative) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the electronic transitions in Sulfo-Cy5.

Experimental_Workflow Figure 2. Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep Prepare Dilute Solutions of Sulfo-Cy5 and Standard abs_spec Measure Absorbance Spectra prep->abs_spec determine_lambda_abs Determine λ_abs abs_spec->determine_lambda_abs fluor_spec Measure Emission Spectra determine_lambda_abs->fluor_spec Set Excitation Wavelength determine_lambda_em Determine λ_em fluor_spec->determine_lambda_em integrate Integrate Emission Spectra fluor_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate_qy Calculate Quantum Yield plot->calculate_qy

References

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5 carboxylic acid, a widely used far-red fluorescent dye. The information herein is intended to support researchers and professionals in the fields of drug development, bio-imaging, and diagnostics in the effective application of this versatile fluorophore.

Core Photophysical & Chemical Properties

This compound is a water-soluble cyanine (B1664457) dye known for its bright fluorescence, high photostability, and low non-specific binding, making it an excellent candidate for labeling proteins, peptides, and nucleic acids.[][2] Its sulfonate groups enhance its hydrophilicity, rendering it highly soluble in aqueous buffers and reducing the aggregation-caused quenching often observed with other fluorescent dyes.[][3]

Quantitative Data Summary

The key photophysical and chemical parameters of this compound are summarized in the tables below for easy reference and comparison.

Photophysical PropertyValueSolvent/Conditions
Absorption Maximum (λabs) ~646 nmAqueous Buffer/Acetonitrile
Emission Maximum (λem) ~662 nmAqueous Buffer/Acetonitrile
Molar Extinction Coefficient (ε) ~271,000 cm-1M-1Aqueous Buffer
Fluorescence Quantum Yield (ΦF) ~0.28Aqueous Buffer
Stokes Shift ~16 nm-
Chemical & Physical PropertyValue
Molecular Weight ~680.87 g/mol (as potassium salt)
Molecular Formula C32H37N2KO8S2
Solubility Highly soluble in water, DMF, and DMSO
Purity Typically >95% (determined by 1H NMR and HPLC-MS)
Appearance Dark blue powder

Experimental Protocols

Detailed methodologies for the determination of the key photophysical parameters of this compound are provided below. These protocols are based on established spectrophotometric and spectrofluorometric techniques.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using spectrophotometry and the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or methanol)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

  • Measure Absorbance:

    • Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of Sulfo-Cy5 (around 646 nm).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution at the absorption maximum (λmax).

  • Data Analysis:

    • Plot the measured absorbance at λmax against the corresponding concentration for each dilution.

    • Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M-1cm-1, assuming a 1 cm path length.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound solution (prepared as in the extinction coefficient protocol)

  • A suitable reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, ΦF = 0.53).[4]

  • Spectrofluorometer

  • 1 cm path length quartz fluorescence cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the this compound and the reference standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

  • Measure Absorbance: For each solution, measure the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Excite each solution at the same wavelength.

    • Record the fluorescence emission spectrum over the entire emission range for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,ref * (Slopesample / Sloperef) * (nsample2 / nref2)

      where:

      • ΦF,ref is the quantum yield of the reference standard.

      • Slopesample and Sloperef are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance.

      • nsample and nref are the refractive indices of the solvents used for the sample and reference, respectively (if they are the same, this term is 1).[5]

Bioconjugation Workflow

This compound can be conjugated to biomolecules, such as proteins or polymers, through the formation of an amide bond. This typically involves the activation of the carboxylic acid group. The following diagram illustrates a general workflow for the bioconjugation of this compound to a primary amine-containing molecule.[6]

Bioconjugation_Workflow Sulfo_Cy5 Sulfo-Cy5 Carboxylic Acid Activated_Ester Activated Sulfo-Cy5 (NHS Ester) Sulfo_Cy5->Activated_Ester Activation Activator Activating Agent (e.g., EDC/NHS) Activator->Activated_Ester Conjugated_Product Sulfo-Cy5 Labeled Biomolecule Activated_Ester->Conjugated_Product Biomolecule Biomolecule with Primary Amine (R-NH2) Biomolecule->Conjugated_Product Conjugation Purification Purification (e.g., Dialysis, SEC) Conjugated_Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: General workflow for the bioconjugation of this compound.

Applications in Research and Drug Development

The excellent photophysical properties of this compound make it a valuable tool in various research and development applications:

  • Fluorescence Microscopy: Its bright, far-red emission is ideal for high-contrast imaging of cells and tissues with minimal autofluorescence.

  • Flow Cytometry: The strong signal allows for precise cell sorting and analysis.

  • In Vivo Imaging: The near-infrared emission enables deep tissue imaging with low background signal.

  • Bioconjugation: It can be readily conjugated to proteins, antibodies, and nucleic acids for use in a wide range of assays, including immunoassays and fluorescence in situ hybridization (FISH).[]

  • Drug Delivery: As a fluorescent reporter, it can be attached to drug delivery systems, such as nanoparticles, to track their biodistribution and cellular uptake.[7]

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Sulfo-Cy5 carboxylic acid, a widely used fluorescent dye in biological and pharmaceutical research. Understanding the stability profile of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines key factors influencing its stability, recommended storage protocols, and detailed methodologies for stability assessment.

Core Stability Profile

This compound is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield. While generally robust, its stability is influenced by several environmental factors, primarily temperature, light, and pH. Proper handling and storage are paramount to prevent degradation and maintain its fluorescent properties.

Factors Influencing Stability

The primary factors affecting the stability of this compound are:

  • Temperature: Elevated temperatures can accelerate the degradation of the cyanine (B1664457) dye structure.

  • Light: Exposure to light, particularly UV and high-intensity visible light, can lead to photobleaching, a process that irreversibly destroys the fluorophore.

  • pH: While Sulfo-Cy5 conjugates are reported to be stable over a wide pH range, the stability of the free carboxylic acid form can be influenced by pH, especially at extreme acidic or alkaline conditions.

  • Moisture: The lyophilized solid is hygroscopic and should be protected from moisture to prevent hydrolysis and degradation.

  • Oxidizing Agents: The polymethine chain of cyanine dyes is susceptible to oxidation, which can lead to a loss of fluorescence.

Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended.

Lyophilized Solid
ParameterRecommendationDuration
Temperature-20°CUp to 24 months[1][2]
LightStore in the darkIndefinite
AtmosphereStore under desiccated conditionsIndefinite
Stock Solutions
SolventTemperatureDuration
Anhydrous DMSO or DMF-20°CUp to 1 month[3]
Anhydrous DMSO or DMF-80°CUp to 6 months[3]

Note: For stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to moisture.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for assessing the stability of this compound under various conditions.

Photostability Assessment

This protocol is designed to quantify the rate of photobleaching upon exposure to a light source.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 µM).

  • Initial Measurement: Measure the initial absorbance and fluorescence intensity of the solution using a spectrophotometer and a fluorometer, respectively. The excitation and emission maxima for Sulfo-Cy5 are typically around 646 nm and 662 nm.

  • Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp with appropriate filters or a specific wavelength LED) of known intensity.

  • Time-course Measurement: At regular time intervals, measure the absorbance and fluorescence intensity of the solution.

  • Data Analysis: Plot the percentage of remaining absorbance or fluorescence intensity against the exposure time. The photostability can be quantified by determining the half-life (the time it takes for the fluorescence to decrease by 50%).

pH Stability Assessment

This protocol evaluates the stability of the dye's fluorescence over a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 3 to 10).

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration in each of the prepared buffers.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. This will reveal the pH range over which the dye's fluorescence is stable. While conjugates are known to be stable from pH 4 to 10, this experiment will confirm the stability of the free acid.[4]

Thermal Stability Assessment

This protocol assesses the degradation of the dye at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various durations.

  • Analysis: At specified time points, remove an aliquot from each temperature and measure its absorbance and fluorescence intensity.

  • Data Analysis: Plot the percentage of remaining fluorescence intensity against time for each temperature. The degradation rate constant can be determined from these plots, often using an Arrhenius plot to model the temperature dependence of degradation.

Degradation Pathways

The primary degradation pathway for cyanine dyes like Sulfo-Cy5 involves the oxidation of the polymethine chain. This is often initiated by reactive oxygen species and can be accelerated by exposure to light. The disruption of the conjugated π-electron system of the polymethine bridge leads to a loss of the dye's characteristic absorption and fluorescence in the far-red region of the spectrum.

Logical Relationships of Stability Factors

The following diagram illustrates the interplay of factors that can affect the stability of this compound.

SulfoCy5_Stability SulfoCy5 This compound Stable Stable Fluorophore SulfoCy5->Stable If Stored Properly Degraded Degraded Product (Non-fluorescent) SulfoCy5->Degraded If Exposed To: Storage Proper Storage (-20°C, Dark, Dry) Storage->SulfoCy5 Maintains Light Light Exposure Light->Degraded Causes Photobleaching Temp High Temperature Temp->Degraded Accelerates Degradation Moisture Moisture Moisture->Degraded Causes Hydrolysis Oxidants Oxidizing Agents Oxidants->Degraded Causes Oxidation

References

Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a versatile fluorescent dye essential for a wide range of research and drug development applications. This guide details its chemical and physical properties, provides protocols for its use in bioconjugation, and illustrates its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a water-soluble, far-red fluorescent dye. Its key characteristics make it an ideal candidate for labeling proteins, peptides, and other biomolecules.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[1]

Chemical and Physical Data

Multiple CAS (Chemical Abstracts Service) numbers have been assigned to this compound, often referring to different salt forms of the molecule.[3][4] The most commonly referenced CAS number for the inner salt is 1121756-16-8.[3][4][5][6] Other reported CAS numbers include 1144107-82-3 for the potassium salt and 2098639-31-5 for the sodium salt.[2][3][4]

PropertyValueReferences
CAS Number (Inner Salt) 1121756-16-8[3][4][5][6]
CAS Number (Potassium Salt) 1144107-82-3[2][3][4]
CAS Number (Sodium Salt) 2098639-31-5[2][3][4]
Molecular Formula (Potassium Salt) C₃₂H₃₇KN₂O₈S₂[2][4]
Molecular Weight (Potassium Salt) 680.87 g/mol [4]
Excitation Maximum (λex) ~646 nm[2][5]
Emission Maximum (λem) ~662 nm[2][5]
Extinction Coefficient ~271,000 M⁻¹cm⁻¹[2][5]
Fluorescence Quantum Yield ~0.2 - 0.28[2][5]
Solubility Water, DMSO, DMF[2][3][5]
Appearance Dark blue powder[2]
Storage Conditions -20°C, protected from light[2][3][6]

Bioconjugation and Experimental Protocols

This compound is a non-activated form of the dye.[1] For conjugation to primary amines on biomolecules such as proteins or antibodies, the carboxylic acid group must first be activated.[1] This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[7] The EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable amine-reactive ester.[7][8][9] This intermediate readily reacts with primary amines to form a stable amide bond.[8][10]

General Protocol for Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound to an antibody. Optimization of the dye-to-protein ratio is recommended for each specific application.[11][12]

Materials:

  • This compound

  • Antibody in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[13][14] If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against an appropriate buffer like PBS.[10][12]

  • Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[7]

    • Add the EDC and Sulfo-NHS solutions to the this compound solution and incubate to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-9.0 using the Conjugation Buffer.[10][14]

    • Add the activated Sulfo-Cy5 dye to the antibody solution. A common starting molar ratio of dye to antibody is between 10:1 and 20:1.[10][11]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[11][12]

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted dye.

  • Purification: Purify the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[12][14]

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Sulfo-Cy5).[10] An optimal DOL is typically between 2 and 7.[10]

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Sulfo-Cy5-COOH Sulfo-Cy5 Carboxylic Acid EDC_sNHS EDC + Sulfo-NHS in Activation Buffer Sulfo-Cy5-COOH->EDC_sNHS Activation Activated_Dye Amine-Reactive Sulfo-Cy5-NHS Ester EDC_sNHS->Activated_Dye Antibody Antibody (-NH2) in Conjugation Buffer Activated_Dye->Antibody Conjugation Labeled_Antibody Labeled Antibody Antibody->Labeled_Antibody Purification Size-Exclusion Chromatography Labeled_Antibody->Purification Purified_Product Purified Labeled Antibody Purification->Purified_Product

Caption: Workflow for labeling antibodies with this compound.

Application in Signaling Pathway Analysis: GPCR Internalization

Fluorescently labeled ligands are powerful tools for studying the function and localization of G protein-coupled receptors (GPCRs). A study by Stoddart et al. (2020) demonstrated the use of this compound to develop a fluorescent antagonist for the adenosine (B11128) A₂A receptor (A₂AR), a type of GPCR.[15] This fluorescent ligand allows for the visualization of the receptor on the cell surface and the tracking of its internalization upon agonist stimulation.[15][16][17]

Upon binding of an agonist, GPCRs are typically phosphorylated, leading to the recruitment of arrestin proteins. This complex is then targeted for internalization via clathrin-mediated endocytosis. By labeling the receptor with a fluorescent tag like Sulfo-Cy5, this entire process can be monitored using fluorescence microscopy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor A₂A Receptor (GPCR) G_Protein G Protein Receptor->G_Protein Signal Transduction Arrestin Arrestin Receptor->Arrestin Phosphorylation & Arrestin Recruitment Clathrin_Pit Clathrin-Coated Pit Ligand Sulfo-Cy5 Labeled Antagonist Ligand->Receptor Binding Agonist Agonist Agonist->Receptor Activation Arrestin->Clathrin_Pit Internalization Endosome Endosome Clathrin_Pit->Endosome Endocytosis

Caption: GPCR internalization pathway visualized with a Sulfo-Cy5 labeled ligand.

This technical guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their experimental workflows. Its favorable properties and versatility make it an invaluable tool in the advancement of biological and pharmaceutical research.

References

An In-depth Technical Guide to the Safe Handling and Application of Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a widely used fluorescent dye in biological research. It covers essential safety and handling procedures, detailed chemical and physical properties, and protocols for its application in labeling biomolecules.

Chemical and Physical Properties

This compound is a water-soluble, far-red fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and nucleic acids in aqueous environments without the need for organic co-solvents.[1]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₃₂H₃₇N₂NaO₈S₂
Molecular Weight 664.8 g/mol [2]
CAS Number 1121756-16-8[2]
Appearance Dark blue powder
Excitation Maximum (λex) ~646 nm[2]
Emission Maximum (λem) ~662 nm[2]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.2[2]
Solubility Water, DMSO, DMF[2]
Storage Conditions -20°C, protected from light[2]

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[3]

Hazard Identification and First Aid
  • Hazard Classification: Not a hazardous substance or mixture.[3]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Eye Contact: Flush eyes with water as a precaution.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Handle with gloves. Wear appropriate protective clothing.[4]

  • Respiratory Protection: Not required under normal use. If dust is formed, use a dust mask.[3]

Handling and Storage
  • Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Protect from light.[5]

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.[3][4]

Experimental Protocols

While pre-activated esters like Sulfo-Cy5 NHS ester are commonly used for direct labeling of primary amines, this compound can be activated in situ to form a reactive intermediate for conjugation to biomolecules. The following protocol describes a general method for the activation of this compound using EDC and Sulfo-NHS and its subsequent conjugation to a protein.

Activation of this compound and Conjugation to a Protein

This two-step protocol is designed to minimize the polymerization of the target protein by activating the dye first.

Materials:

  • This compound

  • Protein to be labeled (in a buffer free of amines and carboxylates, e.g., MES buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Dye (Optional but Recommended):

    • To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated dye.

  • Conjugation to Protein:

    • Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL. The pH of the solution should be between 7.2 and 7.5 for efficient conjugation to primary amines.

    • Add the activated Sulfo-Cy5 solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Applications and Workflows

This compound and its derivatives are extensively used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[6][] A common application is the labeling of ligands to study G-protein coupled receptor (GPCR) signaling and trafficking.[8]

Signaling Pathway: GPCR Ligand Binding and Downstream Signaling

The following diagram illustrates a simplified workflow for studying GPCR activity using a Sulfo-Cy5 labeled ligand.

GPCR_Signaling cluster_0 Cell Surface cluster_1 Intracellular Signaling Ligand Sulfo-Cy5 Labeled Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: GPCR signaling initiated by a Sulfo-Cy5 labeled ligand.

Experimental Workflow: Receptor Labeling and Analysis

The diagram below outlines a typical experimental workflow for labeling a target receptor on live cells with a Sulfo-Cy5 conjugate and subsequent analysis.

Experimental_Workflow Start Start: Prepare Sulfo-Cy5 Conjugate Incubate Incubate Cells with Sulfo-Cy5 Conjugate Start->Incubate Wash Wash to Remove Unbound Conjugate Incubate->Wash Analyze Analyze Labeled Cells Wash->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Imaging Flow_Cytometry Flow Cytometry Analyze->Flow_Cytometry Quantification End End: Data Interpretation Microscopy->End Flow_Cytometry->End

Caption: Workflow for cell labeling and analysis with Sulfo-Cy5.

This guide provides essential information for the safe and effective use of this compound in a research setting. As with any chemical reagent, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to perform a thorough risk assessment before use.

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy5 carboxylic acid is a fluorescent dye widely utilized in biological research for the labeling of various biomolecules, including proteins, peptides, and oligonucleotides. As a member of the cyanine (B1664457) dye family, it exhibits intense fluorescence in the far-red region of the electromagnetic spectrum. This characteristic is particularly advantageous for biological imaging applications due to reduced autofluorescence from endogenous cellular components in this spectral range. The presence of sulfonate groups enhances its water solubility, simplifying conjugation reactions in aqueous buffers, while the carboxylic acid functional group provides a versatile handle for covalent attachment to primary amines on target biomolecules.

This technical guide provides an in-depth overview of the properties of this compound, detailed protocols for its use in bioconjugation, and the necessary visualizations to understand the underlying chemical and procedural workflows.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.

PropertyValueReference(s)
Molecular Formula C₃₂H₃₇N₂NaO₈S₂[1]
Molecular Weight 664.8 g/mol (as sodium salt)[1]
680.87 g/mol (as potassium salt)[2]
CAS Number 1121756-16-8 (inner salt), 2098639-31-5 (sodium salt), 1144107-82-3 (potassium salt)[2]
Excitation Maximum (λex) 646 nm[1][3]
Emission Maximum (λem) 662 nm[1][3]
Molar Extinction Coefficient 271,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield 0.2[1]
Solubility Water, DMSO, DMF[1][2]
Storage Conditions -20°C, protected from light[1]

Bioconjugation Methodologies

The carboxylic acid group of Sulfo-Cy5 is not inherently reactive towards the primary amines (e.g., lysine (B10760008) residues) found on proteins. Therefore, it must first be "activated" to form a more reactive species that can readily undergo an amidation reaction. Two primary strategies are employed for this purpose:

  • In Situ Activation using Carbodiimide Chemistry: This method involves the activation of the carboxylic acid using a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). The sulfo-NHS stabilizes the reactive intermediate, improving coupling efficiency.

  • Use of Pre-activated Sulfo-Cy5 NHS Ester: For convenience and often higher yields, a pre-activated form of the dye, Sulfo-Cy5 NHS ester, is commercially available. This molecule already contains the reactive N-hydroxysuccinimide ester and can be directly used for labeling proteins without the need for prior activation steps.

Below are detailed protocols for both approaches.

Experimental Protocol 1: Two-Step Protein Labeling via In Situ Activation of this compound

This protocol describes the covalent conjugation of this compound to a protein containing accessible primary amines using EDC and sulfo-NHS. This two-step process minimizes the risk of protein-protein crosslinking.[4]

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Reagent: 2-Mercaptoethanol (B42355)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Prepare fresh stock solutions of this compound, EDC, and sulfo-NHS in the Activation Buffer.

    • To the protein solution, add this compound to achieve a 10-20 fold molar excess.

    • Add EDC and sulfo-NHS to final concentrations of approximately 2 mM and 5 mM, respectively.[5]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes at room temperature.[4]

  • Conjugation to Protein:

    • Increase the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with 1X PBS.

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Experimental Protocol 2: Protein Labeling using Pre-activated Sulfo-Cy5 NHS Ester

This protocol provides a more streamlined approach for labeling proteins with Sulfo-Cy5 using its commercially available N-hydroxysuccinimide ester derivative.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer such as 1X PBS at a pH between 7.2 and 8.5. The protein concentration should typically be 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved Sulfo-Cy5 NHS ester to the protein solution. A 10:1 molar ratio of dye to protein is a common starting point for optimization.[6]

    • Ensure that the volume of DMSO added does not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction for 1 hour at room temperature with continuous gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the free dye using a desalting column equilibrated with 1X PBS.

    • Collect the colored fractions corresponding to the Sulfo-Cy5 labeled protein.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. Add a carrier protein like BSA and a preservative like sodium azide (B81097) if desired.[6]

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.

G cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation to Protein dye Sulfo-Cy5-COOH intermediate O-acylisourea intermediate (unstable) dye->intermediate + edc EDC edc->intermediate stable_intermediate Sulfo-Cy5-NHS ester (more stable) intermediate->stable_intermediate + sulfo_nhs sulfo-NHS sulfo_nhs->stable_intermediate conjugate Sulfo-Cy5-Protein Conjugate stable_intermediate->conjugate + protein Protein-NH2 protein->conjugate

Caption: Chemical pathway for the EDC/sulfo-NHS mediated activation and conjugation of this compound.

G cluster_protocol1 Protocol 1: In Situ Activation cluster_protocol2 Protocol 2: Pre-activated NHS Ester p1_start Prepare Protein in Activation Buffer (pH 4.5-6.0) p1_activate Add Sulfo-Cy5-COOH, EDC, and sulfo-NHS p1_start->p1_activate p1_quench Quench EDC with 2-Mercaptoethanol p1_activate->p1_quench p1_conjugate Adjust pH to 7.2-7.5 and Incubate p1_quench->p1_conjugate p1_purify Purify via Desalting Column p1_conjugate->p1_purify p1_end Labeled Protein p1_purify->p1_end p2_start Prepare Protein in Coupling Buffer (pH 7.2-8.5) p2_add_dye Add Sulfo-Cy5 NHS Ester (in DMSO) p2_start->p2_add_dye p2_incubate Incubate for 1 hour p2_add_dye->p2_incubate p2_purify Purify via Desalting Column p2_incubate->p2_purify p2_end Labeled Protein p2_purify->p2_end

Caption: Comparative experimental workflows for protein labeling with Sulfo-Cy5.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cy5 carboxylic acid. This method is intended for researchers in life sciences and professionals in drug development who require fluorescently labeled proteins for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.

Introduction

Sulfo-Cy5 is a bright, far-red fluorescent dye ideal for biological applications due to its high water solubility and low nonspecific binding.[1][2][] The carboxylic acid form of Sulfo-Cy5 is a non-activated version of the dye that can be covalently coupled to primary amine groups on a protein (such as the side chain of lysine (B10760008) residues or the N-terminus) through the formation of a stable amide bond.[4][5] This conjugation is achieved using a two-step process involving the activation of the dye's carboxyl group with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7][8] The addition of Sulfo-NHS enhances the coupling efficiency and stability of the amine-reactive intermediate.[6][7]

While this method provides a means to label proteins using this compound, it is important to note that the pre-activated Sulfo-Cy5 NHS ester is more commonly used for directly labeling proteins as it simplifies the reaction by eliminating the need for in-situ activation.[1][2][9]

Reaction Chemistry

The labeling process involves two key steps:

  • Activation of this compound: EDC activates the carboxyl group of the dye, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable Amine-Reactive Ester: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines.

  • Conjugation to the Protein: The amine-reactive Sulfo-NHS ester of the dye reacts with primary amine groups on the protein to form a stable amide bond, covalently attaching the Sulfo-Cy5 dye to the protein.

Materials and Reagents

  • Protein to be labeled (in an amine-free buffer such as PBS or MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Purification column (e.g., Sephadex G-25 desalting column)

Experimental Protocols

Reagent Preparation
  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer before labeling.[10]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated solutions of EDC and Sulfo-NHS in the Reaction Buffer. These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[6][11]

Two-Step Protein Labeling Protocol

This two-step protocol is designed to first activate the this compound and then conjugate it to the protein.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and Sulfo-NHS in the Reaction Buffer (pH 6.0). A recommended starting point is a 1:2:5 molar ratio of Sulfo-Cy5:EDC:Sulfo-NHS.

  • Incubate the activation reaction for 15 minutes at room temperature.[6][7][12]

Step 2: Conjugation to the Protein

  • Add the protein solution to the activated Sulfo-Cy5 mixture.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer (PBS). The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH.[11]

  • Incubate the reaction for 2 hours at room temperature, protected from light.

Step 3: Quenching the Reaction

  • (Optional) Quench the reaction by adding a quenching reagent, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM. This will react with any remaining unreacted dye.[12]

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Protein
  • Separate the labeled protein from unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[6][12]

  • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute from the column.

Data Presentation: Quantitative Parameters

The optimal labeling conditions can vary depending on the protein and the desired degree of labeling. The following table provides recommended starting concentrations and molar ratios that can be optimized for your specific application.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein) 5:1 to 20:1This should be optimized to achieve the desired degree of labeling.
Molar Ratio (EDC:Dye) 2:1 to 10:1A molar excess of EDC is required to drive the activation.
Molar Ratio (Sulfo-NHS:Dye) 2:1 to 5:1Sulfo-NHS stabilizes the activated intermediate.[7]
Activation pH 4.5 - 6.0Optimal for EDC/Sulfo-NHS activation.[11]
Conjugation pH 7.2 - 8.0Optimal for the reaction with primary amines.[4][11]
Reaction Time 2 hours at room temperatureCan be performed overnight at 4°C.

Visualization of the Experimental Workflow

ProteinLabelingWorkflow ReagentPrep Reagent Preparation (Protein, Dye, EDC, Sulfo-NHS) Activation Activation of Sulfo-Cy5 (Dye + EDC + Sulfo-NHS) pH 6.0, 15 min ReagentPrep->Activation Conjugation Conjugation to Protein pH 7.2-7.5, 2 hours Activation->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification LabeledProtein Purified Labeled Protein Purification->LabeledProtein

Caption: Workflow for labeling proteins with this compound.

Characterization of Labeled Protein

After purification, it is important to characterize the labeled protein to determine the concentration of the protein and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.

The concentration of the protein can be determined by measuring the absorbance at 280 nm, and the concentration of the Sulfo-Cy5 dye can be determined by measuring the absorbance at its maximum absorbance wavelength (~646 nm).

Note: A correction factor is needed for the protein absorbance at 280 nm due to the absorbance of the dye at this wavelength.

Storage of Labeled Protein

Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect the labeled protein from light to prevent photobleaching of the fluorescent dye.

References

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide array of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. Sulfo-Cy5 is a bright, far-red fluorescent dye that is well-suited for these applications due to its high extinction coefficient, good quantum yield, and emission spectrum in a region with low cellular autofluorescence.

Unlike the more common N-hydroxysuccinimide (NHS) ester-activated dyes, Sulfo-Cy5 carboxylic acid requires a two-step activation and conjugation process. This method, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), allows for the covalent labeling of primary amines on antibodies. This two-step approach provides control over the reaction and can be advantageous for molecules that are sensitive to the conditions of a one-step labeling reaction.[1] This application note provides a detailed protocol for the successful conjugation of this compound to antibodies.

Chemical Reaction and Signaling Pathway

The labeling of an antibody with this compound is a two-step process. First, the carboxylic acid group on the Sulfo-Cy5 dye is activated with EDC in the presence of Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This activation step is most efficient at a slightly acidic pH (4.7-6.0). In the second step, the amine-reactive Sulfo-NHS ester is reacted with the primary amine groups (e.g., on lysine (B10760008) residues) of the antibody at a physiological to slightly alkaline pH (7.2-8.0) to form a stable amide bond.[2]

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody Sulfo_Cy5_COOH This compound Reactive_Intermediate O-acylisourea Intermediate Sulfo_Cy5_COOH->Reactive_Intermediate + EDC (pH 4.7-6.0) EDC EDC Sulfo_NHS Sulfo-NHS Sulfo_Cy5_SNHS Sulfo-Cy5 Sulfo-NHS Ester Reactive_Intermediate->Sulfo_Cy5_SNHS + Sulfo-NHS Labeled_Antibody Sulfo-Cy5 Labeled Antibody Sulfo_Cy5_SNHS->Labeled_Antibody + Antibody (pH 7.2-8.0) Antibody Antibody (-NH2)

Figure 1. Two-step reaction for labeling antibodies with this compound.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Workflow

The overall workflow for labeling an antibody with this compound involves preparation of the antibody and dye, activation of the dye, conjugation to the antibody, and finally, purification of the labeled antibody.

G A Antibody Preparation (Buffer Exchange to PBS) D Conjugation Reaction (Add activated dye to antibody) A->D B Prepare Sulfo-Cy5 Carboxylic Acid Stock C Activation of Sulfo-Cy5 (EDC/Sulfo-NHS in MES buffer) B->C C->D pH 7.2-8.0 E Quench Reaction (Add Tris buffer) D->E F Purification (Desalting Column) E->F G Characterization (Measure Absorbance, Calculate DOL) F->G

Figure 2. Experimental workflow for antibody labeling with this compound.

Step-by-Step Protocol

1. Antibody Preparation:

  • The antibody should be in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Ensure the antibody solution is free of any protein stabilizers like BSA or gelatin, as these will compete in the labeling reaction.

2. Preparation of Reagent Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • EDC: Prepare a 100 mM solution in Activation Buffer immediately before use.

  • Sulfo-NHS: Prepare a 100 mM solution in Activation Buffer immediately before use.

3. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS in Activation Buffer. A recommended starting molar ratio is 1:10:25 of Sulfo-Cy5:EDC:Sulfo-NHS. For example, to 1 µL of 10 mM Sulfo-Cy5, add 1 µL of 100 mM EDC and 2.5 µL of 100 mM Sulfo-NHS in an appropriate volume of Activation Buffer.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

4. Conjugation of Activated Dye to Antibody:

  • Immediately after activation, add the activated Sulfo-Cy5 Sulfo-NHS ester solution to the antibody solution in Conjugation Buffer (PBS, pH 7.4).

  • The recommended starting molar excess of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for your specific antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.

5. Quenching the Reaction:

  • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

  • Incubate for 15-30 minutes at room temperature.

6. Purification of the Labeled Antibody:

  • Separate the labeled antibody from unreacted dye and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

7. Characterization and Storage:

  • Determine the concentration of the labeled antibody and the Degree of Labeling (DOL).

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and a bacteriostatic agent (e.g., sodium azide), and storing at -20°C or -80°C.

Data Presentation

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Activation Step
pH4.7 - 6.0Use a non-amine, non-carboxylate buffer like MES.
Molar Ratio (Dye:EDC:Sulfo-NHS)1:10:25 (starting point)Optimization may be required.
Reaction Time15 - 30 minutesAt room temperature.
Conjugation Step
pH7.2 - 8.0Use a non-amine buffer like PBS.[2]
Molar Ratio (Dye:Antibody)10:1 - 20:1 (starting point)This is a critical parameter to optimize for desired DOL.
Reaction Time1 - 2 hoursAt room temperature.
Characterization
Optimal Degree of Labeling (DOL)2 - 10Varies depending on the antibody and application.[3]
Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be determined spectrophotometrically.[4]

  • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (~646 nm, Amax).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Antibody Concentration (M) = [A280 - (Amax × CF280)] / εAb

    • Dye Concentration (M) = Amax / εDye

    Where:

    • CF280 is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is approximately 0.04).

    • εAb is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M-1cm-1).

    • εDye is the molar extinction coefficient of Sulfo-Cy5 at its Amax (~271,000 M-1cm-1).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL is typically between 2 and 10 for most antibodies and applications.[3] A DOL that is too high can lead to fluorescence quenching and reduced antibody activity, while a DOL that is too low will result in a weak signal.[5]

Conclusion

This application note provides a comprehensive protocol for the successful labeling of antibodies with this compound using a two-step EDC/Sulfo-NHS activation and conjugation method. By carefully controlling the reaction conditions, particularly the pH and molar ratios of the reactants, researchers can generate high-quality fluorescently labeled antibodies for a variety of research and diagnostic applications. Optimization of the dye-to-antibody molar ratio is recommended to achieve the desired degree of labeling for specific experimental needs.

References

Application Note: Covalent Labeling of Amino-Modified Oligonucleotides with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and drug development. These labeled probes are indispensable for a wide range of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), flow cytometry, and in vivo imaging.[1][2] Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble, far-red fluorescent dye ideally suited for labeling biomolecules.[1] Its emission in the far-red spectrum (around 662 nm) is advantageous due to the low autofluorescence of biological specimens in this region, leading to a higher signal-to-noise ratio.[3]

This document provides a detailed protocol for the covalent conjugation of Sulfo-Cy5 to amino-modified oligonucleotides. The chemistry involves the reaction of a Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine on the oligonucleotide, which is typically introduced during synthesis via an amino-modifier C6 linker. This reaction forms a highly stable amide bond, ensuring the permanent attachment of the fluorophore.

Principle of the Reaction

The labeling strategy is a two-step process conceptually. First, the carboxylic acid group of Sulfo-Cy5 is activated to an N-hydroxysuccinimide (NHS) ester. For convenience, pre-activated Sulfo-Cy5 NHS ester is readily available and recommended for this protocol.[4][5] Second, this reactive NHS ester is coupled to an oligonucleotide containing a primary amine. The reaction is pH-dependent; an alkaline environment (pH 8.3-9.0) is required to deprotonate the primary amine, rendering it nucleophilic for the attack on the NHS ester.[6][7][8]

G Oligo Amino-Modified Oligonucleotide (Oligo-NH₂) Reaction Conjugation Reaction (Stable Amide Bond Formation) Oligo->Reaction Dye Sulfo-Cy5 NHS Ester Dye->Reaction Buffer Conjugation Buffer (pH 8.5-9.0) Buffer->Reaction Catalyzes LabeledOligo Sulfo-Cy5 Labeled Oligonucleotide Reaction->LabeledOligo Byproduct NHS Byproduct Reaction->Byproduct

Caption: Chemical pathway for oligonucleotide labeling.

Materials and Methods

Required Materials
  • Oligonucleotide: 5'-amino-modified oligonucleotide, lyophilized.

  • Dye: Sulfo-Cy5 NHS Ester.

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Buffers:

  • Reagents for Precipitation: 3 M Sodium Acetate, 100% Ethanol (B145695), 70% Ethanol.

  • Equipment:

    • Microcentrifuge

    • Laboratory shaker

    • Spectrophotometer (UV-Vis)

    • HPLC system (for purification and analysis)

    • Lyophilizer or centrifugal evaporator

Data and Specifications

Quantitative data relevant to the fluorophore and labeling process are summarized below.

ParameterValueReference
Fluorophore Sulfo-Cy5
Excitation Maximum (λex)646 nm[4]
Emission Maximum (λem)662 nm[4]
Molar Extinction Coefficient (at λex)271,000 M⁻¹cm⁻¹[4]
Reaction Conditions
Recommended pH8.3 - 9.0[6][7][9]
Molar Excess of Dye8-10 fold[6]
Reaction Time2 - 4 hours (or overnight)[6]
Reaction TemperatureRoom Temperature (~25°C)

Experimental Protocol

The following workflow outlines the complete process from reagent preparation to the final quality control of the labeled oligonucleotide.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_qc 4. Quality Control & Quantification prep_oligo Dissolve Amino-Oligo in Conjugation Buffer react Mix Oligo and Dye Solutions. Incubate 2-4h at RT, protected from light. prep_oligo->react prep_dye Dissolve Sulfo-Cy5 NHS Ester in Anhydrous DMSO prep_dye->react purify Remove excess dye and unlabeled oligo via Ethanol Precipitation or HPLC react->purify quant Measure A260 and A646 by UV-Vis Spectroscopy purify->quant analysis Assess Purity by HPLC purify->analysis calc Calculate Concentration and Degree of Labeling quant->calc

Caption: Experimental workflow for oligonucleotide labeling.

Step 1: Reagent Preparation
  • Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.0) to a final concentration of 0.3 to 0.8 mM. Vortex thoroughly to ensure complete dissolution.

  • Dye Stock Solution: Immediately before use, add anhydrous DMSO to the vial of Sulfo-Cy5 NHS ester to create a 10-14 mM stock solution.[9] Pipette up and down to dissolve the powder completely, washing the sides of the vial. Do not store the dye solution for extended periods.

Step 2: Conjugation Reaction
  • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the oligonucleotide solution. A molar excess of 8 to 10 times the amount of oligonucleotide is recommended for efficient mono-labeling.[6]

  • Vortex the mixture gently.

  • Incubate the reaction for 2-4 hours at room temperature, or overnight for convenience.[6][7]

  • Crucially, protect the reaction vial from light by wrapping it in aluminum foil to prevent photobleaching of the dye.

Step 3: Purification of Labeled Oligonucleotide

Purification is essential to remove unreacted dye, which can interfere with downstream applications. Two common methods are described.

Method A: Ethanol Precipitation (Removes most, but not all, free dye)

  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Vortex and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the majority of the unreacted dye.

  • Wash the pellet with 500 µL of 70% ethanol (stored at -20°C) and centrifuge again for 10 minutes.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Resuspend the purified oligonucleotide pellet in nuclease-free water or a suitable buffer (e.g., TE buffer).

Method B: HPLC Purification (Recommended for high purity)

  • Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the conventional and most effective method for separating the labeled oligonucleotide from the unlabeled species and free dye.[10]

  • Use a C18 column and a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).

  • The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide, allowing for their separation.

  • Collect the fraction corresponding to the labeled product and lyophilize.

Step 4: Quantification and Quality Control

Accurate quantification is crucial for standardizing the labeled oligonucleotide in subsequent experiments.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified solution at 260 nm (for the oligonucleotide) and 646 nm (for Sulfo-Cy5).

    • Use a UV-Vis spectrophotometer for this measurement.

  • Calculations:

    • Concentration of Oligonucleotide (M):

      • First, calculate the absorbance at 260 nm originating from the dye: A_dye_at_260 = A_646 × CF_260 (where CF_260 for Cy5 is typically around 0.05).

      • Next, find the corrected absorbance of the oligonucleotide: A_oligo_at_260 = A_260 - A_dye_at_260.

      • Finally, calculate the concentration: C_oligo = A_oligo_at_260 / ε_oligo (where ε_oligo is the molar extinction coefficient of the oligonucleotide, provided by the manufacturer).

    • Concentration of Dye (M):

      • C_dye = A_646 / ε_dye (where ε_dye for Sulfo-Cy5 is 271,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

      • DOL = C_dye / C_oligo. An ideal DOL for most applications is close to 1.0.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency pH of conjugation buffer is too low.Verify buffer pH is between 8.5 and 9.0.
Hydrolyzed NHS ester dye.Prepare dye solution in anhydrous DMSO immediately before use.
Oligonucleotide lacks a primary amine.Confirm the oligonucleotide was synthesized with an amino-modifier.
High Background in Assay Incomplete removal of free dye.Re-purify the sample. Use HPLC for the highest purity.
Precipitated Material Dye is not fully dissolved.Ensure complete dissolution of dye in DMSO before adding to the aqueous buffer.

Conclusion

This protocol provides a reliable method for labeling amino-modified oligonucleotides with Sulfo-Cy5. The resulting fluorescently labeled probes are suitable for a wide array of sensitive detection methods in research and diagnostics. For optimal results, high-quality reagents, careful adherence to pH conditions, and thorough purification are paramount.

References

Application Notes: Sulfo-Cy5 Carboxylic Acid for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid is a bright, far-red fluorescent dye that is an excellent choice for immunofluorescence (IF) applications. Its high water solubility, intense fluorescence, and photostability make it a robust tool for labeling antibodies and visualizing proteins of interest within fixed cells and tissues. This document provides detailed application notes and protocols for the successful use of Sulfo-Cy5 in immunofluorescence, including antibody conjugation, cell staining, and data interpretation. The far-red emission of Sulfo-Cy5 is particularly advantageous as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.

Properties of Sulfo-Cy5 and Comparable Dyes

Selecting the appropriate fluorophore is critical for the success of immunofluorescence experiments. Sulfo-Cy5 offers a combination of properties that make it a versatile and reliable choice. Below is a comparison of Sulfo-Cy5 with other commonly used far-red fluorescent dyes.

PropertySulfo-Cy5Alexa Fluor 647DyLight 649
Excitation Maximum (nm) ~646~650~654
Emission Maximum (nm) ~662~668~673
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.2~0.33Not Widely Reported
Photostability GoodExcellentGood
Water Solubility HighHighHigh

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. Alexa Fluor dyes are generally reported to have greater photostability than traditional cyanine (B1664457) dyes.[1][2][3][]

Experimental Protocols

Antibody Labeling with Sulfo-Cy5 NHS Ester

This compound can be activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine (B10760008) residues) on antibodies.

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0)

  • Quenching Reagent (1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against 1X PBS (pH 7.4).

  • Prepare Sulfo-Cy5 NHS Ester Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add the Sulfo-Cy5 NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 650 nm (for Sulfo-Cy5).

    • Calculate the DOL using the following formula: DOL = (A₆₅₀ × ε_protein) / (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) × ε_dye

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

      • An optimal DOL is typically between 2 and 7.

Immunofluorescence Staining of Adherent Cells

Materials:

  • Cells grown on coverslips or in imaging plates

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sulfo-Cy5 labeled primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on a suitable imaging surface and grow to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the unlabeled primary antibody in blocking buffer and incubate overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy5 labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm) and the counterstain.

Visualizations

Experimental Workflow for Immunofluorescence

G Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_final Final Steps cell_culture Cell Culture wash1 Wash (PBS) cell_culture->wash1 fixation Fixation (4% PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilization (Triton X-100) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 blocking Blocking (BSA) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash (PBS) primary_ab->wash4 secondary_ab Sulfo-Cy5 Secondary Ab Incubation wash4->secondary_ab wash5 Wash (PBS) secondary_ab->wash5 counterstain Nuclear Counterstain (DAPI) wash5->counterstain mount Mounting counterstain->mount image Fluorescence Imaging mount->image G Simplified ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription Translocates & Activates G Simplified mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes

References

Application Notes and Protocols: Sulfo-Cy5 Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy5 in Flow Cytometry

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye renowned for its bright fluorescence, high photostability, and minimal background interference, making it an excellent choice for flow cytometry applications.[1][2] Its emission in the far-red spectrum is particularly advantageous due to the low autofluorescence of biological specimens in this region.[3][4] Sulfo-Cy5 is a member of the cyanine (B1664457) dye family and is characterized by its high extinction coefficient and good quantum yield.[2][] The presence of sulfonate groups enhances its water solubility, making it ideal for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][3][6]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 carboxylic acid in flow cytometry, with a focus on antibody conjugation and subsequent cell staining. While pre-activated forms like NHS esters are readily available for direct conjugation to amines, the carboxylic acid form offers versatility for custom activation and conjugation strategies.

Key Properties and Characteristics

A summary of the key quantitative data for Sulfo-Cy5 is presented in the table below. These values are essential for experimental design, including instrument setup and compensation calculations in multicolor flow cytometry.

PropertyValueNotes
Excitation Maximum (λex) ~646 nm[2]Ideally suited for excitation by a 633 nm or 647 nm laser line.[3][4]
Emission Maximum (λem) ~662 nm[2]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[4]Contributes to the dye's brightness.
Quantum Yield (Φ) 0.20 - 0.43Varies with the conjugation partner and environment. For Cy5-DNA, it's reported as 0.20[7], while for Cy5 in aqueous solution it is 0.3[8]. Can be up to 43% when conjugated to IgG[3].
Photostability HighGenerally exhibits good resistance to photobleaching.[1][9]
pH Sensitivity Insensitive from pH 4 to 10Stable fluorescence across a broad pH range.[3][4]
Water Solubility HighThe "Sulfo-" prefix indicates the presence of sulfonate groups that confer hydrophilicity.[2][3]

Experimental Protocols

I. Antibody Conjugation using this compound

The use of this compound for labeling antibodies requires a two-step conjugation process. The carboxyl group of the dye is first activated to a more reactive intermediate, which then readily couples with the primary amines (e.g., on lysine (B10760008) residues) of the antibody. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11][12]

Materials Required:

  • This compound

  • Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for initial dye reconstitution (if required)

A. Activation of this compound

  • Prepare Dye Solution: Dissolve this compound in Activation Buffer to a final concentration of 1-10 mg/mL. If the dye is not readily soluble in the buffer, it can be first dissolved in a minimal amount of DMSO or DMF and then diluted with the Activation Buffer.

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A typical concentration is 10 mg/mL for each.

  • Activation Reaction:

    • To the this compound solution, add the EDC and Sulfo-NHS solutions. A common molar ratio is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the dye.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light. This reaction forms a semi-stable Sulfo-NHS ester of the dye.

B. Conjugation to Antibody

  • Prepare Antibody: The antibody should be in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy5 Sulfo-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

C. Purification of the Conjugate

  • Remove Unconjugated Dye: Separate the Sulfo-Cy5-antibody conjugate from the unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

II. Staining Cells for Flow Cytometry Analysis

Materials Required:

  • Sulfo-Cy5 labeled antibody

  • Cell sample (e.g., peripheral blood mononuclear cells - PBMCs)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block to prevent non-specific antibody binding

  • (Optional) Viability dye

  • (Optional) Fixation and/or permeabilization buffers for intracellular staining

Protocol for Cell Surface Staining:

  • Prepare Cell Suspension: Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

  • (Optional) Fc Block: Add an Fc blocking reagent and incubate for 10-15 minutes at 4°C to prevent non-specific binding of the antibody to Fc receptors.

  • Antibody Staining: Add the predetermined optimal concentration of the Sulfo-Cy5 labeled antibody to the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Add 1-2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Resuspend: Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • (Optional) Viability Staining: If a viability dye is used, follow the manufacturer's protocol.

  • Data Acquisition: Acquire the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Sulfo-Cy5 (e.g., a 660/20 nm bandpass filter). Remember to include single-stained controls for compensation.

Data Presentation and Analysis

Compensation in Multicolor Flow Cytometry

When using Sulfo-Cy5 in a multicolor panel, it is crucial to account for spectral overlap, also known as spillover.[13][14][15] Spillover occurs when the emission spectrum of one fluorophore is detected in the detector designated for another.[16] For accurate data analysis, compensation must be performed.[15] This is a mathematical correction that subtracts the signal of a given fluorophore from all detectors except its primary one.[14]

Key Considerations for Compensation:

  • Single-Stained Controls: For each fluorophore in your panel, including Sulfo-Cy5, you must prepare a single-stained control sample.

  • Brightness Matching: The compensation control should be at least as bright as the signal you expect in your experimental samples.

  • Autofluorescence: Use an unstained control to determine the background fluorescence of your cells.

The table below indicates potential spillover from Sulfo-Cy5 into adjacent channels. The exact values are instrument-dependent and must be determined empirically.

FluorophoreExcitation LaserPrimary Detector (Bandpass Filter)Potential Spillover into Detector for:
Sulfo-Cy5 633/640 nm660/20 nmAPC-Cy7 / PerCP-Cy5.5
APC633/640 nm660/20 nmSulfo-Cy5
PerCP-Cy5.5488 nm695/40 nmSulfo-Cy5 (minor)

Mandatory Visualizations

Diagram 1: Chemical Activation and Conjugation of this compound

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification SulfoCy5_COOH This compound Activated_Dye Activated Sulfo-Cy5-NHS Ester SulfoCy5_COOH->Activated_Dye + EDC, Sulfo-NHS (MES Buffer, pH 6.0) EDC EDC SulfoNHS Sulfo-NHS Conjugate Sulfo-Cy5 Labeled Antibody Activated_Dye->Conjugate + Antibody (PBS, pH 7.2-7.5) Antibody Antibody with Primary Amines (-NH2) Purification Desalting Column Conjugate->Purification Final_Product Purified Labeled Antibody Purification->Final_Product

Caption: Workflow for labeling antibodies with this compound.

Diagram 2: Experimental Workflow for Flow Cytometry Staining

G Start Cell Suspension (1x10^7 cells/mL) FcBlock Fc Block (Optional) Start->FcBlock Staining Add Sulfo-Cy5 Labeled Antibody FcBlock->Staining Incubate Incubate 20-30 min at 4°C (dark) Staining->Incubate Wash1 Wash with Staining Buffer Incubate->Wash1 Resuspend Resuspend in Buffer Wash1->Resuspend Analysis Flow Cytometry Data Acquisition Resuspend->Analysis Gating Gating and Data Analysis Analysis->Gating G cluster_controls Required Controls Multicolor_Experiment Multicolor Flow Experiment Spillover Spectral Overlap (Spillover) Multicolor_Experiment->Spillover Compensation Compensation Calculation Spillover->Compensation requires Accurate_Data Accurate Population Identification Compensation->Accurate_Data enables Unstained Unstained Cells Unstained->Compensation Single_Stained Single-Stained Controls (e.g., Sulfo-Cy5 only) Single_Stained->Compensation

References

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye renowned for its exceptional brightness, high photostability, and low nonspecific binding.[][2][3] These characteristics make it an ideal candidate for a wide array of fluorescence-based applications, particularly in the demanding fields of fluorescence microscopy, in vivo imaging, and flow cytometry.[3] Its emission in the far-red spectrum is especially advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to a superior signal-to-noise ratio.[4][5] The presence of sulfonate groups enhances its hydrophilicity, rendering it highly soluble in aqueous buffers and reducing the potential for aggregation and fluorescence quenching that can occur with dye-dye interactions.[6][7]

This document provides detailed application notes and experimental protocols for the effective use of this compound in fluorescence microscopy, including biomolecule conjugation, cellular imaging, and in vivo studies.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the dye's properties is crucial for successful experimental design and accurate data interpretation. The key characteristics of Sulfo-Cy5 are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) ~646 nm[2][3]
Emission Maximum (λem) ~662 nm[2][3]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[][8]
Fluorescence Quantum Yield (Φ) ~0.28[][8]
Stokes Shift ~16 nm[3]
Recommended Laser Lines 633 nm, 647 nm[5]
Solubility Water, DMSO, DMF[9][10]
Storage Conditions -20°C, desiccated and protected from light[9][11]

Key Applications in Fluorescence Microscopy

Sulfo-Cy5 is a versatile dye with numerous applications in biological research:

  • Immunofluorescence (IF): When conjugated to primary or secondary antibodies, it enables the specific detection and localization of target proteins within fixed and permeabilized cells.

  • In Vivo Imaging: Its far-red emission allows for deep tissue penetration, making it suitable for non-invasive imaging of biological processes in living animals.[3][12]

  • Flow Cytometry: Sulfo-Cy5 conjugates can be used for the identification and quantification of specific cell populations.[3]

  • Super-Resolution Microscopy: Its photostability makes it a suitable fluorophore for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy).[2]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Antibodies

This protocol describes the two-step process for labeling antibodies with this compound. The first step involves the activation of the carboxylic acid group using EDC and Sulfo-NHS to form a more stable amine-reactive ester. The second step is the conjugation of the activated dye to the primary amines of the antibody.

Materials:

  • This compound

  • Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 50 mM MES, pH 6.0[13]

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.5-9.0 (adjust with 1 M sodium bicarbonate if necessary)[14][15]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)[15]

Procedure:

Part A: Activation of this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare fresh 200 mM solutions of EDC and Sulfo-NHS in Activation/Coupling Buffer (50 mM MES, pH 6.0).[13]

  • In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS solutions. A molar excess of EDC and Sulfo-NHS over the dye is recommended.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light, to form the Sulfo-NHS ester intermediate.[13]

Part B: Antibody Conjugation

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer (PBS, pH 8.5-9.0).[14] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[14]

  • Slowly add the freshly prepared activated Sulfo-Cy5 NHS-ester solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1.[15] This ratio may need to be optimized for different proteins.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Purify the Sulfo-Cy5-conjugated antibody by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) to remove unconjugated dye and reaction byproducts.[15]

  • Collect the colored fractions containing the labeled antibody.

  • Measure the absorbance of the conjugate at 280 nm and ~646 nm to determine the degree of labeling (DOL). The optimal DOL for most antibodies is between 2 and 10.[15]

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Antibody_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Sulfo_Cy5 Sulfo-Cy5 Carboxylic Acid Activated_Dye Activated Sulfo-Cy5 (NHS Ester) Sulfo_Cy5->Activated_Dye Incubate 15-30 min EDC_NHS EDC + Sulfo-NHS in MES Buffer (pH 6.0) EDC_NHS->Activated_Dye Antibody Antibody in PBS (pH 8.5-9.0) Reaction Reaction Mixture Purification Purification (Desalting Column) Conjugate Purified Sulfo-Cy5 Antibody Conjugate

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using a Sulfo-Cy5-conjugated antibody to stain a specific target in cultured cells for fluorescence microscopy.

Materials:

  • Sulfo-Cy5-conjugated antibody (from Protocol 1)

  • Cultured cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary/Secondary Antibody Incubation:

    • Direct Staining: Dilute the Sulfo-Cy5-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Indirect Staining: If using an unlabeled primary antibody, incubate with it first, wash three times with PBS, and then incubate with a Sulfo-Cy5-conjugated secondary antibody diluted in Blocking Buffer.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Washes: Wash the cells twice more with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Sulfo-Cy5 (e.g., excitation ~640 nm, emission ~660 nm).

Cell_Staining_Workflow Start Cells on Coverslip Wash1 Wash (PBS) Start->Wash1 Fix Fixation (PFA) Wash1->Fix Wash2 Wash (PBS) Fix->Wash2 Perm Permeabilization (Triton X-100) Wash2->Perm Block Blocking (BSA) Perm->Block Antibody Incubate with Sulfo-Cy5 Antibody Block->Antibody Wash3 Wash (PBS) Antibody->Wash3 Counterstain Counterstain (DAPI) Wash3->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Protocol 3: In Vivo and Ex Vivo Fluorescence Imaging

This protocol provides a general guideline for performing in vivo imaging in a mouse model using a Sulfo-Cy5-labeled probe (e.g., an antibody or peptide).

Materials:

  • Sulfo-Cy5-labeled probe

  • Tumor-bearing or healthy mice

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber of the in vivo imaging system. Acquire a baseline pre-injection image to assess autofluorescence.

  • Probe Administration: Inject the Sulfo-Cy5-labeled probe intravenously (e.g., via the tail vein). A typical dose is around 1-2 nmol per mouse in a volume of 100-200 µL.[16]

  • In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[16] Use appropriate filter sets for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).

  • Euthanasia and Tissue Harvesting: At the final time point, humanely euthanize the mouse according to approved institutional protocols.

  • Ex Vivo Imaging: Immediately dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor, if applicable. Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the probe.[12]

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for both in vivo and ex vivo images to determine the probe's accumulation in different tissues over time.

InVivo_Imaging_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase Anesthetize Anesthetize Animal Baseline Acquire Baseline Image Anesthetize->Baseline Inject Inject Sulfo-Cy5 Probe Baseline->Inject Image_Timepoints Image at Multiple Timepoints Inject->Image_Timepoints Euthanize Euthanize Animal Image_Timepoints->Euthanize Analysis Data Analysis (Quantify Fluorescence) Image_Timepoints->Analysis Dissect Dissect Organs & Tumor Euthanize->Dissect Image_Organs Ex Vivo Organ Imaging Dissect->Image_Organs Image_Organs->Analysis

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages for fluorescence microscopy and related applications. Its bright, photostable, far-red fluorescence, coupled with its excellent water solubility, makes it a reliable tool for researchers in cell biology, immunology, and drug development. By following the detailed protocols provided in this document, researchers can effectively label biomolecules and perform high-quality imaging experiments to advance their scientific investigations.

References

Sulfo-Cy5 Carboxylic Acid for Single-Molecule Imaging (STORM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy5 carboxylic acid for single-molecule localization microscopy (SMLM), specifically Stochastic Optical Reconstruction Microscopy (STORM). This document outlines the dye's properties, detailed protocols for antibody conjugation, and optimized imaging conditions to achieve super-resolution imaging.

Introduction to Sulfo-Cy5 for STORM

Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye that is an excellent candidate for STORM imaging.[1] Its favorable photoswitching characteristics in the presence of thiols allow for the temporal separation of individual molecular emissions, a fundamental requirement for SMLM. The carboxylic acid derivative provides a versatile handle for conjugation to biomolecules, such as antibodies, enabling the specific labeling of subcellular structures for nanoscale imaging.

The workflow for utilizing this compound in STORM involves a two-step conjugation process, followed by sample preparation and imaging in a specialized buffer that promotes the blinking of the fluorophore.

Key Properties of Sulfo-Cy5

Sulfo-Cy5 exhibits spectral and photophysical properties that make it well-suited for STORM imaging.

PropertyValueReference
Excitation Maximum ~646 nm[1]
Emission Maximum ~662 nm[1]
Extinction Coefficient >250,000 cm⁻¹M⁻¹
Quantum Yield ~0.2
Solubility High in aqueous solutions[1]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxyl group on Sulfo-Cy5 using a two-step EDC/Sulfo-NHS chemistry to form a more stable amine-reactive Sulfo-NHS ester.[2][3]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[2]

  • Activation Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 10 mg/mL this compound solution

      • 50 µL of 10 mg/mL EDC solution

      • 100 µL of 10 mg/mL Sulfo-NHS solution

    • Vortex the mixture gently.

    • Incubate at room temperature for 15-30 minutes, protected from light.

The resulting solution contains the amine-reactive Sulfo-Cy5 NHS ester, which should be used immediately for conjugation.

Protocol 2: Antibody Labeling with Activated Sulfo-Cy5

This protocol details the conjugation of the activated Sulfo-Cy5 NHS ester to primary amines on an antibody.[4]

Materials:

  • Activated Sulfo-Cy5 NHS ester solution (from Protocol 1)

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.02% sodium azide (B81097) and a carrier protein like BSA (0.1%)

Procedure:

  • Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis. The antibody concentration should ideally be 2-10 mg/mL for efficient labeling.[4]

  • pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of Labeling Buffer.

  • Conjugation Reaction:

    • Add the freshly prepared activated Sulfo-Cy5 NHS ester solution to the antibody solution. A molar excess of 5- to 20-fold of the dye to the antibody is a good starting point for optimization.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Storage Buffer.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - CF × A_max) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

  • Storage: Store the purified Sulfo-Cy5 labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Protocol 3: Sample Preparation and STORM Imaging

This protocol outlines the steps for preparing a biological sample labeled with Sulfo-Cy5-conjugated antibodies for STORM imaging.

Materials:

  • Sulfo-Cy5 labeled antibody

  • Fixed and permeabilized cells on #1.5 glass-bottom dishes or coverslips

  • Blocking Buffer: 3-5% BSA in PBS

  • Washing Buffer: 0.1% BSA in PBS

  • STORM Imaging Buffer (see recipes below)

Procedure:

  • Immunostaining:

    • Block the fixed and permeabilized cells with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the Sulfo-Cy5 labeled primary or secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the sample extensively with Washing Buffer to remove unbound antibodies.

  • STORM Imaging:

    • Prepare the STORM Imaging Buffer immediately before use.

    • Mount the sample in the imaging buffer.

    • Image on a STORM-capable microscope equipped with a ~647 nm laser for excitation and a ~405 nm laser for reactivation (if needed).

    • Acquire a series of 10,000-40,000 frames with continuous excitation from the 647 nm laser to induce blinking.[5] The 405 nm laser can be used at low power to increase the blinking rate if necessary.[5]

STORM Imaging Buffers for Sulfo-Cy5

The composition of the imaging buffer is critical for achieving optimal photoswitching of Sulfo-Cy5. The buffer typically contains an oxygen scavenging system and a thiol.

Buffer Recipe 1: GLOX-based Buffer [5]

ComponentStock ConcentrationVolume for 1 mLFinal Concentration
Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose)-900 µL-
GLOX solution (14 mg/mL glucose oxidase, 3.4 mg/mL catalase in Buffer A: 10 mM Tris-HCl pH 8.0, 50 mM NaCl)-10 µL-
Mercaptoethylamine (MEA) 1 M10-100 µL10-100 mM

Buffer Recipe 2: Pyranose Oxidase-based Buffer

ComponentStock ConcentrationVolume for 1 mLFinal Concentration
PBS (pH 7.4)-to 1 mL-
Pyranose Oxidase 10 U/mL50 µL0.5 U/mL
Catalase 40 mg/mL10 µL40 µg/mL
D-(+)-Glucose 1 M50 µL50 mM
Cysteamine (MEA) 1 M10-100 µL10-100 mM

Quantitative Performance Data

The performance of cyanine (B1664457) dyes in STORM is influenced by the imaging buffer and laser power. The following table summarizes typical performance metrics for Cy5, which is structurally similar to Sulfo-Cy5.

ParameterCy5 in MEA BufferCy5 in BME BufferReference
Photons per Switching Event ~4254~5873[6]
Duty Cycle LowLow[6][7]
Localization Precision 10-20 nm10-20 nm

Mandatory Visualizations

experimental_workflow cluster_activation Protocol 1: Dye Activation cluster_labeling Protocol 2: Antibody Labeling cluster_imaging Protocol 3: STORM Imaging sulfo_cy5 This compound edc_sulfo_nhs EDC + Sulfo-NHS in Activation Buffer (pH 6.0) activated_dye Amine-Reactive Sulfo-Cy5 NHS Ester edc_sulfo_nhs->activated_dye 15-30 min @ RT conjugation Conjugation Reaction activated_dye->conjugation antibody Antibody in amine-free buffer (pH 8.3-8.5) antibody->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification 1-2 hrs @ RT labeled_antibody Purified Sulfo-Cy5 Labeled Antibody purification->labeled_antibody sample_prep Immunostaining of Fixed & Permeabilized Cells labeled_antibody->sample_prep storm_buffer Addition of STORM Imaging Buffer sample_prep->storm_buffer imaging STORM Data Acquisition (~647 nm excitation) storm_buffer->imaging reconstruction Super-Resolution Image Reconstruction imaging->reconstruction

Caption: Experimental workflow for STORM imaging using this compound.

storm_principle on_state On State (Fluorescent) off_state Off State (Dark) on_state->off_state Excitation (~647 nm) + Thiol off_state->on_state Thermal Reversion or Reactivation Light (~405 nm)

Caption: Photoswitching principle of Sulfo-Cy5 in STORM.

References

Application Notes and Protocols for FRET using Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 carboxylic acid as a versatile acceptor fluorophore in Förster Resonance Energy Transfer (FRET) applications. Detailed protocols for conjugation and various FRET-based assays are provided to facilitate the study of molecular interactions, enzymatic activity, and for use in high-throughput screening for drug discovery.

Introduction to Sulfo-Cy5 in FRET

Sulfo-Cy5 is a water-soluble, bright, far-red fluorescent dye that serves as an excellent FRET acceptor for a wide range of donor fluorophores.[1] Its emission maximum is in the red region of the spectrum, which minimizes background fluorescence from biological samples.[1] The carboxylic acid derivative allows for covalent conjugation to primary amines on biomolecules such as proteins and nucleic acids through the use of carbodiimide (B86325) chemistry (EDC/NHS).

Key Advantages of Sulfo-Cy5 in FRET:

  • High Extinction Coefficient and Quantum Yield: Contributes to bright signal and sensitive detection.[1]

  • Water Solubility: The sulfonate groups enhance hydrophilicity, simplifying conjugation in aqueous buffers.

  • Photostability: Exhibits good resistance to photobleaching, enabling longer or more intense imaging experiments.[1]

  • Versatile FRET Acceptor: Pairs effectively with a variety of donor dyes, including other cyanine (B1664457) dyes, fluorescein, and various Alexa Fluor dyes.

Quantitative FRET Parameters for Sulfo-Cy5

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two fluorophores. The Förster distance (R₀) is the distance at which FRET efficiency is 50%. Below is a table summarizing the R₀ values for common FRET pairs involving Sulfo-Cy5 as the acceptor.

Donor FluorophoreFörster Distance (R₀) in nmReference(s)
Fluorescein (FAM)6.1[2]
Cy35.2[2]

Note: R₀ values are dependent on various factors including the quantum yield of the donor and the refractive index of the medium. The values presented here are based on specific experimental conditions and should be used as a guideline.

Experimental Protocols

Conjugation of this compound to Biomolecules

This protocol describes the two-step covalent coupling of this compound to primary amines on proteins (e.g., antibodies) or amine-modified oligonucleotides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[3] This method forms a stable amide bond.

Materials:

  • This compound

  • Biomolecule (protein or amine-modified oligonucleotide) in an amine-free buffer (e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Prepare Biomolecule: Dissolve the biomolecule in the appropriate buffer. For proteins, a concentration of 1-10 mg/mL in PBS is recommended.[4] For amine-modified oligonucleotides, dissolve in a conjugation buffer like 0.091 M sodium tetraborate, pH 8.5.[5]

  • Activate this compound:

    • Dissolve this compound in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to Biomolecule:

    • Add the activated Sulfo-Cy5 solution to the biomolecule solution. A 10:1 to 20:1 molar ratio of dye to protein is a good starting point for optimization.[4]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature to stop the reaction.[3]

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).[4]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 646 nm (for Sulfo-Cy5).[4]

FRET-Based Immunoassay for Analyte Detection

This protocol outlines a competitive immunoassay to detect an analyte of interest using a FRET pair consisting of a donor-labeled antibody and a Sulfo-Cy5-labeled analyte analog.

Workflow:

FRET_Immunoassay cluster_0 Competitive Binding cluster_1 Detection Donor-Ab Donor-labeled Antibody FRET_Complex FRET Complex (High FRET) Donor-Ab->FRET_Complex Binds No_FRET_Complex No FRET Donor-Ab->No_FRET_Complex Acceptor-Analyte Sulfo-Cy5-labeled Analyte Analog Acceptor-Analyte->FRET_Complex Unlabeled_Analyte Unlabeled Analyte (Sample) Unlabeled_Analyte->No_FRET_Complex Competes High_FRET_Signal High Acceptor Emission (Low Analyte) FRET_Complex->High_FRET_Signal Energy Transfer Low_FRET_Signal Low Acceptor Emission (High Analyte) No_FRET_Complex->Low_FRET_Signal No Energy Transfer Excitation Excite Donor Excitation->FRET_Complex Excitation->No_FRET_Complex

Caption: Competitive FRET Immunoassay Workflow.

Protocol:

  • Prepare Reagents:

    • Label the antibody specific to the analyte with a suitable donor fluorophore.

    • Label a known analog of the analyte with this compound.

  • Assay Setup:

    • In a microplate well, mix the donor-labeled antibody with the Sulfo-Cy5-labeled analyte analog at concentrations that result in a high FRET signal in the absence of the sample.

    • Add the sample containing the unknown concentration of the unlabeled analyte.

  • Incubation: Incubate the mixture for a sufficient time to allow for competitive binding to reach equilibrium.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and the Sulfo-Cy5 acceptor.

  • Data Analysis: The decrease in the FRET signal (ratio of acceptor to donor emission) is proportional to the concentration of the unlabeled analyte in the sample.

Monitoring Nucleic Acid Hybridization

This protocol describes the use of FRET to monitor the hybridization of two complementary single-stranded DNA (ssDNA) or RNA (ssRNA) molecules.

Workflow:

Nucleic_Acid_Hybridization cluster_0 Unhybridized State cluster_1 Hybridized State Donor-ssDNA Donor-labeled ssDNA/ssRNA Low_FRET Low FRET Acceptor-ssDNA Sulfo-Cy5-labeled ssDNA/ssRNA High_FRET High FRET Low_FRET->High_FRET Hybridization Duplex Hybridized Duplex Kinase_Inhibition cluster_0 Kinase Activity cluster_1 FRET Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Biotinylated Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP FRET_Signal TR-FRET Signal Phospho_Substrate->FRET_Signal Binding Donor_Ab Eu-labeled Phospho-Antibody Donor_Ab->FRET_Signal Acceptor_SA Streptavidin-Sulfo-Cy5 Acceptor_SA->FRET_Signal Inhibitor Inhibitor Inhibitor->Kinase Blocks

References

Application Notes: In Vivo Imaging with Sulfo-Cy5 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An detailed overview of the use of Sulfo-Cy5 carboxylic acid conjugates for in vivo imaging is provided below, complete with application notes and protocols tailored for researchers, scientists, and professionals in drug development.

Introduction to Sulfo-Cy5 for In Vivo Imaging

Sulfo-Cy5 is a near-infrared (NIR) fluorescent dye widely utilized in small animal in vivo imaging.[1] Its spectral properties, with an excitation maximum around 646-649 nm and an emission peak near 662-670 nm, fall within the NIR window (700-900 nm) where light absorption and scattering by biological tissues are significantly reduced.[1][2][3] This key feature allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum.[1]

The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye.[2][4] This hydrophilicity is advantageous for in vivo applications as it minimizes the need for organic solvents, reduces non-specific binding, and can influence the biodistribution and clearance patterns of the conjugate.[5][6][7] this compound is the non-activated form of the dye, which requires chemical activation to be conjugated to targeting ligands such as peptides, antibodies, or other biomolecules.[2][4]

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy5

Property Value Reference
Excitation Maximum (λex) ~646 nm [3][8]
Emission Maximum (λem) ~662 nm [3][8]
Molar Extinction Coefficient ~271,000 M⁻¹cm⁻¹ [8]
Fluorescence Quantum Yield ~0.2-0.28 [8][9]
Molecular Weight ~680.87 g/mol [8]

| Solubility | High in water, DMSO, DMF |[4] |

Key Applications

The versatility of Sulfo-Cy5 conjugates enables their use in a wide range of in vivo studies:

  • Tumor Imaging and Cancer Research : By conjugating Sulfo-Cy5 to molecules that specifically target tumor biomarkers (e.g., antibodies against HER2 or peptides targeting tumor vasculature), researchers can non-invasively visualize tumor growth, metastasis, and response to therapy.[1][10][11] The high signal-to-background ratio allows for clear demarcation of tumor margins.[11]

  • Biodistribution Studies : Tracking the accumulation, clearance, and organ-specific localization of drugs, nanoparticles, or biologics is critical in drug development.[1] Sulfo-Cy5 serves as a robust tag to quantify the concentration of these agents in various organs over time through in vivo imaging and subsequent ex vivo analysis.[5][12]

  • Image-Guided Surgery : The real-time feedback provided by NIR fluorescence imaging with Sulfo-Cy5 conjugates can guide surgeons in identifying and completely resecting tumors and metastatic lesions that may not be visible to the naked eye.[11]

Conjugation Chemistry and Workflows

This compound is not directly reactive with amines on biomolecules. It must first be activated, commonly by converting the carboxylic acid group into an N-hydroxysuccinimide (NHS) ester. This activated Sulfo-Cy5 NHS ester can then efficiently react with primary amines on proteins or peptides to form a stable amide bond.[2][13]

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step SulfoCy5 This compound Activators Activation Reagents (e.g., EDC, NHS) SulfoCy5->Activators ActivatedDye Sulfo-Cy5 NHS Ester Activators->ActivatedDye Reaction Reaction (pH 7.5-8.5) ActivatedDye->Reaction Biomolecule Targeting Ligand (Peptide, Antibody) with -NH2 group Biomolecule->Reaction Crude Crude Conjugate Mixture Reaction->Crude Purification Purification (HPLC, Gel Filtration) Crude->Purification Final Purified Sulfo-Cy5 Conjugate Purification->Final

Diagram 1: Workflow for activating and conjugating this compound.

Experimental Protocols

Protocol 1: Activation and Conjugation of Sulfo-Cy5 to a Peptide

This protocol describes the conversion of this compound to its NHS ester and subsequent conjugation to a peptide containing a primary amine.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Target peptide with a primary amine group

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

  • Activation of Carboxylic Acid :

    • Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the reaction mixture under inert gas (e.g., argon or nitrogen) at room temperature for 4-6 hours in the dark to form the Sulfo-Cy5 NHS ester.

  • Peptide Conjugation :

    • Dissolve the target peptide in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Add the activated Sulfo-Cy5 NHS ester solution dropwise to the peptide solution while stirring. A typical molar ratio is 5-10 fold molar excess of the dye to the peptide.

    • Allow the reaction to proceed for 2-4 hours at room temperature in the dark, or overnight at 4°C.[13]

  • Purification :

    • Purify the resulting Sulfo-Cy5-peptide conjugate from unreacted dye and byproducts.

    • For peptides, reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice.[14]

    • For larger proteins like antibodies, gel filtration chromatography (e.g., Sephadex G-25) can be used to separate the conjugate from free dye.[13]

  • Characterization :

    • Confirm the final product concentration and degree of labeling using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the protein/peptide) and ~646 nm (for Sulfo-Cy5).

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines the general steps for imaging tumors in a xenograft mouse model using a Sulfo-Cy5-labeled targeting agent.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors).[15]

  • Purified Sulfo-Cy5 conjugate sterilely dissolved in PBS.

  • Anesthetic (e.g., isoflurane (B1672236) or sodium pentobarbital).[15][16]

  • In vivo fluorescence imaging system with appropriate excitation (e.g., ~640 nm) and emission (e.g., ~680 nm) filters.[1]

Procedure:

  • Animal Preparation : Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an anesthetic.[15][16] Place the mouse on the imaging stage, maintaining its body temperature.

  • Probe Administration : Administer the Sulfo-Cy5 conjugate via intravenous (tail vein) injection. A typical dose can range from 1 to 10 nmol in a volume of 100-200 µL.[5][16]

  • In Vivo Imaging :

    • Acquire a baseline (pre-injection) image.

    • Perform whole-body fluorescence imaging at predetermined time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h).[1][16]

    • Use an exposure time that provides a good signal without saturation (e.g., 1 second).[16]

  • Data Analysis :

    • Draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the average fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data & Ex Vivo Analysis Animal Tumor-Bearing Mouse Model Anesthesia Anesthetize Animal Animal->Anesthesia Position Position in Imaging System Anesthesia->Position Inject Inject Sulfo-Cy5 Conjugate (IV) Position->Inject Acquire Acquire Images (Multiple Time Points) Inject->Acquire ROI ROI Analysis (Tumor vs. Background) Acquire->ROI Euthanize Euthanize & Perfuse Acquire->Euthanize After final time point Dissect Dissect Organs & Tumor Euthanize->Dissect ExVivo Ex Vivo Organ Imaging Dissect->ExVivo Quantify Quantify %ID/g ExVivo->Quantify

Diagram 2: General workflow for in vivo and ex vivo fluorescence imaging.
Protocol 3: Ex Vivo Biodistribution Analysis

This protocol follows the final in vivo imaging time point to quantify probe distribution in major organs.

Procedure:

  • Euthanasia and Perfusion : Following the last imaging session, euthanize the mouse. Perfuse the circulatory system with saline to remove blood from the organs, which can be a source of background signal.[1]

  • Organ Dissection : Carefully dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart) and the tumor.[1][5]

  • Ex Vivo Imaging : Arrange the collected organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo scans.[5]

  • Data Quantification :

    • Draw ROIs around each organ and measure the average fluorescence intensity.[1]

    • To convert intensity to concentration, a standard curve can be created by imaging known amounts of the Sulfo-Cy5 conjugate.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Quantitative Data Presentation

The sulfonated nature of Sulfo-Cy5 significantly impacts its in vivo behavior. Compared to non-sulfonated Cy5, Sulfo-Cy5 conjugates may show different clearance patterns, with sulfonated versions often exhibiting more renal clearance and less hepatic clearance.[5]

Table 2: Illustrative Biodistribution of a Sulfo-Cy5-Peptide Conjugate (24h Post-Injection)

Organ % Injected Dose per Gram (%ID/g)
Tumor 9.8
Blood 0.5
Liver 3.5
Kidneys 5.2
Spleen 1.1
Lungs 2.0
Muscle 1.0

Note: This data is for illustrative purposes and can vary significantly based on the targeting peptide, tumor model, and imaging system. Data is patterned after findings in literature.[11]

Table 3: Illustrative Tumor-to-Muscle Ratio (TMR) Over Time

Time Point Tumor-to-Muscle Ratio
4 hours 3.5
24 hours 9.8
48 hours 7.5

Note: This data is illustrative, showing a peak in specific tumor accumulation at 24 hours, a common kinetic profile for peptide-based probes.[11]

Principle of Targeted In Vivo Imaging

The success of in vivo imaging with Sulfo-Cy5 conjugates relies on the specific accumulation of the probe at the target site combined with rapid clearance from non-target tissues and the bloodstream. This differential distribution creates the contrast necessary for clear visualization of the target.

Diagram 3: Logical flow of targeted probe distribution and clearance in vivo.

References

Application Notes: Sulfo-Cy5 Carboxylic Acid for Nucleic Acid Hybridization Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye ideal for labeling nucleic acid probes for various hybridization techniques, including Fluorescence In Situ Hybridization (FISH).[1] Its sulfonated form enhances water solubility, making it suitable for labeling biomolecules in aqueous environments and reducing the potential for aggregation that can occur with non-sulfonated cyanine (B1664457) dyes.[2][] Probes labeled with Sulfo-Cy5 are excited maximally at approximately 646 nm and emit at around 662 nm, falling within a spectral range where cellular autofluorescence is minimal, thereby providing a high signal-to-noise ratio.[2] This characteristic is particularly advantageous for the detection of low-abundance nucleic acid targets in complex biological samples.

Key Advantages of Sulfo-Cy5 Labeled Probes:

  • High Water Solubility: The sulfonate groups confer excellent water solubility, simplifying the labeling process and preventing aggregation of the labeled probes.[2][]

  • Bright Far-Red Fluorescence: Sulfo-Cy5 exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescent signals.[]

  • Low Background: The far-red emission spectrum minimizes interference from cellular autofluorescence, leading to improved sensitivity.

  • High Photostability: Sulfo-Cy5 is known for its high photostability, allowing for longer exposure times during image acquisition without significant signal loss.[2]

  • Versatility: Sulfo-Cy5 labeled probes are compatible with a wide range of fluorescence microscopy and imaging systems.[2]

Applications

Sulfo-Cy5 labeled nucleic acid probes are powerful tools for a variety of molecular biology and diagnostic applications, including:

  • Fluorescence In Situ Hybridization (FISH): Detection and localization of specific DNA or RNA sequences within cells and tissues.[4][5]

  • Chromosome Painting: Visualization of entire chromosomes for karyotyping and detection of chromosomal abnormalities.

  • Gene Mapping: Identification of the chromosomal location of specific genes.

  • Gene Expression Analysis: Quantification and localization of mRNA transcripts.

  • Microarrays: Detection of specific nucleic acid sequences in high-throughput screening.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cy5 dye, which are critical for designing and interpreting nucleic acid hybridization experiments.

PropertyValueReference
Excitation Maximum (Ex)~646 nm[2]
Emission Maximum (Em)~662 nm[2]
Molar Extinction Coefficient271,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ)0.28[]
Recommended Laser Line633 nm or 647 nm
pH Range for Labeling8.3 - 9.0
Storage Conditions (Dye)-20°C, protected from light and moisture

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound

This protocol describes a two-step process for labeling an amino-modified oligonucleotide with this compound. The carboxylic acid is first activated to a more reactive Sulfo-NHS ester using EDC and Sulfo-NHS, which then readily reacts with the primary amine on the oligonucleotide.[6]

Materials:

  • This compound

  • Amino-modified oligonucleotide (desalted or purified)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[7]

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Purification column (e.g., desalting or HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. These solutions should be prepared fresh.

    • To activate the dye, mix the this compound solution with the EDC/Sulfo-NHS solution at a molar ratio of 1:10:20 (Dye:EDC:Sulfo-NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Add the activated Sulfo-Cy5 solution to the oligonucleotide solution. A 10- to 20-fold molar excess of the activated dye over the oligonucleotide is recommended.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.[7]

  • Quenching of Reaction (Optional): Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification of the Labeled Probe:

  • Quantification and Storage:

    • Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.

    • Calculate the degree of labeling (DOL) by measuring the absorbance at ~650 nm and using the molar extinction coefficient of Sulfo-Cy5.

    • Store the purified, labeled probe at -20°C in a light-protected tube.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general guideline for performing FISH using a Sulfo-Cy5 labeled oligonucleotide probe on fixed cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.

Materials:

  • Sulfo-Cy5 labeled oligonucleotide probe

  • Coverslips and microscope slides

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)[10]

  • Wash Buffers:

    • Wash Buffer 1: 2x SSC with 0.1% Tween-20

    • Wash Buffer 2: 0.4x SSC with 0.1% Tween-20 (for higher stringency)[11]

  • DAPI counterstain

  • Antifade mounting medium

  • Humidified chamber

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare and fix cells or tissue sections on microscope slides according to standard cytogenetic protocols.

  • Pre-hybridization:

    • Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[12]

    • Apply Hybridization Buffer without the probe to the sample, cover with a coverslip, and incubate in a humidified chamber at 37°C for 30-60 minutes. This step helps to block non-specific binding sites.

  • Denaturation:

    • Denature the probe by heating it in Hybridization Buffer at 75-80°C for 5-10 minutes, then immediately place it on ice.

    • Denature the cellular DNA on the slide by immersing it in a denaturation solution (e.g., 70% formamide/2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in a cold ethanol series.

  • Hybridization:

    • Remove the pre-hybridization buffer from the slide.

    • Apply the denatured Sulfo-Cy5 labeled probe in Hybridization Buffer to the sample.

    • Cover with a coverslip, seal the edges to prevent evaporation, and incubate in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in Wash Buffer 1 at room temperature for 2 x 5 minutes to remove excess probe.

    • For higher stringency, wash the slides in pre-warmed Wash Buffer 2 at 42-50°C for 5-10 minutes.[11] The stringency can be adjusted by altering the salt concentration (SSC) and temperature.

  • Counterstaining and Mounting:

    • Rinse the slides briefly in PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslip using an antifade mounting medium.

  • Visualization:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5 (far-red) and DAPI (blue).

Visualizations

experimental_workflow_labeling cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Labeling of Oligonucleotide cluster_purification Step 3: Purification A This compound C Activated Sulfo-Cy5 NHS Ester A->C Activation (15-30 min) B EDC + Sulfo-NHS B->C E Sulfo-Cy5 Labeled Oligonucleotide C->E Labeling Reaction (2-4 hours) D Amino-Modified Oligonucleotide D->E F Purification (Desalting/HPLC) E->F G Purified Sulfo-Cy5 Probe F->G

Caption: Workflow for labeling amino-modified oligonucleotides with this compound.

fish_workflow A Sample Preparation (Fixation) B Pre-hybridization A->B C Denaturation (Probe & Sample) B->C D Hybridization (Overnight) C->D E Post-Hybridization Washes D->E F Counterstaining (DAPI) E->F G Mounting & Visualization F->G signaling_pathway cluster_probe Probe cluster_target Target cluster_hybridization Hybridization cluster_detection Detection Probe Sulfo-Cy5 Labeled Oligonucleotide Probe Hybrid Hybridized Probe-Target Complex Probe->Hybrid Target Target Nucleic Acid (DNA/RNA) Target->Hybrid Emission Fluorescent Signal (~670 nm) Hybrid->Emission Excitation Excitation Light (~650 nm) Excitation->Hybrid Detector Detection System (Microscope/Camera) Emission->Detector

References

Amine-Reactive Labeling of Biomolecules with Sulfo-Cy5 Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of proteins, antibodies, and other amine-containing biomolecules using Sulfo-Cy5 carboxylic acid. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye ideally suited for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. A significant advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region, leading to higher signal-to-noise ratios.

Unlike the pre-activated Sulfo-Cy5 NHS ester, this compound requires a two-step activation and conjugation procedure. This method offers greater control over the reaction and is particularly useful for biomolecules that may be sensitive to the conditions of a one-step labeling reaction. The protocol described herein utilizes a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to convert the carboxylic acid group of the dye into a stable, amine-reactive Sulfo-NHS ester intermediate. This activated dye then efficiently reacts with primary amines on the target biomolecule to form a stable amide bond.

Principle of the Two-Step Labeling Reaction

The labeling process involves two key steps:

  • Activation of this compound: EDC activates the carboxyl group of the dye, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. To enhance stability and improve coupling efficiency, Sulfo-NHS is added to the reaction. Sulfo-NHS displaces the O-acylisourea group to form a more stable, semi-stable Sulfo-NHS ester. This activation step is typically performed in a slightly acidic buffer (pH 4.5-7.2) to optimize the formation of the active ester.

  • Conjugation to the Amine-Containing Biomolecule: The amine-reactive Sulfo-NHS ester of Sulfo-Cy5 is then mixed with the biomolecule (e.g., protein, antibody) in a buffer with a pH range of 7.2-8.5. The primary amine groups (typically on the side chain of lysine (B10760008) residues) on the biomolecule nucleophilically attack the Sulfo-NHS ester, resulting in the formation of a stable amide bond and the release of Sulfo-NHS.

G cluster_0 Step 1: Activation of this compound (pH 4.5-7.2) cluster_1 Step 2: Conjugation to Biomolecule (pH 7.2-8.5) Sulfo-Cy5-COOH This compound Reactive_Intermediate O-acylisourea Intermediate (unstable) Sulfo-Cy5-COOH->Reactive_Intermediate + EDC EDC EDC Sulfo-NHS Sulfo-NHS Activated_Dye Sulfo-Cy5-Sulfo-NHS Ester (amine-reactive) Reactive_Intermediate->Activated_Dye + Sulfo-NHS Labeled_Biomolecule Sulfo-Cy5-Protein Conjugate Activated_Dye->Labeled_Biomolecule + Biomolecule-NH2 Biomolecule Protein-NH2 (or other amine-containing molecule)

Two-step amine-reactive labeling workflow.

Quantitative Data Summary

The following tables provide key quantitative parameters for the successful labeling of biomolecules with this compound.

Table 1: Spectral Properties of Sulfo-Cy5

PropertyValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹
Correction Factor (CF₂₈₀)0.04

Table 2: Recommended Molar Ratios for Labeling Reaction

ReactantRecommended Molar Excess over BiomoleculeOptimization Range
This compound10-fold5- to 20-fold
EDC40-fold20- to 100-fold
Sulfo-NHS100-fold50- to 200-fold

Note: These are starting recommendations. The optimal ratios may vary depending on the biomolecule and desired degree of labeling.

Table 3: Recommended Reaction Conditions

ParameterActivation StepConjugation Step
pH 5.5 - 6.57.2 - 8.5
Buffer 0.1 M MES0.1 M Phosphate Buffer (or PBS)
Temperature Room TemperatureRoom Temperature
Duration 15 - 30 minutes2 hours to overnight

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, MES, HEPES). The biomolecule solution should be free of ammonium (B1175870) salts and amine-containing stabilizers like Tris or glycine.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5 (or PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25 size-exclusion column or a spin desalting column)

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in Conjugation Buffer. If the protein is in a buffer containing primary amines, it must be dialyzed against the Conjugation Buffer before labeling.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions, so they should be used without delay.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the desired volume of this compound stock solution with the appropriate volume of Activation Buffer.

  • Add the freshly prepared EDC and Sulfo-NHS solutions to the dye solution to achieve the desired molar excess (refer to Table 2).

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

G Start Start Prep_Dye Prepare 10 mM Sulfo-Cy5 Carboxylic Acid in DMSO Start->Prep_Dye Prep_Reagents Prepare fresh 100 mM EDC and Sulfo-NHS in Activation Buffer (pH 6.0) Start->Prep_Reagents Mix Combine Dye, EDC, and Sulfo-NHS in Activation Buffer Prep_Dye->Mix Prep_Reagents->Mix Incubate Incubate for 15-30 min at Room Temperature Mix->Incubate Activated_Dye Activated Sulfo-Cy5-Sulfo-NHS Ester Incubate->Activated_Dye

Activation of this compound.

3. Conjugation to the Protein:

  • Add the activated Sulfo-Cy5-Sulfo-NHS ester solution to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

4. Quenching the Reaction (Optional):

  • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • Separate the Sulfo-Cy5 labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column equilibrated with PBS or another suitable storage buffer.

  • Collect the fractions containing the labeled protein, which will be visible as a colored band that separates from the smaller, unreacted dye molecules.

G Activated_Dye Activated Sulfo-Cy5-Sulfo-NHS Ester Mix_Conjugation Add Activated Dye to Protein Solution Activated_Dye->Mix_Conjugation Protein_Solution Protein in Conjugation Buffer (pH 7.2-8.5) Protein_Solution->Mix_Conjugation Incubate_Conjugation Incubate for 2h at RT or overnight at 4°C Mix_Conjugation->Incubate_Conjugation Quench Quench with Tris Buffer (Optional) Incubate_Conjugation->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Final_Product Purified Sulfo-Cy5-Protein Conjugate Purify->Final_Product

Conjugation and purification workflow.
Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified Sulfo-Cy5-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, ~646 nm (A₆₄₆).

2. Calculation:

  • Calculate the molar concentration of the protein: Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A₆₄₆ is the absorbance of the conjugate at ~646 nm.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo-Cy5).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the molar concentration of the dye: Dye Concentration (M) = A₆₄₆ / ε_dye where:

    • A₆₄₆ is the absorbance of the conjugate at ~646 nm.

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[1] Over-labeling can lead to fluorescence quenching and potential loss of protein activity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or Sulfo-NHS due to hydrolysis.Prepare fresh EDC and Sulfo-NHS solutions immediately before use. Store powdered reagents desiccated at -20°C.
Presence of primary amines in the protein buffer (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer such as PBS or MES before labeling.
Incorrect pH for activation or conjugation.Ensure the activation step is performed at pH 5.5-6.5 and the conjugation step at pH 7.2-8.5.
Low protein concentration.Concentrate the protein to at least 2 mg/mL for efficient labeling.[2]
Protein Precipitation Over-labeling leading to increased hydrophobicity.Reduce the molar ratio of this compound to protein in the reaction.
High concentration of EDC causing protein cross-linking.Optimize the EDC concentration; use the lowest effective amount.
High Background Signal in Assays Incomplete removal of unreacted dye.Repeat the purification step or use a different purification method (e.g., dialysis followed by column chromatography).
Non-specific binding of the dye to the protein.Ensure thorough purification and consider adding a blocking agent like BSA to the assay buffer.

Conclusion

The two-step labeling protocol using this compound, EDC, and Sulfo-NHS provides a robust and controllable method for conjugating this versatile far-red fluorescent dye to a wide range of biomolecules. By carefully optimizing the reaction conditions and molar ratios of the reactants, researchers can achieve a desired degree of labeling for their specific application, leading to high-quality fluorescent probes for sensitive and specific detection in various biological assays.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorescently labeled peptides using solid-phase peptide synthesis (SPPS) and conjugation with Sulfo-Cy5 carboxylic acid. These protocols are intended for researchers in academia and industry engaged in drug discovery, molecular imaging, and diagnostics development.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The ability to incorporate fluorescent labels, such as Sulfo-Cy5, onto a peptide sequence opens up a vast array of applications in biological research and drug development. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye ideally suited for in vitro and in vivo imaging applications due to its high extinction coefficient and low autofluorescence in biological samples.[1][2] The carboxylic acid functional group on Sulfo-Cy5 allows for its covalent attachment to the N-terminus or side-chain of a peptide, typically via the formation of an amide bond.[1] This document outlines the on-resin labeling strategy, a method where the fluorescent dye is conjugated to the peptide while it is still attached to the solid support.[3][4]

Experimental Overview

The overall workflow for the synthesis of a Sulfo-Cy5 labeled peptide via SPPS involves several key stages:

  • Peptide Synthesis: Assembly of the desired peptide sequence on a solid-phase resin using Fmoc/tBu chemistry.[5]

  • On-Resin Dye Conjugation: Activation of this compound and its subsequent coupling to the N-terminal amine of the resin-bound peptide.

  • Cleavage and Deprotection: Release of the labeled peptide from the resin and removal of all protecting groups.

  • Purification and Analysis: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation On-Resin Conjugation cluster_finalization Finalization Resin Solid Support Resin AA_Coupling Iterative Amino Acid Coupling (Fmoc/tBu Chemistry) Resin->AA_Coupling Deprotection Fmoc Deprotection AA_Coupling->Deprotection Deprotection->AA_Coupling Repeat for each amino acid Peptide_Resin Peptide on Resin Deprotection->Peptide_Resin Coupling Coupling to N-terminus Peptide_Resin->Coupling Sulfo_Cy5 This compound Activation Activation (e.g., with HATU/DIPEA) Sulfo_Cy5->Activation Activation->Coupling Labeled_Peptide_Resin Labeled Peptide on Resin Coupling->Labeled_Peptide_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Labeled_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Final_Product Purified Sulfo-Cy5 Labeled Peptide Analysis->Final_Product

Caption: Experimental workflow for solid-phase synthesis and on-resin labeling of a peptide with Sulfo-Cy5.

Materials and Reagents

Reagent/MaterialSupplier ExamplesPurity/Grade
Rink Amide ResinIris Biotech, PCAS BioMatrix Inc.100-200 mesh, ~0.7 mmol/g substitution
Fmoc-protected Amino AcidsIris Biotech, Sigma-AldrichSynthesis grade
This compoundLumiprobe, Broadpharm≥95%
HATUIris Biotech, Sigma-AldrichSynthesis grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichSynthesis grade
Piperidine (B6355638)Sigma-AldrichSynthesis grade
N,N-Dimethylformamide (DMF)Carlo Erba ReagentsSynthesis grade
Dichloromethane (DCM)Sigma-AldrichSynthesis grade
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)Sigma-AldrichReagent grade
Acetonitrile (ACN)Sigma-AldrichHPLC grade

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is for manual synthesis in polypropylene (B1209903) syringes fitted with a porous filter.

  • Resin Swelling: Place the Rink amide resin in a synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

On-Resin Labeling with this compound
  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection as described in step 2 of the SPPS protocol to expose the N-terminal amine.

  • Dye Activation and Coupling:

    • Dissolve this compound (1.5 eq.) and HATU (1.4 eq.) in anhydrous DMF.

    • Add DIPEA (3 eq.) to the dye solution and agitate for 10-15 minutes to pre-activate the dye.

    • Add the activated Sulfo-Cy5 solution to the resin-bound peptide.

    • Agitate the reaction mixture in the dark for 4-6 hours at room temperature.[3]

  • Washing: After the coupling reaction, wash the resin extensively with DMF (5x), DCM (3x), and finally with methanol (B129727) (3x) to remove any unreacted dye. Dry the resin under vacuum.

Cleavage and Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).[6]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine or other sensitive residues may require longer cleavage times.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash twice to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by preparative RP-HPLC using a C18 column. A typical gradient is a linear gradient of 0-60% ACN (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.

    • Monitor the elution profile at both 220 nm (peptide backbone) and 648 nm (Sulfo-Cy5).

  • Analysis:

    • Collect the fractions containing the desired product and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain the final Sulfo-Cy5 labeled peptide as a fluffy powder.

Quantitative Data Summary

ParameterValue/RangeNotes
SPPS Reagent Equivalents (per coupling)
Fmoc-Amino Acid4 eq.Relative to resin loading capacity.
HATU3.9 eq.
DIPEA8 eq.
On-Resin Labeling Reagent Equivalents
This compound1.5 eq.Relative to resin loading capacity.
HATU1.4 eq.
DIPEA3 eq.
Reaction Times
Fmoc Deprotection5 min + 15 minTwo-step deprotection.
Amino Acid Coupling1-2 hoursMonitor with Kaiser test.
On-Resin Dye Coupling4-6 hoursProtect from light.[3]
Cleavage and Deprotection2-3 hoursMay vary depending on peptide sequence.[6]
Purification Parameters
HPLC ColumnReverse-phase C18
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Detection Wavelengths220 nm and 648 nmFor peptide and Sulfo-Cy5, respectively.

Application Example: Receptor-Ligand Binding Assay

Sulfo-Cy5 labeled peptides are frequently used as probes to study receptor-ligand interactions on the cell surface. The following diagram illustrates a simplified signaling pathway where a labeled peptide binds to a G-protein coupled receptor (GPCR).

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Sulfo-Cy5 Labeled Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A simplified signaling pathway illustrating the binding of a Sulfo-Cy5 labeled peptide to a GPCR.

In a typical experiment, cells expressing the target receptor are incubated with the Sulfo-Cy5 labeled peptide. The binding can then be quantified and visualized using techniques such as flow cytometry or fluorescence microscopy.[5][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low peptide yield Incomplete coupling during SPPS.Use a fresh coupling reagent; extend coupling time; double couple difficult residues.
Steric hindrance.For long or aggregated peptides, consider microwave-assisted SPPS.[8]
Incomplete dye labeling Inefficient activation of Sulfo-Cy5.Use fresh, anhydrous DMF; ensure correct stoichiometry of activating reagents.
Steric hindrance at the N-terminus.Increase reaction time for dye coupling; consider adding a spacer between the peptide and the dye.
Multiple peaks in HPLC Incomplete deprotection.Extend cleavage time; use appropriate scavengers for sensitive residues.
Side reactions during cleavage.Optimize the cleavage cocktail composition.
Aggregation of the labeled peptide.Purify in the presence of denaturants (e.g., guanidinium (B1211019) chloride) if necessary.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful synthesis and purification of Sulfo-Cy5 labeled peptides. The on-resin labeling approach offers a straightforward and efficient method for producing high-quality fluorescent probes for a wide range of applications in biomedical research and drug development. Careful optimization of coupling and cleavage conditions is crucial for achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Sulfo-Cy5 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on Sulfo-Cy5 carboxylic acid labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound (NHS ester)?

The optimal pH for reacting Sulfo-Cy5 NHS ester with primary amines on proteins is typically between 8.0 and 9.0. This pH range ensures that the primary amine groups on the target molecule are deprotonated and thus readily available to react with the NHS ester.

Q2: How does pH affect the stability of the Sulfo-Cy5 NHS ester?

The NHS ester moiety of Sulfo-Cy5 is susceptible to hydrolysis, and the rate of hydrolysis increases with pH. At pH levels above 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency. Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution.

Q3: What happens if the pH is too low during the labeling reaction?

If the pH is too low (e.g., below 7.5), the primary amine groups on the protein will be protonated (-NH3+). This protonation makes them poor nucleophiles, leading to a significant decrease in the reaction rate and overall labeling efficiency.

Q4: Can I use a phosphate (B84403) buffer for the labeling reaction?

While phosphate buffers can be used, it is important to ensure they do not contain any primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) should be avoided as they contain primary amines that will compete with the target protein for the Sulfo-Cy5 NHS ester. Carbonate/bicarbonate buffer (pH 9.0) or borate (B1201080) buffer (pH 8.0-9.0) are commonly recommended alternatives.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency The pH of the reaction buffer is too low.Verify the pH of your reaction buffer is between 8.0 and 9.0. Adjust if necessary using a suitable base (e.g., 1M sodium bicarbonate).
The pH of the reaction buffer is too high, causing rapid hydrolysis of the dye.Prepare fresh dye solution immediately before use. Ensure the reaction pH does not exceed 9.0.
The buffer contains primary amines (e.g., Tris).Exchange the protein into a non-amine-containing buffer like PBS (phosphate-buffered saline), borate buffer, or carbonate/bicarbonate buffer prior to labeling.
Inconsistent Labeling Results Fluctuations in the pH of the reaction mixture.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
No Labeling Occurs The pH is significantly outside the optimal range, preventing the reaction.Remeasure and adjust the pH of the protein solution to be within the 8.0-9.0 range before adding the dye.

Quantitative Data Summary

The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer. The table below summarizes the relative labeling efficiencies at different pH values.

pHRelative Labeling EfficiencyKey Observation
7.0LowAmine groups are largely protonated, reducing reactivity.
7.5ModerateReaction proceeds, but is not optimal.
8.0-9.0 High (Optimal) Amine groups are deprotonated and available for reaction.
9.5Moderate to LowRate of NHS ester hydrolysis increases significantly, reducing available dye.
>10.0Very LowRapid hydrolysis of the NHS ester outcompetes the labeling reaction.

Experimental Protocol: Protein Labeling with this compound

This protocol outlines the key steps for labeling a protein with Sulfo-Cy5 NHS ester, with a focus on pH management.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.

  • Protein Preparation:

    • Dissolve the protein in the prepared labeling buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an amine-containing buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the labeling buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO (dimethyl sulfoxide) to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add the Sulfo-Cy5 stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of 10-20 fold molar excess of dye is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by performing dialysis against a suitable storage buffer (e.g., PBS pH 7.4).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Verify_pH Verify pH (8.0-9.0) Protein->Verify_pH Buffer Labeling Buffer (e.g., 0.1M Bicarbonate) Buffer->Verify_pH Mix Mix Protein and Dye Verify_pH->Mix Add Dye to Protein Dye_Prep Prepare Sulfo-Cy5 Stock in DMSO Dye_Prep->Mix Incubate Incubate 1-2h (Room Temp, Dark) Mix->Incubate Purify Remove Unreacted Dye (e.g., Desalting Column) Incubate->Purify Final_Product Labeled Protein Purify->Final_Product

Caption: Experimental workflow for protein labeling with Sulfo-Cy5 NHS ester.

ph_effect_pathway cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.0-9.0) cluster_high_ph High pH (> 9.0) Protonated_Amine Protein-NH3+ (Protonated Amine) Low_Efficiency Low Labeling Efficiency Protonated_Amine->Low_Efficiency Poor Nucleophile Deprotonated_Amine Protein-NH2 (Deprotonated Amine) High_Efficiency High Labeling Efficiency Deprotonated_Amine->High_Efficiency Good Nucleophile NHS_Ester Sulfo-Cy5 NHS Ester NHS_Ester->High_Efficiency Hydrolysis NHS Ester Hydrolysis Reduced_Efficiency Reduced Labeling Efficiency Hydrolysis->Reduced_Efficiency Competing Reaction

Caption: Effect of pH on the Sulfo-Cy5 NHS ester-amine reaction pathway.

Preventing Sulfo-Cy5 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Sulfo-Cy5 aggregation in aqueous solutions.

Troubleshooting Guide

Issue 1: Unexpected shift in absorption spectrum to a shorter wavelength (blue-shift).

Possible Cause: Formation of H-aggregates. H-aggregates of cyanine (B1664457) dyes like Sulfo-Cy5 are characterized by a blue-shifted absorption spectrum (e.g., a new peak appearing around 600 nm for Cy5) and are often non-fluorescent or have significantly quenched fluorescence.[1][2][3]

Solutions:

  • Reduce Dye Concentration: Aggregation is a concentration-dependent process.[2][4] Dilute the Sulfo-Cy5 solution to the lowest concentration required for your application. It is recommended to keep dye concentrations below 0.2 µM to prevent aggregate formation.[4]

  • Incorporate Organic Co-solvents: Cyanine dyes are more soluble in less polar solvents.[1] Adding organic co-solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can disrupt the hydrophobic interactions that lead to aggregation. A 50/50 (v/v) mixture of DMSO/H2O has been shown to prevent H-aggregate formation.[1][2]

  • Optimize Buffer Conditions:

    • Ionic Strength: High salt concentrations can promote the aggregation of cyanine dyes.[2][4][5] If possible, reduce the salt concentration in your buffer.

    • pH: Sulfo-Cy5 is relatively stable over a pH range of 4 to 10. However, extreme pH values should be avoided. For labeling reactions with NHS esters, a pH of 8.0-9.0 is recommended.

  • Use Additives: Certain additives can help prevent aggregation. For instance, cucurbit[6]uril (CB7) has been shown to disrupt dye aggregates by forming host-guest complexes with the dye molecules.[7]

Issue 2: Low fluorescence signal or fluorescence quenching.

Possible Cause: Aggregation of Sulfo-Cy5 molecules. The formation of H-aggregates, in particular, leads to significant fluorescence quenching.[1] This can also occur with a high degree of labeling (DOL) on proteins or antibodies, leading to self-quenching.[8]

Solutions:

  • Confirm Aggregation: Measure the absorption spectrum of your sample. A new absorption band at a shorter wavelength (around 590-600 nm for Cy5) is indicative of H-aggregate formation.[1][3]

  • Optimize Degree of Labeling (DOL): Excessive labeling of biomolecules can lead to quenching. The optimal DOL for most antibodies is typically between 2 and 10. Aim for a lower DOL to minimize dye-dye interactions.

  • Disrupt Aggregates:

    • Organic Solvents: As mentioned previously, adding DMSO or DMF can help break up aggregates.[1][3]

    • Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can sometimes help to disaggregate dyes, although compatibility with the downstream application must be considered.

  • Purification: Ensure that the labeled conjugate is free of unconjugated dye, which may be more prone to aggregation. Purification methods like dialysis or gel filtration should be performed in a buffer that minimizes aggregation.[9]

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 aggregation and why is it a problem?

A1: Sulfo-Cy5 aggregation is the self-association of dye molecules in aqueous solutions to form dimers and higher-order aggregates.[5] This is problematic because it can lead to significant changes in the dye's photophysical properties, including a blue-shift in the absorption spectrum, fluorescence quenching, and reduced quantum yield.[1][2] These changes can negatively impact the sensitivity and reliability of fluorescence-based assays.

Q2: How can I tell if my Sulfo-Cy5 is aggregated?

A2: The primary indicator of Sulfo-Cy5 aggregation, specifically the formation of H-aggregates, is a change in the absorption spectrum. You will observe a decrease in the monomer absorption peak (around 650 nm) and the appearance of a new, blue-shifted peak at approximately 600 nm.[2][10] This is often accompanied by a significant decrease in fluorescence intensity.

Q3: Is Sulfo-Cy5 less prone to aggregation than non-sulfonated Cy5?

A3: Yes. The additional sulfonate groups in Sulfo-Cy5 increase its water solubility and reduce its tendency to aggregate compared to the non-sulfonated Cy5.[9][][12] The charged sulfonate groups decrease the aggregation of dye molecules and heavily labeled conjugates.[9][]

Q4: What are the key factors that promote Sulfo-Cy5 aggregation?

A4: The main factors that promote aggregation are:

  • High dye concentration: The tendency to aggregate increases with dye concentration.[2][4]

  • High ionic strength: Increased salt concentrations in the buffer can enhance aggregation.[2][4][5]

  • Aqueous environment: Cyanine dyes have a natural tendency to aggregate in water due to hydrophobic interactions.[1][13]

  • Covalent linkage to macromolecules: A high density of dye molecules on a protein or nucleic acid can lead to aggregation.[1][3]

Q5: Can I reverse Sulfo-Cy5 aggregation?

A5: Yes, in many cases, aggregation can be reversed. The addition of organic co-solvents like DMSO or DMF is an effective way to break up aggregates and restore the monomeric form of the dye.[1][3] Dilution of the sample can also shift the equilibrium back towards the monomeric state.

Quantitative Data Summary

Table 1: Spectral Properties of Sulfo-Cy5 Monomers vs. H-Aggregates

SpeciesAbsorption Maximum (λmax)Emission Maximum (λem)Fluorescence
Monomer ~649 nm[]~670 nm[12]Bright
H-Aggregate ~600 nm (blue-shifted)[2][3]Quenched or very low[1]Non-fluorescent or dim

Experimental Protocols

Protocol 1: Preparation of a Non-Aggregated Sulfo-Cy5 Stock Solution
  • Reconstitution: Dissolve the lyophilized Sulfo-Cy5 powder in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[14]

  • Working Solution: For preparing aqueous working solutions, dilute the DMSO/DMF stock solution in the desired aqueous buffer. The final concentration of the organic solvent should be optimized for your experiment, but a final concentration of 10-15% is often a good starting point to prevent aggregation.[9]

Protocol 2: Monitoring Sulfo-Cy5 Aggregation using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a series of Sulfo-Cy5 solutions in your aqueous buffer of interest at different concentrations (e.g., ranging from 0.1 µM to 10 µM).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer to measure the absorption spectra of your samples. Set the wavelength range from 400 nm to 800 nm.

  • Data Acquisition: Record the absorption spectrum for each concentration.

  • Analysis: Analyze the spectra for the characteristic signs of aggregation. Look for the appearance of a blue-shifted peak around 600 nm and a corresponding decrease in the monomer peak at ~650 nm as the concentration increases. The ratio of the absorbance at ~600 nm to the absorbance at ~650 nm can be used as a semi-quantitative measure of aggregation.

Visualizations

Aggregation_Pathway Monomer Sulfo-Cy5 Monomer (Fluorescent) Dimer Dimer Monomer->Dimer Self-Association Aggregate H-Aggregate (Non-Fluorescent) Dimer->Aggregate Factors High Concentration High Ionic Strength Aqueous Environment Factors->Monomer Promotes Prevention Organic Solvents (DMSO) Low Concentration Additives (e.g., CB7) Prevention->Monomer Inhibits Aggregation

Caption: Factors promoting and preventing Sulfo-Cy5 aggregation.

Troubleshooting_Workflow Start Low Fluorescence Signal or Blue-Shifted Spectrum CheckSpectrum Measure Absorption Spectrum Start->CheckSpectrum IsAggregated Blue-shifted peak (~600 nm)? CheckSpectrum->IsAggregated ReduceConc Dilute Sample IsAggregated->ReduceConc Yes AddSolvent Add Organic Co-solvent (e.g., DMSO) IsAggregated->AddSolvent Yes OptimizeDOL Optimize Degree of Labeling (for conjugates) IsAggregated->OptimizeDOL Yes OtherIssue Investigate Other Causes (e.g., photobleaching, incorrect buffer) IsAggregated->OtherIssue No End Problem Resolved ReduceConc->End AddSolvent->End OptimizeDOL->End

Caption: Troubleshooting workflow for Sulfo-Cy5 aggregation issues.

References

Technical Support Center: Sulfo-Cy5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Sulfo-Cy5 and ensure high-quality fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Sulfo-Cy5?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Sulfo-Cy5, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise image quality, limit the duration of time-lapse imaging, and affect the accuracy of quantitative measurements. The process often involves the fluorophore entering a long-lived triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye.[1][2]

Q2: What is the primary mechanism of Sulfo-Cy5 photobleaching?

A2: The primary mechanism involves the excitation of Sulfo-Cy5 to a singlet state, followed by intersystem crossing to a reactive triplet state.[2] In the presence of molecular oxygen, this triplet state can lead to the formation of singlet oxygen and other reactive oxygen species (ROS), which then degrade the fluorophore.[3] Additionally, cyanine (B1664457) dyes like Cy5 can undergo photoconversion to shorter-wavelength species, such as Cy3, which can interfere with multiplexed imaging experiments.[4]

Q3: How can I reduce photobleaching of Sulfo-Cy5?

A3: There are three main strategies to reduce photobleaching:

  • Chemical Methods: Utilize antifade reagents in your mounting medium or imaging buffer. These include oxygen scavengers and triplet state quenchers.

  • Imaging Protocol Optimization: Adjust your microscope settings to minimize light exposure to the sample.

  • Choice of Fluorophore: In some cases, switching to a more photostable dye may be necessary.

This guide will focus on the first two strategies for working with Sulfo-Cy5.

Troubleshooting Guide

Problem 1: Rapid loss of Sulfo-Cy5 fluorescence signal during imaging.

This is a classic sign of photobleaching. Here are the steps to troubleshoot and mitigate this issue:

Antifade agents are chemical compounds that reduce photobleaching by either removing molecular oxygen or by quenching the reactive triplet state of the fluorophore.

1. Oxygen Scavenging Systems: These enzymatic or chemical systems remove dissolved oxygen from the imaging medium, thereby preventing the formation of damaging reactive oxygen species.

  • Glucose Oxidase and Catalase (GODCAT): A commonly used enzymatic system.

  • Protocatechuic Acid and Protocatechuate-3,4-dioxygenase (PCA/PCD): An alternative enzymatic system that can achieve lower dissolved oxygen concentrations.[5][6]

2. Triplet State Quenchers (TSQs): These molecules accept energy from the triplet-state fluorophore, returning it to the ground state before it can react with oxygen.

  • Trolox: A water-soluble vitamin E analog that is a highly effective triplet state quencher.

  • n-Propyl Gallate (NPG): Another widely used antioxidant and antifade reagent.[7]

  • Cyclooctatetraene (COT) and Nitrobenzyl Alcohol (NBA): Covalently linking these to Cy5 has been shown to significantly enhance photostability.[8]

Quantitative Comparison of Antifade Agents for Cyanine Dyes:

Antifade Agent/SystemMechanism of ActionReported Improvement in Photostability (vs. no antifade)Key Considerations
GODCAT System Oxygen ScavengerSignificant increase in fluorophore lifetime.[5]Can lead to the production of gluconic acid, potentially lowering the pH of the medium.[9]
PCA/PCD System Oxygen ScavengerCan achieve lower oxygen concentrations and provide longer lifetimes for Cy5 compared to GODCAT.[5][6][10]May have salt-sensitive applications due to the high ionic strength of PCA.[9]
Trolox Triplet State QuencherSubstantial reduction in photobleaching.[11]Low cytotoxicity, suitable for live-cell imaging.[11]
n-Propyl Gallate (NPG) Triplet State QuencherEffective in retarding fading.[12]Can be difficult to dissolve and may have biological effects in live cells.[7][13]
Covalently Linked TSQs (e.g., Cy5-COT) Intramolecular Triplet State QuenchingTwo- to seven-fold reduction in photobleaching in the presence of oxygen.[11]Requires synthesis of custom-labeled probes.

Experimental Protocol: Preparing an Oxygen Scavenging Imaging Buffer

This protocol is adapted for general fluorescence microscopy.

Materials:

  • Imaging Buffer (e.g., PBS or Tris-based buffer, pH 7.4)

  • Glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Trolox (optional, for combined effect)

Procedure:

  • Prepare a stock solution of 1 M glucose in imaging buffer.

  • Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in imaging buffer) and catalase (e.g., 1 mg/mL in imaging buffer). Store aliquots at -20°C.

  • On the day of the experiment, prepare the final imaging buffer by adding the components in the following order:

    • To 1 mL of imaging buffer, add 10 µL of the 1 M glucose stock solution (final concentration 10 mM).

    • Add 1 µL of the glucose oxidase stock solution (final concentration 10 µg/mL).

    • Add 1 µL of the catalase stock solution (final concentration 1 µg/mL).

    • (Optional) Add Trolox to a final concentration of 1-2 mM.

  • Use this freshly prepared imaging buffer for your sample.

For fixed samples, using a commercially available antifade mounting medium is a convenient and effective solution.

Commercially Available Antifade Mounting Media for Sulfo-Cy5:

Product NameManufacturerKey Features
ProLong Diamond Antifade Mountant Thermo Fisher ScientificHard-setting mountant with high photobleaching resistance for Cy5.[14]
VECTASHIELD Antifade Mounting Medium Vector LaboratoriesLiquid mountant compatible with Cy5 and super-resolution techniques like STORM.[10][15]
SlowFade Diamond Antifade Mountant Thermo Fisher ScientificLiquid mountant that provides good protection against photobleaching.
Fluoromount-G SouthernBiotechAqueous, non-fluorescing mounting medium.

Experimental Protocol: Mounting a Slide with Antifade Medium

  • After the final washing step of your staining protocol, carefully remove excess buffer from the slide without allowing the specimen to dry.

  • Apply one drop of the antifade mounting medium directly onto the specimen.

  • Carefully lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • For hardening mountants, allow the slide to cure at room temperature in the dark for the time specified by the manufacturer.

  • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

  • Store the slides at 4°C, protected from light.

Minimizing the sample's exposure to excitation light is a crucial and straightforward way to reduce photobleaching.[11][13][16]

Recommended Imaging Settings to Reduce Photobleaching:

ParameterRecommendationRationale
Light Source Intensity Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent photobleaching.[17]
Exposure Time Use the shortest camera exposure time possible.Minimizes the duration of light exposure for each captured frame.
Pinhole Size (Confocal) Use a slightly larger pinhole size (e.g., 1.2-1.5 Airy units).Allows for more emitted light to be detected, potentially enabling the use of lower laser power.
Detector Gain Increase the detector gain or use a more sensitive detector.Can compensate for lower excitation intensity, preserving signal while reducing photobleaching.
Imaging Mode For confocal microscopy, consider using a spinning disk system.Spinning disk confocals generally expose the sample to lower light doses than point-scanning systems.[1]
Time-lapse Imaging Increase the interval between image acquisitions.Reduces the cumulative light exposure over the course of the experiment.
Focusing Use transmitted light (e.g., DIC or phase contrast) to find the region of interest and focus.Avoids unnecessary fluorescence excitation during sample navigation.[14][16]
Problem 2: Appearance of a green/yellow signal in the Cy3 channel when imaging Sulfo-Cy5.

This is likely due to the photoconversion of Cy5 to a Cy3-like species upon excitation.[4]

Troubleshooting Steps:

  • Confirm Photoconversion: Acquire images in both the Cy5 and Cy3 channels. If a signal appears in the Cy3 channel that co-localizes with the bleaching Cy5 signal, photoconversion is occurring.

  • Reduce Excitation Intensity: As with photobleaching, reducing the laser power or lamp intensity can decrease the rate of photoconversion.

  • Use Antifade Reagents: Oxygen scavengers can help reduce the photo-oxidative processes that contribute to photoconversion.

  • Sequential Imaging: If imaging multiple fluorophores, acquire the Sulfo-Cy5 channel last to minimize the accumulation of the photoconverted product that could bleed into other channels.

Diagrams

Photobleaching_Pathway Sulfo-Cy5 Photobleaching and Mitigation Pathways cluster_photophysics Photophysical Processes cluster_mitigation Mitigation Strategies Ground_State Sulfo-Cy5 (Ground State S0) Singlet_State Excited Singlet State (S1) Ground_State->Singlet_State Light Absorption (Excitation) Singlet_State->Ground_State Fluorescence Triplet_State Excited Triplet State (T1) Singlet_State->Triplet_State Intersystem Crossing TSQ Triplet State Quenchers (e.g., Trolox, NPG) Triplet_State->TSQ Quenching Molecular_Oxygen Molecular Oxygen (O2) Triplet_State->Molecular_Oxygen Energy Transfer Photobleached_Cy5 Photobleached Sulfo-Cy5 Triplet_State->Photobleached_Cy5 Other Degradation Pathways TSQ->Ground_State Returns to Ground State Oxygen_Scavengers Oxygen Scavengers (e.g., GODCAT, PCA/PCD) Oxygen_Scavengers->Molecular_Oxygen Removes ROS Reactive Oxygen Species (ROS) Molecular_Oxygen->ROS ROS->Photobleached_Cy5 Oxidative Damage

Caption: Photobleaching pathway of Sulfo-Cy5 and points of intervention for mitigation strategies.

experimental_workflow Experimental Workflow to Minimize Photobleaching cluster_mounting_options Mounting Options cluster_imaging_settings Optimized Imaging Settings Sample_Prep Sample Preparation (Staining with Sulfo-Cy5) Mounting Mounting Sample_Prep->Mounting Antifade_Medium Use Commercial Antifade Medium Mounting->Antifade_Medium Fixed Samples Oxygen_Scavenger_Buffer Use Oxygen Scavenging Imaging Buffer Mounting->Oxygen_Scavenger_Buffer Live or Fixed Samples Imaging_Setup Microscope Setup Acquisition Image Acquisition Imaging_Setup->Acquisition Low_Light Minimize Light Exposure: - Low Laser Power - Short Exposure Time Imaging_Setup->Low_Light Optimal_Detection Optimize Detection: - High Gain - Sensitive Detector Imaging_Setup->Optimal_Detection Analysis Data Analysis Acquisition->Analysis Antifade_Medium->Imaging_Setup Oxygen_Scavenger_Buffer->Imaging_Setup

Caption: A logical workflow for sample preparation and imaging to reduce Sulfo-Cy5 photobleaching.

References

Technical Support Center: Troubleshooting High Background in Sulfo-Cy5 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background issues encountered during immunofluorescence (IF) experiments using Sulfo-Cy5 and other cyanine (B1664457) dyes. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in Sulfo-Cy5 immunofluorescence?

High background fluorescence in experiments with Sulfo-Cy5 conjugates can originate from several sources, which can be broadly categorized as:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components such as collagen and elastin.[1] Fixatives, particularly those containing aldehydes like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce or heighten autofluorescence.[1][2]

  • Non-Specific Binding: This occurs when the fluorescently labeled antibody or the dye itself binds to unintended targets within the sample.[1] This can be due to:

    • Hydrophobic and Ionic Interactions: The Sulfo-Cy5 dye or the antibody may interact non-specifically with various cellular components.[1] Although Sulfo-Cy5 is a water-soluble formulation of Cy5 designed to reduce non-specific binding, some residual hydrophobic interactions can still occur.[][4][5]

    • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on the surface of certain cells, such as macrophages and monocytes, leading to off-target signals.[1][6]

    • Dye-Specific Binding: Cyanine dyes, including Cy5, have a known tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[1][7]

  • Suboptimal Staining Protocol: Flaws in the experimental workflow can significantly contribute to high background. These include:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites is a common culprit.[1][2][8][9]

    • Incorrect Antibody Concentration: Using excessively high concentrations of the primary or secondary antibody is a frequent cause of high background.[1][8][9][10]

    • Insufficient Washing: Failure to adequately wash away unbound antibodies and dye will result in a noisy signal.[1][10]

Q2: How can I identify the source of the high background in my experiment?

A systematic approach using appropriate controls is essential for diagnosing the source of high background. Key controls include:

  • Unstained Sample: This control helps to determine the level of natural autofluorescence in your cells or tissue.[2][11][12]

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[12]

  • Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody, but which does not target any known antigen in the sample, can help determine if the observed background is due to non-specific binding of the primary antibody.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in your Sulfo-Cy5 immunofluorescence experiments.

G cluster_0 Start: High Background Observed cluster_1 Step 1: Identify the Source cluster_2 Step 2: Implement Solutions cluster_3 End: Optimized Result Start High Background with Sulfo-Cy5 Controls Run Controls: - Unstained Sample - Secondary Ab Only - Isotype Control Start->Controls Autofluorescence High background in unstained sample? Controls->Autofluorescence Secondary_NSB High background with secondary only? Autofluorescence->Secondary_NSB No Quench Implement Autofluorescence Quenching Steps Autofluorescence->Quench Yes Primary_NSB High background with isotype control? Secondary_NSB->Primary_NSB No Optimize_Secondary Optimize Secondary Ab: - Titrate Concentration - Check Cross-reactivity Secondary_NSB->Optimize_Secondary Yes Optimize_Primary Optimize Primary Ab: - Titrate Concentration Primary_NSB->Optimize_Primary Yes Optimize_Protocol Optimize Staining Protocol: - Improve Blocking - Increase Wash Steps Primary_NSB->Optimize_Protocol No End Low Background, Clear Signal Quench->End Optimize_Secondary->End Optimize_Primary->End Optimize_Protocol->End

Caption: A flowchart for systematically troubleshooting high background in immunofluorescence.

Detailed Troubleshooting Guides

Q3: My unstained sample shows high background. How can I reduce autofluorescence?

Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[1][2] Consider the following strategies:

  • Optimize Fixation: Use the lowest concentration of fixative and the shortest incubation time that still preserves the cellular morphology and antigenicity of your target.[1]

  • Alternative Fixatives: For some applications, organic solvents like cold methanol (B129727) or acetone (B3395972) may result in lower autofluorescence. However, these can also affect certain epitopes, so validation is necessary.[1]

  • Quenching: After aldehyde fixation, a quenching step with a reagent like sodium borohydride (B1222165) or glycine (B1666218) can help to reduce autofluorescence.[1]

  • Commercial Quenching Reagents: Consider using commercially available autofluorescence quenching reagents.[12]

  • Photobleaching: Exposing the sample to a light source before staining can help to reduce background fluorescence.[13]

Q4: How can I optimize my blocking step to reduce non-specific binding?

Effective blocking is crucial for minimizing non-specific binding.[1] The optimal blocking agent can be application-dependent.

  • Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[1][2][14] For example, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.[1][15]

  • Specialized Blockers for Cyanine Dyes: Due to the known issue of cyanine dyes binding to monocytes and macrophages, specialized commercial blocking buffers have been developed to specifically address this problem and can be particularly effective.[1][7]

  • Increase Blocking Time and Concentration: You can try increasing the blocking incubation time or changing the blocking buffer.[8][10]

The following diagram illustrates how blocking agents work to prevent non-specific binding.

G cluster_0 Without Blocking cluster_1 With Blocking Tissue_A Tissue Section Antibody_A Sulfo-Cy5 Antibody NSB_Site_A Non-specific Site Antibody_A->NSB_Site_A Non-specific Binding Tissue_B Tissue Section Antibody_B Sulfo-Cy5 Antibody Antibody_B->Tissue_B No Binding NSB_Site_B Non-specific Site Blocking_Agent Blocking Agent Blocking_Agent->NSB_Site_B Blocks Site

Caption: Mechanism of blocking agents in preventing non-specific antibody binding.

Q5: What is the optimal concentration for my primary and secondary antibodies?

Using an excessive concentration of either the primary or secondary antibody is a common cause of high background.[1][9][10]

  • Antibody Titration: It is essential to titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[1][6] A good starting point is the manufacturer's recommended dilution, followed by a series of dilutions to determine the best signal-to-noise ratio for your specific experimental conditions.[1]

Q6: How can I improve my washing steps?

Insufficient washing will fail to remove unbound antibodies and dye, leading to high background.[1][10]

  • Increase Wash Duration and Frequency: Wash the samples at least three times with a suitable wash buffer (e.g., PBS with 0.1% Tween 20) for 5 minutes each between antibody incubation steps.[1]

  • Use of Detergents: Including a mild detergent like Tween 20 in your wash buffer can help to reduce non-specific interactions.[16]

Summary of Quantitative Recommendations

ParameterRecommendation
Fixation (Paraformaldehyde) 2%–4% for 10–20 minutes at room temperature.[15]
Blocking (Normal Serum) 5%–10% in PBS for 1 hour at room temperature.[1][14]
Blocking (BSA) 1%–5% in PBS for 30-60 minutes at room temperature.[14][17]
Primary Antibody Incubation Titrate to optimal concentration (start with manufacturer's recommendation).
Secondary Antibody Incubation Titrate to optimal concentration (typically 1-2 hours at room temperature).[1]
Washing 3 washes of 5 minutes each with PBS + 0.1% Tween 20.[1]

Detailed Experimental Protocols

Protocol 1: Antibody Titration

  • Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your optimized blocking buffer.

  • Prepare your samples (cells or tissue sections) as per your standard protocol up to the primary antibody incubation step.

  • Incubate separate samples with each dilution of the primary antibody for the standard time and temperature.

  • Wash the samples thoroughly.

  • Incubate all samples with the same concentration of your Sulfo-Cy5 conjugated secondary antibody.

  • Wash the samples thoroughly and mount them.

  • Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Compare the images to identify the dilution that gives the best signal-to-noise ratio (bright specific staining with low background).

  • Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.

Protocol 2: Optimizing the Blocking Step

  • Prepare several different blocking buffers to test. Examples include:

    • 5% Normal Goat Serum in PBS-T (0.1% Tween 20)

    • 3% BSA in PBS-T

    • A commercially available blocking buffer, potentially one designed for cyanine dyes.

  • Prepare multiple identical samples.

  • Incubate the samples in the different blocking buffers for 1 hour at room temperature.

  • Proceed with your standard primary and secondary antibody incubation steps, using the optimal antibody concentrations.

  • Wash, mount, and image all samples using identical settings.

  • Compare the background levels between the different blocking conditions to determine the most effective one for your experiment.

References

Technical Support Center: Post-Labeling Purification of Sulfo-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of unconjugated Sulfo-Cy5 dye from protein and antibody labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Sulfo-Cy5 dye after a labeling reaction?

A1: The removal of free, unconjugated dye is essential for accurate downstream applications. Excess dye can lead to high background signals in fluorescence-based assays, inaccurate determination of the degree of labeling (DOL), and potential interference with the biological activity of the labeled molecule.

Q2: What are the most common methods for removing free Sulfo-Cy5 dye?

A2: The three primary methods for purifying your labeled protein are Size Exclusion Chromatography (also known as gel filtration or desalting), Dialysis, and Acetone (B3395972) Precipitation. The choice of method depends on factors such as sample volume, protein concentration, the required purity, and the time constraints of your experiment.

Q3: Which method is the fastest for removing unconjugated dye?

A3: Size exclusion chromatography, particularly using spin columns, is the fastest method, often taking less than 15 minutes to process a sample.[1]

Q4: Can I use dialysis to remove unconjugated Sulfo-Cy5?

A4: Yes, dialysis is an effective method for removing unconjugated Sulfo-Cy5, as the dye is water-soluble.[][3] It is a gentle method but can be time-consuming, often requiring several buffer changes over many hours to overnight.[1][4][5]

Q5: When should I consider using acetone precipitation?

A5: Acetone precipitation is a rapid method that not only removes unconjugated dye but also concentrates your protein sample.[6][7] However, it's a harsher method that can lead to protein denaturation and may result in a protein pellet that is difficult to resolubilize.[6] Therefore, it is best suited for applications where protein denaturation is not a concern, such as SDS-PAGE analysis.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (Spin Columns)DialysisAcetone Precipitation
Principle Separation based on molecular size.[1]Diffusion across a semi-permeable membrane based on a concentration gradient.[4]Differential solubility in an organic solvent.[7]
Speed Very fast (minutes).[1]Slow (hours to days).[1][4]Fast (can be under an hour).[7]
Protein Recovery Typically high (>95% for most proteins).[8]Generally high, but some protein loss can occur due to non-specific adsorption to the membrane.[9]Can be high (>95% with optimization), but significant protein loss is possible, especially with low protein concentrations.[10][11][12]
Dye Removal Efficiency High, but may require a second pass for high dye concentrations.[13]Very high, especially with multiple buffer changes.[14][15]High.
Sample Dilution Minimal with spin columns.Can result in sample dilution.Concentrates the sample.[6]
Potential for Denaturation Low.Low, very gentle on proteins.[4]High, can cause irreversible protein denaturation.[6]
Ideal For Rapid cleanup of small to medium sample volumes.Gentle purification of sensitive proteins, thorough buffer exchange.Concentrating dilute samples, applications where denaturation is acceptable.

Experimental Workflows and Protocols

Below are detailed protocols for the three main methods of unconjugated Sulfo-Cy5 dye removal.

Size Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on size. The larger, labeled protein passes through the column quickly, while the smaller, unconjugated dye molecules are retained in the pores of the resin and elute later.[1] Sephadex G-25 is a commonly used resin for this purpose.[16]

SEC_Workflow start Labeled Protein + Free Dye prepare_column Equilibrate SEC Column (e.g., Sephadex G-25) start->prepare_column 1. load_sample Load Sample onto Column prepare_column->load_sample 2. elute Elute with Buffer load_sample->elute 3. collect Collect Fractions elute->collect 4. analyze Analyze Fractions (Spectrophotometry) collect->analyze 5. pool Pool Fractions with Labeled Protein analyze->pool 6. end Purified Labeled Protein pool->end 7.

Workflow for dye removal by size exclusion chromatography.
  • Prepare the Spin Column: Invert the column several times to resuspend the resin. Remove the top cap and then the bottom tip. Place the column in a collection tube.

  • Equilibrate the Column: Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer. Place the column in a new collection tube and add 1-2 column volumes of your desired buffer (e.g., PBS). Centrifuge again for 2 minutes at 1,000 x g. Discard the flow-through.

  • Load the Sample: Place the column in a clean collection tube. Slowly apply your sample (typically 100-150 µL for a 1 mL column) to the center of the resin bed.

  • Elute the Labeled Protein: Centrifuge the column for 2 minutes at 1,000 x g. The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the resin.

  • Storage: Store the purified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Dialysis

Dialysis is a process where the labeled protein solution is placed in a semi-permeable membrane bag or cassette. This is then placed in a large volume of buffer. The small, unconjugated dye molecules can pass through the pores of the membrane into the buffer, while the larger, labeled protein is retained.

Dialysis_Workflow start Labeled Protein + Free Dye prepare_membrane Prepare Dialysis Membrane (Select appropriate MWCO) start->prepare_membrane 1. load_sample Load Sample into Dialysis Cassette/Tubing prepare_membrane->load_sample 2. dialyze1 Dialyze against Buffer (e.g., 2-4 hours) load_sample->dialyze1 3. change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 4. dialyze2 Continue Dialysis (e.g., 2-4 hours) change_buffer1->dialyze2 5. change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 6. dialyze3 Final Dialysis (e.g., overnight at 4°C) change_buffer2->dialyze3 7. recover Recover Purified Sample dialyze3->recover 8. end Purified Labeled Protein recover->end 9.

Workflow for dye removal by dialysis.
  • Select the Dialysis Membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow the free dye to pass through. A 10K MWCO is suitable for most antibodies and larger proteins.

  • Prepare the Dialysis Cassette: Follow the manufacturer's instructions for preparing the cassette. This may involve rinsing with distilled water to remove any preservatives.

  • Load the Sample: Inject your labeled protein solution into the cassette, being careful to avoid introducing air bubbles.

  • Perform Dialysis: Place the cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a magnetic stir plate at 4°C.

  • Change the Buffer: For efficient dye removal, perform at least three buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight.

  • Recover the Sample: Carefully remove the purified labeled protein from the cassette.

  • Storage: Store the purified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Acetone Precipitation

This method utilizes the principle that proteins become insoluble in high concentrations of cold organic solvents like acetone, while the more hydrophilic unconjugated Sulfo-Cy5 dye remains in solution.

Acetone_Precipitation_Workflow start Labeled Protein + Free Dye add_acetone Add Cold Acetone (-20°C) start->add_acetone 1. incubate Incubate at -20°C add_acetone->incubate 2. centrifuge Centrifuge to Pellet Protein incubate->centrifuge 3. remove_supernatant Remove Supernatant (contains free dye) centrifuge->remove_supernatant 4. wash_pellet Wash Pellet with Cold Acetone (Optional) remove_supernatant->wash_pellet 5. dry_pellet Air-dry the Pellet wash_pellet->dry_pellet 6. resuspend Resuspend Pellet in Desired Buffer dry_pellet->resuspend 7. end Purified Labeled Protein resuspend->end 8.

Workflow for dye removal by acetone precipitation.
  • Chill Acetone: Cool a sufficient volume of acetone to -20°C.

  • Precipitate the Protein: Place your labeled protein solution in a centrifuge tube. Add 4 volumes of cold (-20°C) acetone to the tube.

  • Incubate: Vortex the mixture and incubate at -20°C for at least 60 minutes. For very dilute samples, a longer incubation (even overnight) may be necessary.

  • Pellet the Protein: Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C.

  • Remove Supernatant: Carefully decant the supernatant, which contains the unconjugated dye.

  • Wash Pellet (Optional): To remove residual dye, you can wash the pellet with a small volume of cold acetone and repeat the centrifugation step.

  • Dry the Pellet: Allow the pellet to air-dry for 15-30 minutes. Do not over-dry, as this can make it difficult to resuspend.

  • Resuspend: Resuspend the protein pellet in a suitable buffer. This may require vortexing or gentle sonication.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Recovery All Methods: Non-specific binding to columns or membranes. Protein precipitation during the procedure.- For SEC, consider using a column with a different matrix or pre-treating with a blocking agent. - For dialysis, use a low-protein-binding membrane.[9] - For acetone precipitation, ensure the pellet is not dislodged during supernatant removal. Optimize salt concentration to improve recovery.[11]
Protein Precipitation during Dialysis The buffer composition is not optimal for protein stability (e.g., incorrect pH or ionic strength).- Ensure the dialysis buffer is compatible with your protein. - Consider adding stabilizing agents like glycerol (B35011) (5-10%) to the buffer.
Incomplete Dye Removal SEC: The column capacity was exceeded, or the dye concentration was very high.- Use a larger column or perform a second pass through the column.[13]
Dialysis: Insufficient buffer volume or number of buffer changes.- Increase the volume of the dialysis buffer and the number of changes. Ensure adequate dialysis time.
Difficulty Resuspending Acetone Pellet The pellet was over-dried. The protein has denatured and aggregated.- Do not let the pellet dry completely. - Use a small volume of a stronger solubilizing buffer (e.g., containing mild detergents or chaotropic agents), if compatible with downstream applications.
Labeled Protein is in the Flow-through/Dialysate SEC: The protein is smaller than the exclusion limit of the resin.- Use a resin with a smaller pore size.
Dialysis: The MWCO of the membrane is too large for the protein.- Select a membrane with a smaller MWCO.

References

Sulfo-Cy5 carboxylic acid stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 carboxylic acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results in their experiments.

Stability of this compound and its Derivatives

The stability of Sulfo-Cy5 is crucial for its effective use in labeling experiments. While the carboxylic acid form is generally stable when stored correctly, its activated forms (e.g., NHS ester) and the final conjugate are susceptible to degradation under certain buffer conditions.

Key Stability Parameters
  • pH: The pH of the buffer is the most critical factor affecting the stability of activated Sulfo-Cy5 and the efficiency of the conjugation reaction. The final Sulfo-Cy5 conjugate, however, is robust and pH-insensitive across a wide range.

  • Storage: Proper storage is essential to maintain the integrity of the dye.

Quantitative Stability Data

The following table summarizes the stability of Sulfo-Cy5 derivatives in different conditions. The data for the activated NHS ester is particularly important as its hydrolysis directly competes with the conjugation reaction.

Form Condition Parameter Value/Observation Source(s)
This compound (Unactivated) Solid, -20°C, DarkShelf LifeStable for at least 1 year.[1]
Activated Sulfo-Cy5 NHS Ester Aqueous Buffer, pH 7.0Half-life4-5 hours[2]
Aqueous Buffer, pH 8.0Half-life1 hour[2]
Aqueous Buffer, pH 8.6Half-life10 minutes[2]
Aqueous Buffer, pH > 8.5StabilityRapid hydrolysis, leading to diminished labeling yield.[3][4][5]
Anhydrous DMSO/DMF, -20°CShelf LifeStable for 1-2 months.[3][5]
Sulfo-Cy5 Conjugate (Post-Labeling) Aqueous BufferpH StabilityStable and fluorescent from pH 4 to pH 10.[6][7]
VariousPhotostabilityGenerally high photostability.[8][9] Described as "very photostable".[8]

Experimental Protocols

Activation of this compound (Two-Step EDC/Sulfo-NHS Coupling)

This protocol describes the activation of the carboxyl group on Sulfo-Cy5 to a semi-stable Sulfo-NHS ester, which can then efficiently react with primary amines on the target molecule.

Materials:

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[2][10]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF (for dissolving dye if needed)

Procedure:

  • Prepare Dye Solution: Dissolve this compound in Activation Buffer. If solubility is an issue, a stock solution can be made in anhydrous DMSO and added to the buffer.

  • Prepare EDC/Sulfo-NHS: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. A 5-10 fold molar excess of EDC and Sulfo-NHS over the dye is recommended.[2]

  • Activation Reaction: Add the EDC/Sulfo-NHS solution to the this compound solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.[2][11] The product of this reaction is the activated Sulfo-Cy5 Sulfo-NHS ester.

Conjugation to Amine-Containing Molecules

Materials:

  • Activated Sulfo-Cy5 Sulfo-NHS ester (from previous step)

  • Target molecule (e.g., protein, antibody, peptide)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.0-8.5.[3][4][5] Buffers must be free of primary amines like Tris or glycine.[12][13][14]

Procedure:

  • Buffer Exchange (Target Molecule): Ensure your target molecule is in the appropriate Coupling Buffer (pH 8.0-8.5) and at a suitable concentration (ideally 2-10 mg/mL for proteins).[13][14]

  • Conjugation Reaction: Immediately add the freshly activated Sulfo-Cy5 Sulfo-NHS ester solution to your target molecule solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 and should be optimized for each specific application.[13][15]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11][16]

  • Purification: Remove unreacted dye and byproducts from the labeled conjugate using size-exclusion chromatography (e.g., Sephadex G-25 spin columns), dialysis, or other appropriate purification methods.[12][13][16]

Visualization of Workflows and Structures

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification sulfo_cy5 Sulfo-Cy5-COOH activated_cy5 Activated Sulfo-Cy5-NHS Ester sulfo_cy5->activated_cy5 15-30 min RT edc_nhs EDC + Sulfo-NHS in MES Buffer (pH 4.7-6.0) edc_nhs->activated_cy5 conjugate Sulfo-Cy5-Conjugate activated_cy5->conjugate 1-2 hours RT protein Target Molecule (-NH2) in Bicarbonate/PBS (pH 8.0-8.5) protein->conjugate purification Size-Exclusion Chromatography conjugate->purification final_product Purified Labeled Molecule purification->final_product sulfo_cy5_structure cluster_core Core Polymethine Chain cluster_reactive Reactive & Solubilizing Groups core Indolenine Rings & Polymethine Bridge label_core Responsible for Fluorescence Susceptible to Photobleaching core->label_core cooh -COOH (Carboxylic Acid) cooh->core Activation & Conjugation Site sulfo -SO3- (Sulfo Groups) sulfo->core Enhance Water Solubility

References

Technical Support Center: Sulfo-Cy5 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 NHS ester conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy5 NHS ester conjugation?

The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for the conjugation reaction is between 8.0 and 9.0.[1] A pH of 8.5 ± 0.5 is often recommended.[1] At a lower pH, the amine group is protonated, making it unreactive.[2][3] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester increases significantly, which can reduce the labeling efficiency.[2][3]

Q2: What buffer should I use for the conjugation reaction?

A carbonate/bicarbonate buffer (e.g., 0.1 M sodium bicarbonate) or a phosphate (B84403) buffer at the recommended pH is suitable for the reaction.[1][2] It is critical to avoid buffers containing primary amines, such as Tris (Tris-HCl), as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[1][3] If your protein is in a Tris or glycine (B1666218) buffer, it must be dialyzed against a suitable buffer like PBS (pH 7.2-7.4) before starting the conjugation.[1]

Q3: What is the recommended molar ratio of Sulfo-Cy5 NHS ester to my protein/antibody?

The optimal molar ratio of dye to protein can vary depending on the specific protein and the desired degree of substitution (DOS). A good starting point is a 10:1 molar ratio of Sulfo-Cy5 NHS ester to the protein.[1][4] For optimization, it is recommended to test a range of ratios, such as 5:1, 15:1, and 20:1.[1][4] Over-labeling can lead to protein aggregation and reduced biological activity, while under-labeling results in a weak fluorescent signal.[1]

Q4: How should I prepare and store the Sulfo-Cy5 NHS ester stock solution?

The Sulfo-Cy5 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mM.[1][2] This stock solution should be prepared fresh before each use.[1] If short-term storage is necessary, the DMSO stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[1][4] Avoid repeated freeze-thaw cycles.[1]

Q5: How can I remove unconjugated Sulfo-Cy5 NHS ester after the reaction?

Purification is essential to remove any free, unconjugated dye. Common methods for purifying the labeled protein include:

  • Gel filtration chromatography: Using a resin like Sephadex G-25 is a widely used and effective method.[1]

  • Dialysis: This method is also effective but may be more time-consuming.

  • Spin columns: These are convenient for small-scale purifications.[1][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Substitution (DOS) Incorrect pH of reaction buffer: The pH is below 8.0, leading to protonation of primary amines.[2][3]Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer like 1 M sodium bicarbonate.[1]
Hydrolysis of Sulfo-Cy5 NHS ester: The dye was exposed to moisture or the stock solution is old. The reaction pH is too high (>9.0).[2][3]Prepare a fresh stock solution of the dye in anhydrous DMSO immediately before use.[1] Ensure the reaction pH does not exceed 9.0.
Presence of competing primary amines: The protein buffer contains Tris, glycine, or ammonium (B1175870) salts.[1]Dialyze the protein sample against a non-amine-containing buffer, such as PBS, before conjugation.[1]
Low protein concentration: The concentration of the protein is too low for efficient labeling.[1]For optimal results, the protein concentration should be between 2-10 mg/mL.[1]
Suboptimal dye-to-protein ratio: The molar excess of the dye is too low.Optimize the molar ratio by testing a range from 5:1 to 20:1 (dye:protein).[1][4]
Protein Precipitation during/after Labeling Over-labeling of the protein: A high degree of substitution can lead to protein aggregation.Decrease the molar ratio of Sulfo-Cy5 NHS ester to the protein in the reaction.
Use of organic co-solvents: Some proteins may denature in the presence of organic solvents like DMSO or DMF.[5][6]Sulfo-Cy5 is water-soluble, which should minimize the need for high concentrations of organic solvents.[5][6] Ensure the final concentration of the organic solvent is low (e.g., <10% DMSO).[4]
High Background Fluorescence Incomplete removal of unconjugated dye: The purification step was not sufficient.Repeat the purification step (e.g., gel filtration or dialysis) until the free dye is completely removed. Monitor the purification by checking the absorbance of the flow-through.
Non-specific binding of the dye: The hydrophobic nature of the dye can sometimes lead to non-specific interactions.Ensure proper purification. While Sulfo-Cy5 is designed to be hydrophilic, residual non-specific binding can be addressed with stringent wash steps in subsequent applications.
Inconsistent Results Variability in reagents: Inconsistent quality of the dye, solvent, or buffer.Use high-quality, anhydrous DMSO. Prepare fresh buffers for each experiment. Ensure the Sulfo-Cy5 NHS ester has been stored correctly.
Impure protein sample: Presence of stabilizing proteins like BSA or gelatin, or preservatives like sodium azide.[1]Purify the antibody or protein to remove any interfering substances. Dialysis can remove preservatives like sodium azide.[1]

Experimental Protocols & Workflows

General Workflow for Sulfo-Cy5 NHS Ester Conjugation

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) mix Mix Protein and Dye (e.g., 10:1 molar ratio dye:protein) p_prep->mix d_prep Prepare Fresh Sulfo-Cy5 Stock (10 mM in anhydrous DMSO) d_prep->mix react Incubate (1 hour at room temperature or 2-4 hours at 4°C) mix->react purify Purify Conjugate (e.g., Gel Filtration, Spin Column) react->purify analyze Characterize Conjugate (Calculate Degree of Substitution - DOS) purify->analyze

Caption: General experimental workflow for protein conjugation with Sulfo-Cy5 NHS ester.

Troubleshooting Logic for Low Labeling Efficiency

G cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Labeling Efficiency check_ph Is pH between 8.0-9.0? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.5 check_ph->adjust_ph No check_dye Is dye solution fresh? check_buffer->check_dye Yes dialyze Dialyze against PBS check_buffer->dialyze No new_dye Prepare fresh dye check_dye->new_dye No inc_ratio Increase dye:protein ratio check_dye->inc_ratio Yes adjust_ph->check_buffer dialyze->check_dye new_dye->inc_ratio inc_conc Increase protein concentration inc_ratio->inc_conc solution Improved Labeling inc_conc->solution G cluster_conditions Reaction Conditions Protein Protein-NH2 (Primary Amine) SulfoCy5 Sulfo-Cy5-NHS Ester Conjugate Protein-NH-CO-Sulfo-Cy5 (Stable Amide Bond) Protein->Conjugate SulfoCy5->Conjugate pH 8.0-9.0 pH 8.0-9.0 Room Temperature Room Temperature NHS N-hydroxysuccinimide (Byproduct)

References

Calculating degree of labeling (DOL) for Sulfo-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy5 conjugates. Here, you will find detailed information on calculating the degree of labeling (DOL), experimental protocols, and solutions to common issues encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently bound to a single protein or antibody molecule.[1] It is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates. An optimal DOL is crucial because:

  • Under-labeling can result in a weak fluorescent signal and reduced sensitivity in downstream applications.[2]

  • Over-labeling can lead to fluorescence quenching (reduced signal), altered protein function, decreased solubility, and potential aggregation.[2][3]

For most antibodies, a DOL of 2 to 10 is recommended, depending on the specific dye and protein characteristics.[2][4]

Q2: How do I calculate the Degree of Labeling (DOL) for my Sulfo-Cy5 conjugate?

The DOL is calculated using spectrophotometric measurements of your purified conjugate. You will need to measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~646 nm). The formula is as follows:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye] [1][5]

Where:

  • Amax is the absorbance of the conjugate at the maximum absorbance wavelength of Sulfo-Cy5 (~646 nm).[6][7][8]

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • εdye is the molar extinction coefficient of Sulfo-Cy5 at its Amax (in M⁻¹cm⁻¹).

  • CF280 is the correction factor for the dye's absorbance at 280 nm.

Q3: Where can I find the necessary spectral properties for Sulfo-Cy5?

The spectral properties for Sulfo-Cy5 can vary slightly between suppliers. It is always best to consult the datasheet provided with your specific reagent. However, typical values are summarized in the table below.

ParameterValueSource
Maximum Absorbance (λmax) ~646 nm[6][7][8]
Molar Extinction Coefficient (εmax) 250,000 - 271,000 M⁻¹cm⁻¹[7][8][9]
Correction Factor at 280 nm (CF280) 0.03 - 0.04[8][9]
Correction Factor at 260 nm (CF260) 0.02 - 0.04[7][9]

Q4: What is the optimal dye-to-protein molar ratio for conjugation?

A common starting point for Sulfo-Cy5 NHS ester conjugation is a 10:1 molar ratio of dye to protein.[2][4] However, the optimal ratio can vary depending on the protein's reactivity and desired DOL. It is often recommended to perform pilot experiments with varying ratios (e.g., 5:1, 15:1, and 20:1) to determine the ideal conditions for your specific application.[2]

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DOL)

Potential Cause Recommended Solution
Suboptimal pH of Reaction Buffer The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is 8.3-9.0.[2][5][10] Ensure your protein solution is buffered within this range. If the pH is below 8.0, the labeling efficiency will be significantly reduced.[2]
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the Sulfo-Cy5 NHS ester, leading to low labeling efficiency.[2][5][11][12] Dialyze or desalt your protein into an amine-free buffer like PBS (phosphate-buffered saline) or sodium bicarbonate buffer before labeling.[2][13]
Low Protein Concentration The efficiency of the labeling reaction is dependent on the protein concentration. A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[2][5][11][12] For optimal results, use a protein concentration of 2-10 mg/mL.[2][11][12]
Inactive Dye Sulfo-Cy5 NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. Store the dye desiccated at -20°C.[14] Prepare dye stock solutions fresh in anhydrous DMSO or DMF and use them promptly.[2][14] Avoid repeated freeze-thaw cycles of the dye stock solution.[2]
Impurities in the Protein Sample Proteins stabilized with substances like bovine serum albumin (BSA) or gelatin will not label well.[2] Other additives such as sodium azide (B81097) or thimerosal (B151700) can also interfere with the conjugation reaction.[2] Purify the protein to remove these interfering substances before labeling.

Issue 2: High Background or Non-specific Staining

Potential Cause Recommended Solution
Unreacted (Free) Dye Failure to remove all the unconjugated Sulfo-Cy5 after the labeling reaction is a common cause of high background. Purify the conjugate using gel filtration (e.g., Sephadex G-25), dialysis, or spin columns to effectively separate the labeled protein from the free dye.[2][5]
Protein Aggregation Over-labeling can lead to protein aggregation, which can cause non-specific binding. Reduce the dye-to-protein molar ratio in the conjugation reaction. After purification, consider filtering the conjugate through a 0.2 µm filter.[15]
Hydrophobic Interactions Although Sulfo-Cy5 is designed to be water-soluble, non-specific binding can still occur.[16] Ensure adequate blocking steps in your experimental protocol (e.g., using BSA or non-fat dry milk for immunofluorescence).

Issue 3: Poor Fluorescent Signal

Potential Cause Recommended Solution
Low DOL See "Issue 1: Low Degree of Labeling (DOL)" for troubleshooting steps.
Fluorescence Quenching A very high DOL can lead to self-quenching of the fluorophores. Optimize the dye-to-protein ratio to achieve a DOL within the recommended range (typically 2-10 for antibodies).[2][4]
Photobleaching Sulfo-Cy5, like other cyanine (B1664457) dyes, can be susceptible to photobleaching, especially under intense illumination conditions such as in TIRF microscopy.[17][18] Use anti-fade mounting media, reduce laser power and exposure times, and handle samples protected from light.
Ozone Degradation Cyanine dyes are known to be sensitive to ozone, which can lead to signal degradation.[17] Minimize the exposure of your labeled samples to ambient air, especially in environments with high ozone levels.

Experimental Protocols

Protocol: Sulfo-Cy5 NHS Ester Labeling of Proteins

This protocol provides a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins.

1. Preparation of Protein and Dye

  • Protein Solution:

    • The protein should be dissolved in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[2]

    • If the protein buffer contains primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, it must be exchanged by dialysis or gel filtration into a suitable labeling buffer.[2]

    • The recommended protein concentration is 2-10 mg/mL.[2][11][12]

    • Adjust the pH of the protein solution to 8.5-9.0 using a small amount of 1 M sodium bicarbonate solution.[2][4]

  • Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or amine-free DMF.[2][10] Mix well by vortexing.

    • This stock solution should be used promptly. It can be stored for a short period at -20°C, protected from light and moisture.[2][14]

2. Conjugation Reaction

  • Add the calculated amount of the 10 mM Sulfo-Cy5 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[2]

  • Mix the reaction gently and immediately.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2] Gentle shaking or rotation can be beneficial.

3. Purification of the Conjugate

  • Separate the labeled protein from the unreacted dye and reaction byproducts. Common methods include:

    • Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[2][5]

    • Spin Columns: Follow the manufacturer's instructions for the specific spin column being used.[4][13]

    • Dialysis: Dialyze against a large volume of buffer. This method is generally slower.

4. Characterization

  • Measure the absorbance of the purified conjugate at 280 nm and ~646 nm.

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQs section.

Visualized Workflows

Sulfo_Cy5_Labeling_Workflow General Workflow for Sulfo-Cy5 Protein Conjugation cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-9.0) Mixing Mix Dye and Protein (e.g., 10:1 molar ratio) Protein_Prep->Mixing Dye_Prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) Dye_Prep->Mixing Incubation Incubate for 30-60 min (Room temperature, protected from light) Mixing->Incubation Purify Purify Conjugate (Gel filtration, spin column, or dialysis) Incubation->Purify Spectro Measure Absorbance (A280 and Amax) Purify->Spectro Calc_DOL Calculate DOL Spectro->Calc_DOL DOL_Calculation_Logic Logic for Calculating Degree of Labeling (DOL) cluster_inputs Required Inputs cluster_calculation Calculation Steps Amax Amax (Absorbance at ~646 nm) Corrected_A280 Calculate Corrected Protein Absorbance: A280_corr = A280 - (Amax * CF280) Amax->Corrected_A280 Dye_Conc Calculate Dye Concentration: [Dye] = Amax / ε_dye Amax->Dye_Conc A280 A280 (Absorbance at 280 nm) A280->Corrected_A280 Eprot ε_protein (at 280 nm) Protein_Conc Calculate Protein Concentration: [Protein] = A280_corr / ε_protein Eprot->Protein_Conc Edye ε_dye (at Amax) Edye->Dye_Conc CF280 CF280 CF280->Corrected_A280 Corrected_A280->Protein_Conc DOL_Calc Calculate DOL: DOL = [Dye] / [Protein] Protein_Conc->DOL_Calc Dye_Conc->DOL_Calc

References

Impact of protein concentration on Sulfo-Cy5 labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of protein concentration on Sulfo-Cy5 labeling efficiency. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for Sulfo-Cy5 labeling?

A1: For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1][2][3][4] While labeling is possible at concentrations as low as 1 mg/mL, the efficiency may be reduced.[5][6] If your protein concentration is below 2 mg/mL, it is advisable to concentrate it before labeling.[3][4]

Q2: How does low protein concentration affect labeling efficiency?

A2: Low protein concentrations can lead to reduced labeling efficiency. This is because the competing hydrolysis reaction of the Sulfo-Cy5 NHS ester becomes more prominent at lower protein concentrations.[7][8] With fewer protein molecules available, there is a lower probability of a successful conjugation reaction before the dye hydrolyzes.

Q3: Can a very high protein concentration be problematic?

A3: Yes, while a higher concentration is generally better, excessively high concentrations can sometimes lead to protein aggregation. This can reduce labeling efficiency by making potential labeling sites (primary amines) inaccessible within the protein aggregates.

Q4: What should I do if my protein solution is too dilute?

A4: If your protein solution is below the optimal concentration range (less than 2 mg/mL), you should concentrate it.[3] This can be achieved using methods like ultrafiltration with a molecular weight cut-off (MWCO) spin column appropriate for your protein.[5]

Q5: Besides protein concentration, what are other critical factors for successful labeling?

A5: Several factors are crucial for successful Sulfo-Cy5 labeling:

  • Buffer Composition: Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.[1][3][8] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the dye, significantly reducing labeling efficiency.[1][3][7][8]

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.0-9.0.[1][4][9] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[3][10]

  • Dye-to-Protein Molar Ratio: The ratio of Sulfo-Cy5 to protein needs to be optimized for your specific protein. A starting point is often a 10:1 to 20:1 molar ratio of dye to protein.[1][9][11] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[11][12]

  • Purity of Protein: The protein solution should be free of stabilizers like BSA or gelatin, as these will also be labeled.[1][5]

Troubleshooting Guide

This section addresses common problems encountered during Sulfo-Cy5 labeling, with a focus on issues related to protein concentration.

Issue 1: Low Degree of Labeling (DOL)

If you are experiencing a low DOL, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Protein concentration is too low ( < 2 mg/mL). Concentrate the protein solution to 2-10 mg/mL using an appropriate method like ultrafiltration.
Incorrect buffer composition (contains amines). Perform a buffer exchange into an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate) at the correct pH.[1][3]
Incorrect pH of the reaction buffer. Ensure the pH of the protein solution is between 8.0 and 9.0 before adding the dye.[1][4]
Suboptimal dye-to-protein molar ratio. Experiment with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal ratio for your protein.[9][11]
Hydrolysis of the Sulfo-Cy5 NHS ester. Prepare the dye solution immediately before use. If low labeling efficiency persists, consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.[8]
Issue 2: Protein Precipitation After Labeling

Precipitation of the protein after the labeling reaction can be a sign of over-labeling.

Potential Cause Recommended Solution
High dye-to-protein molar ratio. Reduce the molar excess of the Sulfo-Cy5 dye in the reaction.[3]
High protein concentration leading to aggregation. While a high concentration is generally good for the reaction, if you suspect aggregation, try labeling at a slightly lower concentration within the optimal range (e.g., 5 mg/mL instead of 10 mg/mL).

Experimental Protocols

General Protocol for Sulfo-Cy5 Labeling of Proteins

This protocol is a general guideline and may require optimization for your specific protein.

1. Protein Preparation:

  • Ensure your protein is in an amine-free buffer (e.g., 1X PBS or 0.1 M sodium bicarbonate).

  • The recommended protein concentration is 2-10 mg/mL.[1][2][3][4]

  • Adjust the pH of the protein solution to 8.0-9.0 using 1 M sodium bicarbonate if necessary.[1]

2. Dye Preparation:

  • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[3] This should be done immediately before use.

3. Labeling Reaction:

  • Add the calculated amount of Sulfo-Cy5 stock solution to your protein solution. Start with a 10:1 to 20:1 molar ratio of dye to protein.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

4. Purification:

  • Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[12][13]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the labeled protein at 280 nm (A280) and ~650 nm (Amax for Cy5).[14]

  • Calculate the protein concentration and the DOL using the following formulas[13][14]:

    • Protein Concentration (M) = [A280 - (Amax × Correction Factor)] / ε_protein

    • DOL = Amax / (ε_dye × Protein Concentration (M))

    • The correction factor for Sulfo-Cy5 at 280 nm is approximately 0.05.[14] The molar extinction coefficient (ε) for Sulfo-Cy5 at ~650 nm is ~250,000 M⁻¹cm⁻¹.[14]

Visual Guides

Experimental Workflow for Sulfo-Cy5 Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) Labeling Labeling Reaction (1-2 hours at RT, protected from light) Prot_Prep->Labeling Add Protein Dye_Prep Dye Preparation (Sulfo-Cy5 NHS ester in DMSO/DMF) Dye_Prep->Labeling Add Dye Purification Purification (Desalting column or dialysis) Labeling->Purification Labeled Protein DOL_Calc DOL Calculation (Spectrophotometry at 280 nm and 650 nm) Purification->DOL_Calc Purified Conjugate

Caption: Workflow for protein labeling with Sulfo-Cy5.

Troubleshooting Logic for Low Labeling Efficiency

G Start Low Labeling Efficiency Concentration Is protein concentration > 2 mg/mL? Start->Concentration Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Concentration->Buffer Yes Concentrate Concentrate Protein Concentration->Concentrate No pH Is pH between 8.0 and 9.0? Buffer->pH Yes Buffer_Exchange Buffer Exchange Buffer->Buffer_Exchange No Ratio Is dye:protein ratio optimized? pH->Ratio Yes Adjust_pH Adjust pH pH->Adjust_pH No Optimize_Ratio Optimize Ratio (e.g., 5:1, 10:1, 20:1) Ratio->Optimize_Ratio No Success Labeling Successful Ratio->Success Yes Concentrate->Concentration Buffer_Exchange->Buffer Adjust_pH->pH Optimize_Ratio->Ratio

Caption: Troubleshooting guide for low Sulfo-Cy5 labeling.

References

Technical Support Center: Purification of Sulfo-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5 labeled proteins.

Frequently Asked Questions (FAQs)

1. What is the optimal dye-to-protein molar ratio for labeling with Sulfo-Cy5 NHS ester?

The ideal molar ratio of Sulfo-Cy5 NHS ester to protein can vary depending on the protein's size and the number of available primary amines (lysine residues and the N-terminus). A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1] For optimal labeling, it is recommended to perform a titration series to determine the best ratio for your specific protein and application. Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a low signal.[2]

2. Which buffers should be used for the labeling reaction?

The labeling reaction should be performed in an amine-free buffer at a pH of 8.0-9.0.[1] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate (B84403) buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[3][4]

3. How can I remove unconjugated Sulfo-Cy5 dye after the labeling reaction?

Common methods for removing free dye include size-exclusion chromatography (often in the form of spin columns), dialysis, and tangential flow filtration (TFF). The choice of method depends on the protein's size, the sample volume, and the required level of purity. Spin columns are fast and convenient for small sample volumes, while dialysis is suitable for larger volumes but is more time-consuming.[2][5]

4. How do I determine the concentration and Degree of Labeling (DOL) of my purified protein?

The concentration and DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Sulfo-Cy5).

The following formulas are used:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is approximately 0.05).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Degree of Labeling (DOL) = A₆₅₀ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).

An optimal DOL is typically between 3 and 8 for most applications.

5. What are the common causes of low labeling efficiency?

Low labeling efficiency can be caused by several factors:

  • Presence of primary amines in the buffer: Tris, glycine, or ammonium (B1175870) salts will compete with the protein for the dye.

  • Incorrect pH: The pH of the reaction buffer should be between 8.0 and 9.0 for optimal reaction of the NHS ester with primary amines.[1]

  • Low protein concentration: Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency.[1][3]

  • Inactive dye: The Sulfo-Cy5 NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. Always use fresh or properly stored dye.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no fluorescence signal after purification 1. Inefficient labeling: See "Low labeling efficiency" in the FAQs. 2. Over-labeling causing fluorescence quenching: High DOL can lead to self-quenching of the fluorophores. 3. Protein degradation: The protein may have degraded during labeling or purification.1. Optimize labeling conditions: Ensure the buffer is amine-free and at the correct pH. Perform a dye-to-protein ratio titration. 2. Reduce the dye-to-protein ratio: Aim for a lower DOL (e.g., 3-8). 3. Analyze protein integrity: Run an SDS-PAGE to check for protein degradation.
Protein precipitates during or after labeling 1. Over-labeling: Increased hydrophobicity due to a high number of attached dye molecules can cause aggregation. 2. Unstable protein: The protein may be inherently unstable under the labeling conditions (e.g., pH, temperature).1. Decrease the dye-to-protein molar ratio. 2. Modify labeling conditions: Try a lower pH (closer to 8.0) or a shorter incubation time.
Free dye detected in the final purified product 1. Inefficient purification: The chosen purification method may not be suitable for the protein's size or the sample volume. 2. Column overloading: Exceeding the capacity of the spin column or chromatography media. 3. Insufficient dialysis: Dialysis time may be too short, or the volume of the dialysis buffer may be insufficient.1. Choose an appropriate purification method: For small proteins, consider dialysis with a low molecular weight cutoff membrane. For larger volumes, size-exclusion chromatography may be more effective. 2. Follow the manufacturer's instructions for column capacity. 3. Increase dialysis time and use a larger volume of fresh dialysis buffer. Perform multiple buffer changes.
Labeled protein has lost its biological activity 1. Modification of critical residues: The dye may have attached to lysine (B10760008) residues within the protein's active site or binding interface.1. Reduce the dye-to-protein ratio to decrease the statistical probability of modifying a critical residue. 2. Consider site-specific labeling methods if the problem persists.

Data Presentation

Table 1: Illustrative Example of the Effect of Dye:Protein Molar Ratio on Labeling Efficiency

Dye:Protein Molar RatioDegree of Labeling (DOL)Protein Recovery (%)
5:12.195
10:14.892
20:18.588
40:112.375

Note: This data is illustrative and the optimal ratio will vary for different proteins.

Table 2: Comparison of Common Purification Methods for Sulfo-Cy5 Labeled Proteins

Purification MethodTypical Protein RecoveryPurity (Free Dye Removal)Time RequiredRecommended Use
Spin Column (Size-Exclusion) >90%>95%< 15 minutesSmall sample volumes (< 2.5 mL)
Dialysis >85%>99%12-48 hoursLarger sample volumes, thorough dye removal
Tangential Flow Filtration (TFF) >95%>99%1-3 hoursLarge-scale purification (> 50 mL)

Note: Values are typical and can be influenced by factors such as protein characteristics and initial sample purity.

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy5 NHS Ester

1. Buffer Preparation:

  • Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.5.

  • Ensure the buffer is free from any primary amines (e.g., Tris, glycine) and ammonium salts.

2. Protein Preparation:

  • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1]

  • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis against the labeling buffer.

3. Dye Preparation:

  • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. This solution should be used immediately.

4. Labeling Reaction:

  • Add the appropriate volume of the Sulfo-Cy5 stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

  • Mix gently and incubate for 1 hour at room temperature, protected from light.

5. Quenching the Reaction (Optional):

  • To stop the reaction, add a final concentration of 50 mM Tris or glycine and incubate for an additional 30 minutes. This will react with any remaining NHS ester.

Protocol 2: Purification of Labeled Protein using a Spin Column

1. Column Preparation:

  • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by washing it 2-3 times with the desired storage buffer (e.g., PBS).

2. Sample Loading:

  • Load the labeling reaction mixture onto the center of the column bed.

3. Elution:

  • Centrifuge the column to elute the labeled protein. The purified protein will be in the collection tube. The free dye will be retained in the column matrix.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.0-9.0) labeling Labeling Reaction (1 hr, RT, protected from light) protein_prep->labeling dye_prep Sulfo-Cy5 NHS Ester Preparation (in DMSO/DMF) dye_prep->labeling purification Purification (Spin Column or Dialysis) labeling->purification analysis Characterization (Spectrophotometry for DOL) purification->analysis

Caption: Experimental workflow for Sulfo-Cy5 protein labeling.

troubleshooting_logic start Low Fluorescence Signal check_dol Check DOL start->check_dol high_dol High DOL (>10) check_dol->high_dol Yes low_dol Low DOL (<3) check_dol->low_dol No reduce_ratio Reduce Dye:Protein Ratio high_dol->reduce_ratio optimize_labeling Optimize Labeling Conditions (pH, Buffer, Dye Ratio) low_dol->optimize_labeling

References

Sulfo-Cy5 Fluorescence: A Technical Support Guide to Preventing Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Sulfo-Cy5 fluorescence quenching. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and detailed protocols to ensure the integrity and brightness of your fluorescence signal.

Quick Links

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Troubleshooting Guide

This guide addresses specific issues you may encounter with Sulfo-Cy5 fluorescence, providing potential causes and actionable solutions.

Problem 1: Low or No Fluorescence Signal After Labeling

Potential Cause Solution
Inefficient Labeling Reaction Ensure the pH of your protein solution is between 8.5 and 9.0 for optimal reaction with NHS esters.[1] Dialyze your protein against a suitable buffer (e.g., PBS) to remove any primary amine-containing substances like Tris or glycine, which compete with the labeling reaction.[1][2][3]
Over-labeling and Self-Quenching The optimal Degree of Substitution (DOS) for most antibodies is between 2 and 10.[1] Exceeding this can lead to self-quenching, where adjacent dye molecules suppress each other's fluorescence.[1][2][4] Optimize the dye-to-protein molar ratio in your labeling reaction to achieve the desired DOS.[1]
Incorrect Storage of Dye Store Sulfo-Cy5 NHS ester desiccated at -20°C or colder and protected from light.[3][5] Prepare fresh solutions of the reactive dye for each labeling experiment, as its activity can diminish with extended storage in solution.[1][3]
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at high pH.[2] Use fresh dye and perform the labeling reaction promptly after dissolving the NHS ester.

Problem 2: Rapid Signal Fading During Imaging (Photobleaching)

Potential Cause Solution
High-Intensity Illumination This is a common issue in techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.[6] Reduce laser power and minimize exposure times to the sample.[6]
Absence of Antifade Reagents Use commercially available antifade mounting media for fixed cells or live-cell compatible antifade reagents.[7] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[7]
Oxygen in the Imaging Medium The presence of molecular oxygen can accelerate photobleaching.[8] For in vitro experiments, consider using an oxygen scavenging system.
Inherent Photostability of the Dye While Sulfo-Cy5 is relatively photostable, under harsh conditions, it will bleach.[1][9] If photobleaching is severe and cannot be mitigated, consider using a more photostable alternative dye.[10]

Problem 3: Unexpected Fluorescence Quenching in the Sample

Potential Cause Solution
Interaction with Tryptophan Residues While the quenching of Cy5 by amino acids is generally considered minimal, tryptophan can quench the fluorescence of some cyanine (B1664457) dyes through photoinduced electron transfer (PET).[11][12][13] If your protein of interest has a tryptophan residue in close proximity to the labeling site, this could be a factor.
Interaction with Guanine (B1146940) Bases When labeling nucleic acids, proximity to guanine bases can lead to fluorescence quenching.[14][15] This effect is sequence-dependent.
Presence of Quenching Reagents Certain reagents, such as the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench Cy5 fluorescence.[16][17] Ensure your buffers are free from such quenching agents unless it is an intended part of the experimental design.
Environmental Effects Although Sulfo-Cy5 is stable over a wide pH range (typically 4-10), extreme pH or the presence of certain ions in the buffer could potentially affect fluorescence.[18][19] Ensure your imaging buffer is compatible with your fluorescent probe. The lack of cations in buffers can affect membrane stability and impact fluorescence signals in bacteria.[20]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between fluorescence quenching and photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of fluorescence.[10] Quenching, on the other hand, is a process that reduces the fluorescence quantum yield of a fluorophore through various mechanisms, such as energy transfer or the formation of non-fluorescent complexes.[13] Some forms of quenching can be reversible.

Q2: How does the Degree of Substitution (DOS) affect Sulfo-Cy5 fluorescence?

A2: The DOS, or the average number of dye molecules conjugated to a protein, is a critical factor. A low DOS will result in a dim signal. Conversely, a high DOS (e.g., greater than 6-8 for an antibody) can lead to self-quenching, where the proximity of dye molecules to each other results in a decrease in the overall fluorescence intensity.[1]

Q3: Can I use Sulfo-Cy5 for live-cell imaging?

A3: Sulfo-Cy5 is cell-impermeable due to its charged sulfonate groups, making it ideal for labeling cell surface proteins.[21] For intracellular labeling in live cells, a membrane-permeable version of the dye would be required.

Q4: What are "blinking" and "dark states," and how can I minimize them for Sulfo-Cy5?

A4: Blinking refers to the intermittent, random switching of a single fluorophore between a fluorescent "on" state and a non-fluorescent "dark" or "off" state.[22][23] This can be caused by the fluorophore entering a transient non-fluorescent state. The use of certain antifade reagents, like Trolox in combination with an oxygen-scavenging system, has been shown to eliminate Cy5 blinking.[24] Coupling to silver nanoparticles has also been demonstrated to suppress blinking and reduce photobleaching.[22][23]

Q5: Are there any buffer components I should avoid when working with Sulfo-Cy5?

A5: For labeling with Sulfo-Cy5 NHS ester, avoid buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts, as they will compete with the target molecule for reaction with the dye.[1][2][3] For imaging, be aware that some components, like the reducing agent TCEP, can quench Cy5 fluorescence.[16][17]

Key Experimental Protocols

Protocol 1: Optimizing the Degree of Substitution (DOS) for Protein Labeling

This protocol provides a general guideline for optimizing the dye-to-protein ratio to avoid self-quenching.

Materials:

  • Protein solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, dialyze against 1X PBS, pH 7.2-7.4.[1]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[1]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.5-9.0.[1]

  • Prepare the Dye Stock Solution:

    • Dissolve Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh.[1]

  • Perform the Labeling Reaction:

    • To determine the optimal DOS, set up parallel reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1).[1]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determine the DOS:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

    • Calculate the DOS using the Beer-Lambert law and the extinction coefficients for the protein and Sulfo-Cy5 (typically ~250,000 cm⁻¹M⁻¹).

  • Assess Fluorescence:

    • Measure the fluorescence intensity of each conjugate at the same protein concentration to identify the DOS that provides the brightest signal without significant quenching.

Protocol 2: Using Antifade Reagents to Reduce Photobleaching

This protocol outlines the general use of antifade reagents for fixed and live-cell imaging.

For Fixed Cells:

  • Complete Staining Protocol: Perform your immunofluorescence or other staining protocol as usual.

  • Final Wash: After the final wash step, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Apply Antifade Mountant: Add a drop of a commercially available antifade mounting medium (e.g., one containing n-propyl gallate or PPD) to the sample.

  • Mount Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Seal and Cure: Seal the edges of the coverslip with nail polish or a commercial sealant. Allow the mounting medium to cure according to the manufacturer's instructions (this may involve storing at room temperature in the dark).

  • Image: Image the sample, noting the reduced rate of photobleaching.

For Live Cells:

  • Prepare Antifade Imaging Buffer: Supplement your normal live-cell imaging medium with a live-cell compatible antifade reagent (e.g., Trolox or L-Ascorbic acid) at the recommended concentration. Some commercial reagents are also available.

  • Replace Medium: Just before imaging, replace the culture medium with the prepared antifade imaging buffer.

  • Equilibrate: Allow the cells to equilibrate in the new buffer for a short period.

  • Image: Proceed with your live-cell imaging experiment. The antifade reagent will help to reduce photobleaching during time-lapse or high-intensity imaging.

Visualizing Workflows and Concepts

Troubleshooting_Workflow Troubleshooting Sulfo-Cy5 Signal Loss start Start: Low or Fading Sulfo-Cy5 Signal check_labeling Is this a new conjugate? start->check_labeling labeling_issues Potential Labeling Problem check_labeling->labeling_issues Yes imaging_issues Potential Imaging Problem check_labeling->imaging_issues No check_dos Check DOS (Optimal: 2-10) labeling_issues->check_dos check_ph Verify Labeling pH (8.5-9.0) labeling_issues->check_ph check_buffer Ensure Amine-Free Buffer (e.g., PBS) labeling_issues->check_buffer end Signal Improved check_dos->end check_ph->end check_buffer->end reduce_power Reduce Laser Power & Exposure Time imaging_issues->reduce_power use_antifade Use Antifade Reagent imaging_issues->use_antifade check_environment Check for Quenchers (e.g., TCEP, Guanine) imaging_issues->check_environment reduce_power->end use_antifade->end check_environment->end

Caption: A troubleshooting workflow for diagnosing and resolving issues with Sulfo-Cy5 fluorescence signals.

Quenching_Mechanisms Common Mechanisms of Sulfo-Cy5 Fluorescence Quenching sulfo_cy5 Sulfo-Cy5 (Fluorescent State) quenched_state Quenched State (Non-fluorescent) sulfo_cy5->quenched_state Process self_quenching Self-Quenching (High DOS) self_quenching->quenched_state photobleaching Photobleaching (High Intensity Light) photobleaching->quenched_state env_quenching Environmental Quenching env_quenching->quenched_state tryptophan Tryptophan env_quenching->tryptophan guanine Guanine env_quenching->guanine reagents Quenching Reagents (e.g., TCEP) env_quenching->reagents

Caption: An overview of the primary mechanisms that can lead to the quenching of Sulfo-Cy5 fluorescence.

References

Solving low fluorescence signal with Sulfo-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Sulfo-Cy5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or absent Sulfo-Cy5 signal?

A1: Low fluorescence signal with Sulfo-Cy5 conjugates can stem from several factors, including suboptimal labeling conditions, issues with the conjugated biomolecule, problems with sample preparation and imaging, or degradation of the dye itself. Specific causes can include an incorrect dye-to-protein ratio, inappropriate buffer pH during conjugation, the presence of interfering substances, photobleaching, or fluorescence quenching.

Q2: How does pH affect Sulfo-Cy5 fluorescence and conjugation?

A2: Sulfo-Cy5 conjugates are fluorescent and stable over a wide pH range of 4 to 10.[1][2] However, the efficiency of the conjugation reaction itself is highly pH-dependent. For labeling primary amines with Sulfo-Cy5 NHS ester, a pH of 8.0-9.0 is recommended to ensure the target amine groups are deprotonated and reactive.[3]

Q3: What is the optimal dye-to-protein ratio for labeling with Sulfo-Cy5 NHS ester?

A3: The optimal degree of substitution (DOS) depends on the specific protein and application. For antibodies, a DOS of 6-8 moles of Sulfo-Cy5 per mole of antibody is often effective.[3] It is recommended to test a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1 (dye:protein), to determine the optimal ratio for your specific experiment.[3][4] Over-labeling can lead to fluorescence quenching and reduced binding affinity of the protein.[3]

Q4: How should I store my Sulfo-Cy5 dye and conjugates?

A4: Unreconstituted Sulfo-Cy5 NHS ester should be stored at -20°C, desiccated, and protected from light.[1][4] Once reconstituted in an anhydrous solvent like DMSO, the stock solution should be stored at -20°C and is best used within a few weeks; avoid repeated freeze-thaw cycles.[3] Protein conjugates should be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Adding a carrier protein like BSA can help stabilize the conjugate.[4]

Q5: Can I use buffers containing Tris or glycine (B1666218) for my conjugation reaction?

A5: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target protein for reaction with the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[3][5] Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable alternatives.[3]

Troubleshooting Guide: Low Fluorescence Signal

This guide provides a systematic approach to identifying and resolving the cause of a low fluorescence signal in your experiments using Sulfo-Cy5 conjugates.

Diagram: Troubleshooting Workflow for Low Sulfo-Cy5 Signal

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_conjugation 1. Verify Conjugation Efficiency start->check_conjugation check_experimental 2. Evaluate Experimental Protocol start->check_experimental check_instrument 3. Assess Imaging/Detection Setup start->check_instrument check_dos Determine Degree of Substitution (DOS) check_conjugation->check_dos dos_low DOS Too Low? check_dos->dos_low Yes dos_high DOS Too High? check_dos->dos_high No optimize_conjugation Optimize Labeling Protocol (pH, dye:protein ratio, buffer) dos_low->optimize_conjugation dos_high->optimize_conjugation Yes (Quenching) check_purification Review Purification Method (e.g., Sephadex G-25) dos_high->check_purification No solution Signal Improved optimize_conjugation->solution check_purification->optimize_conjugation check_concentration Antibody/Protein Concentration? check_experimental->check_concentration increase_concentration Increase Conjugate Concentration check_concentration->increase_concentration Too Low check_incubation Incubation Time/Temp? check_concentration->check_incubation Optimal increase_concentration->solution optimize_incubation Optimize Incubation Conditions check_incubation->optimize_incubation Suboptimal check_target Low Target Expression? check_incubation->check_target Optimal optimize_incubation->solution use_brighter_fluor Consider Signal Amplification or Brighter Fluorophore check_target->use_brighter_fluor Yes use_brighter_fluor->solution check_filters Correct Filters/Laser? check_instrument->check_filters use_correct_settings Use Cy5-Specific Settings (Ex: ~650nm, Em: ~670nm) check_filters->use_correct_settings No check_photobleaching Photobleaching? check_filters->check_photobleaching Yes use_correct_settings->solution use_antifade Use Antifade Reagent Minimize Light Exposure check_photobleaching->use_antifade Yes use_antifade->solution

Caption: A flowchart to systematically troubleshoot the causes of low fluorescence signal with Sulfo-Cy5 conjugates.

Issue 1: Suboptimal Conjugation and Labeling
Potential Cause Recommended Action
Incorrect Dye-to-Protein Molar Ratio Determine the Degree of Substitution (DOS). For antibodies, an optimal range is often 2-10.[3] A low DOS will result in a dim signal, while a very high DOS can cause self-quenching. Perform a titration with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal labeling density for your protein.[3][4]
Suboptimal Reaction pH Ensure the pH of the protein solution is between 8.0 and 9.0 for efficient labeling of primary amines with NHS esters.[3] If the pH is below 8.0, adjust it using a suitable buffer like 1 M sodium bicarbonate.[3]
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts will compete with the labeling reaction.[3][5] Dialyze the protein against an amine-free buffer like PBS (pH 7.2-7.4) before conjugation.[3]
Low Protein Concentration The conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL. For optimal results, a final protein concentration of 2-10 mg/mL is recommended.[3][5]
Degraded Sulfo-Cy5 NHS Ester The NHS ester is moisture-sensitive. Prepare the dye stock solution in anhydrous DMSO immediately before use.[3] Store the stock solution in small, single-use aliquots at -20°C for no more than two weeks to avoid degradation from moisture and freeze-thaw cycles.[3]
Issue 2: Experimental Conditions and Sample Handling
Potential Cause Recommended Action
Low Abundance of Target Antigen For targets with low expression levels, a brighter fluorophore might be necessary.[6] Consider using a signal amplification technique, such as a biotin-streptavidin system or tyramide signal amplification.[7]
Insufficient Conjugate Concentration Titrate the Sulfo-Cy5 conjugate to determine the optimal concentration for your assay.[6] Using too low a concentration will result in a weak signal.
Photobleaching Sulfo-Cy5 is relatively photostable, but intense or prolonged exposure to excitation light can cause fading.[8][9] Minimize light exposure during sample preparation and imaging. Use an antifade mounting medium for microscopy applications.[10]
Fluorescence Quenching High labeling densities can lead to self-quenching.[3] Certain components in your buffer or sample could also quench the fluorescence. For example, some coupling agents used in bioconjugation have been shown to quench cyanine (B1664457) dyes.[11] Ensure your experimental buffer is compatible with cyanine dyes.
Issue 3: Instrumentation and Data Acquisition
Potential Cause Recommended Action
Incorrect Instrument Settings Ensure you are using the correct excitation source and emission filter for Sulfo-Cy5. The excitation maximum is around 648-651 nm, and the emission maximum is around 670 nm.[2][3] Use a laser line (e.g., 633 nm or 647 nm) and filter set appropriate for Cy5.[1][7]
Low Detector Sensitivity Increase the gain or exposure time on your imaging system or flow cytometer. Be mindful that this can also increase background noise.
Autofluorescence A key advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region.[1][2] However, if you suspect high background, include an unstained control sample to assess autofluorescence levels.[7]

Key Experimental Protocols

Protocol 1: Standard IgG Labeling with Sulfo-Cy5 NHS Ester

This protocol is adapted for labeling 1 mg of an antibody (IgG, ~150 kDa) at a 10:1 molar ratio.

Materials:

  • 1 mg IgG in amine-free buffer (e.g., 1x PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.

  • Sulfo-Cy5 NHS Ester.

  • Anhydrous DMSO.

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.5.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Protein Solution:

    • To your protein solution, add the reaction buffer to constitute 10% of the final reaction volume. This will adjust the pH to the optimal range of 8.0-9.0.

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh.[3]

  • Run the Conjugation Reaction:

    • Add the calculated volume of the 10 mM dye stock solution to the protein solution. For a 1 mg IgG sample at a 10:1 molar ratio, this would be approximately 6.7 µL.

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.[3]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[3][5]

    • Collect the first colored fraction, which contains the Sulfo-Cy5 labeled antibody.

Diagram: Sulfo-Cy5 NHS Ester Labeling Workflow

LabelingWorkflow start Start: Prepare Reagents prep_protein 1. Prepare Protein Solution (2-10 mg/mL in PBS) start->prep_protein adjust_ph 2. Adjust pH to 8.0-9.0 (with 1M Bicarbonate Buffer) prep_protein->adjust_ph prep_dye 3. Prepare Dye Stock Solution (10 mM Sulfo-Cy5 NHS in DMSO) adjust_ph->prep_dye conjugation 4. Mix Protein and Dye (Incubate 30-60 min at RT, dark) prep_dye->conjugation purification 5. Purify Conjugate (Sephadex G-25 Column) conjugation->purification characterization 6. Characterize Conjugate (Determine DOS via Absorbance) purification->characterization storage 7. Store Conjugate (4°C or -20°C, protected from light) characterization->storage end End: Ready for Use storage->end

Caption: A step-by-step workflow for the conjugation of proteins with Sulfo-Cy5 NHS ester.

Protocol 2: Determining the Degree of Substitution (DOS)

Procedure:

  • After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and ~650 nm (Amax for Sulfo-Cy5).[3]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × 0.05)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and 0.05 is a correction factor for Sulfo-Cy5.

  • Calculate the dye concentration:

    • Dye Concentration (M) = Amax / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~250,000 M⁻¹cm⁻¹).[1][2]

  • Calculate the DOS:

    • DOS = Dye Concentration / Protein Concentration

Quantitative Data Summary

Table 1: Spectral Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum (Ex)~648-651 nm[2][3]
Emission Maximum (Em)~670-672 nm[2][]
Molar Extinction Coefficient (ε)~250,000 - 271,000 cm⁻¹M⁻¹[1][2][]
Optimal Conjugation pH (NHS Ester)8.0 - 9.0[3]
Fluorescence pH Range4 - 10[1][2]

Table 2: Factors Affecting Sulfo-Cy5 Photostability

ConditionEffect on PhotostabilityReference
Inert Atmosphere (Argon) Increased stability, less than 10% degradation over two hours of irradiation.[8]
Ambient Atmosphere Moderate stability, 20-30% degradation over two hours of irradiation.[8]
Oxygen-Saturated Solution Decreased stability, 36-64% degradation over two hours of irradiation.[8]
Presence of Thiols Can cause "blinking" under intense laser irradiation, a property utilized in STORM super-resolution microscopy.[9]

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5 Carboxylic Acid vs. Cy5 Carboxylic Acid for Advanced Bio-Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. Among the myriad of options, cyanine (B1664457) dyes, particularly Cy5 and its sulfonated counterpart, Sulfo-Cy5, are mainstays in applications requiring far-red fluorescence. This guide provides an objective comparison of Sulfo-Cy5 carboxylic acid and Cy5 carboxylic acid, supported by a compilation of their physicochemical properties and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.

The primary distinction between this compound and Cy5 carboxylic acid lies in the presence of sulfonate (SO₃⁻) groups in the former. This seemingly minor chemical modification has profound implications for the dye's performance, most notably its solubility in aqueous environments.

At a Glance: Key Differences and Physicochemical Properties

The addition of sulfonate groups to the cyanine core structure transforms the hydrophobic Cy5 molecule into the highly water-soluble Sulfo-Cy5.[1][2] This enhanced hydrophilicity is a significant advantage in bioconjugation reactions, which are typically performed in aqueous buffers.[3] The increased solubility of Sulfo-Cy5 can lead to more efficient and reproducible labeling of biomolecules such as proteins and peptides by minimizing dye aggregation.[2] Dye aggregation is a common issue with non-sulfonated cyanine dyes in aqueous media and can lead to fluorescence quenching, thereby reducing the signal intensity.[4][5]

The table below summarizes the key quantitative data for both dyes, providing a clear comparison of their spectral and physical properties.

PropertyThis compoundCy5 Carboxylic AcidReference(s)
Molecular Weight ~680.87 g/mol ~519.1 g/mol [6][7]
Excitation Maximum (λex) ~646 nm~646 nm[6][7]
Emission Maximum (λem) ~662 nm~662 nm[6][7]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[6][7]
Fluorescence Quantum Yield (Φ) ~0.28~0.2[7]
Solubility High in water and polar organic solvents (DMSO, DMF)Limited in water; soluble in organic solvents (DMSO, DMF)[6][7]

The Impact of Sulfonation on Solubility and Performance

The structural difference between Sulfo-Cy5 and Cy5 directly influences their behavior in aqueous solutions, which is a critical consideration for most biological experiments.

cluster_0 Cy5 Carboxylic Acid (Hydrophobic) cluster_1 This compound (Hydrophilic) Cy5 Cy5 Core Structure (Limited Aqueous Solubility) Aggregates Forms Aggregates in Aqueous Buffers Cy5->Aggregates Leads to Quenching Fluorescence Quenching (Reduced Signal) Aggregates->Quenching Causes SulfoCy5 Sulfonated Cy5 Core (High Aqueous Solubility) Monomeric Remains Monomeric in Aqueous Buffers SulfoCy5->Monomeric Promotes BrightSignal Bright & Stable Signal Monomeric->BrightSignal Results in

Figure 1. Impact of sulfonation on dye properties. The addition of sulfonate groups to the Cy5 core enhances water solubility, which in turn minimizes aggregation and fluorescence quenching, leading to a brighter and more stable signal in aqueous environments.

Experimental Protocols: A Guide to Application

While both dyes can be used for bioconjugation, the procedures differ slightly due to their solubility characteristics. Below are detailed protocols for antibody conjugation and subsequent immunofluorescence staining.

Experimental Protocol 1: Antibody Conjugation

This protocol outlines the steps for conjugating this compound and Cy5 carboxylic acid to a primary antibody. The key difference lies in the solvent used to dissolve the dye.

Materials:

  • Primary antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or Cy5 carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.5)

  • Quenching Buffer (1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS (pH 7.4).

  • Dye Activation (in-situ):

    • For Sulfo-Cy5: Dissolve this compound in a minimal amount of reaction buffer.

    • For Cy5: Dissolve Cy5 carboxylic acid in anhydrous DMF or DMSO.[6]

    • Add a 1.5-fold molar excess of NHS and EDC (or DCC) to the dissolved dye.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Adjust the antibody solution to pH 8.5 by adding the reaction buffer.

    • Slowly add the activated dye solution to the antibody solution while gently stirring. A typical starting molar ratio is 10:1 (dye:antibody).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled antibody will elute in the initial fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the dye). An optimal DOL is typically between 2 and 7.

start Start: Antibody & Dye antibody_prep Antibody Preparation (Buffer Exchange if needed) start->antibody_prep dye_prep_sulfo Dissolve Sulfo-Cy5 in Aqueous Buffer start->dye_prep_sulfo dye_prep_cy5 Dissolve Cy5 in DMSO/DMF start->dye_prep_cy5 conjugation Conjugation Reaction (Antibody + Activated Dye) antibody_prep->conjugation activation Activate Carboxylic Acid (EDC/NHS) dye_prep_sulfo->activation dye_prep_cy5->activation activation->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Degree of Labeling) purification->characterization end End: Labeled Antibody characterization->end

Figure 2. Workflow for antibody conjugation. A general workflow for labeling antibodies with either Sulfo-Cy5 or Cy5 carboxylic acid. The primary difference is the initial solvent used for the dye.

Experimental Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for using the Sulfo-Cy5 or Cy5 conjugated antibody for immunofluorescence imaging of cultured cells.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • Labeled primary antibody (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency.

    • Wash the cells with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.

Conclusion: Making the Right Choice

The choice between Sulfo-Cy5 and Cy5 carboxylic acid hinges on the specific requirements of the experiment.

  • This compound is the superior choice for most bioconjugation applications due to its high water solubility.[1][2] This property simplifies the labeling process, enhances reproducibility, and can lead to brighter, more stable fluorescent conjugates by minimizing aggregation-induced quenching.[2][4] It is particularly recommended for labeling proteins and peptides in aqueous buffers without the need for organic co-solvents.[3]

  • Cy5 carboxylic acid remains a viable option, especially in workflows where the use of organic solvents is not a concern or when a higher degree of hydrophobicity is desired.[6] However, researchers must be mindful of its limited aqueous solubility and the potential for aggregation, which may require more rigorous optimization of labeling conditions.[6]

For researchers seeking robust and reliable performance in aqueous biological systems, the enhanced hydrophilicity and reduced aggregation propensity of this compound make it the recommended choice for achieving high-quality, reproducible results in fluorescence-based assays.

References

Choosing the Right Tool for Amine Labeling: Sulfo-Cy5 Carboxylic Acid vs. Sulfo-Cy5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

When labeling proteins, peptides, or other biomolecules with the popular far-red fluorescent dye Sulfo-Cy5, researchers are presented with two primary reactive forms: the pre-activated Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester and the non-activated Sulfo-Cy5 carboxylic acid. While both can achieve the same end goal—covalently attaching the dye to a primary amine—the choice between them involves a trade-off between convenience, reaction efficiency, and control over the labeling process.

The fundamental difference lies in their reactivity. Sulfo-Cy5 NHS ester is a highly reactive compound designed for direct, one-step labeling of amino groups.[1][2] In contrast, this compound is the stable precursor which must first be chemically activated in situ to react with amines, typically in a two-step process.[3][4]

Mechanism of Action: A Tale of Two Pathways

Sulfo-Cy5 NHS Ester provides a straightforward, one-step labeling method. The NHS ester group readily reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues or the N-terminus of a protein) at a slightly alkaline pH (typically 7.2-8.5).[5][] This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[5][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, making timely execution of the reaction crucial.[7]

This compound , on the other hand, requires a two-step approach for labeling. The carboxyl group is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of Sulfo-NHS.[4][8] This creates a more stable Sulfo-NHS ester intermediate.[4][9] This activation step is most efficient at a slightly acidic pH (4.7-6.0).[7][10] After activation, the pH is raised to 7.2-8.5, and the amine-containing biomolecule is added to form the final amide bond.[10] This two-step process offers the advantage of removing excess activation reagents before adding the target biomolecule, which can prevent unwanted side reactions or polymerization.[4]

G cluster_0 Method 1: Sulfo-Cy5 NHS Ester (One-Step) cluster_1 Method 2: this compound (Two-Step) NHS_Ester Sulfo-Cy5 NHS Ester Labeled_Protein_A Labeled Biomolecule (Stable Amide Bond) NHS_Ester->Labeled_Protein_A pH 7.2-8.5 Hydrolysis Hydrolysis (Inactive Dye) NHS_Ester->Hydrolysis Competes with labeling Protein_A Biomolecule (Protein-NH₂) Protein_A->Labeled_Protein_A Carboxylic_Acid Sulfo-Cy5 Carboxylic Acid Intermediate Activated Intermediate (Sulfo-NHS Ester) Carboxylic_Acid->Intermediate Step 1: Activation pH 4.7-6.0 EDC_NHS EDC + Sulfo-NHS EDC_NHS->Intermediate Labeled_Protein_B Labeled Biomolecule (Stable Amide Bond) Intermediate->Labeled_Protein_B Step 2: Labeling pH 7.2-8.5 Protein_B Biomolecule (Protein-NH₂) Protein_B->Labeled_Protein_B

Caption: Comparison of one-step vs. two-step amine labeling pathways.

Performance Comparison

The choice between these two reagents often comes down to the specific needs of the experiment. The Sulfo-Cy5 NHS ester offers simplicity and speed, while the carboxylic acid route provides greater control and is useful for custom applications.[3][11]

FeatureSulfo-Cy5 NHS EsterThis compound
Reaction Steps One-step conjugationTwo-step (activation, then conjugation)[4]
Primary Reactivity Primary amines (-NH₂)[2][12]Requires activation to react with amines
Required Reagents Dye, Biomolecule, BufferDye, Biomolecule, EDC, Sulfo-NHS, Buffers[8]
Optimal pH Labeling: pH 7.2 - 8.5[5]Activation: pH 4.7 - 6.0; Labeling: pH 7.2 - 8.5[7][10]
Convenience High (ready to use)Lower (requires in-situ activation)
Key Advantage Simplicity and speedControl over reaction, avoids modifying carboxyls on the target biomolecule[4]
Main Drawback Susceptible to hydrolysis[5][7]More complex, requires additional reagents and steps
Use Case Standard protein/antibody labelingCustom conjugations, labeling biomolecules sensitive to EDC[3][4]

Experimental Protocols

Below are generalized protocols for labeling an antibody (IgG) as an example. Researchers should optimize the dye-to-protein ratio for their specific application.[12]

This protocol is a one-step method for direct conjugation.

Materials:

  • Antibody (IgG) in amine-free buffer (e.g., PBS), pH 7.2-7.4

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[12][13]

  • Purification column (e.g., Sephadex G-25)[13]

Procedure:

  • Prepare Antibody: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. If the buffer contains amines (e.g., Tris), it must be dialyzed against PBS.[12]

  • Adjust pH: Add Reaction Buffer to the antibody solution to raise the pH to 8.5-9.0. A common ratio is to add 1/10th the volume of 1 M sodium bicarbonate.[12]

  • Prepare Dye Stock: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.[13]

  • Conjugation: Add a calculated molar excess of the dye solution (e.g., 5 to 20-fold molar excess) to the antibody solution while gently vortexing.[1][13] Ensure the final DMSO concentration is less than 10% of the total reaction volume.[13]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13]

  • Purification: Separate the labeled antibody from unreacted dye using a desalting or gel filtration column equilibrated with PBS.[13]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).[12]

This protocol follows a two-step process involving EDC/Sulfo-NHS activation.[4]

Materials:

  • Antibody (IgG) in amine-free buffer (e.g., PBS)

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (e.g., 2-Mercaptoethanol (B42355) or Hydroxylamine)[10]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Dye Solution: Dissolve this compound in Activation Buffer.

  • Activation: Add a 5 mM final concentration of Sulfo-NHS, followed by a 2 mM final concentration of EDC to the dye solution.[7] Incubate for 15 minutes at room temperature.[7][10]

  • Quench EDC (Optional but Recommended): To prevent cross-linking of the subsequently added antibody, quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.[10] Alternatively, the activated dye can be purified at this stage using a desalting column to remove excess EDC/Sulfo-NHS.[10]

  • Prepare Antibody: While the dye is activating, prepare the antibody in Coupling Buffer (PBS, pH 7.2-7.5).

  • Conjugation: Add the activated dye solution to the antibody solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[10]

  • Quench Reaction: Stop the labeling reaction by adding a quenching solution like hydroxylamine (B1172632) or Tris to a final concentration of 10-50 mM.

  • Purification: Purify the conjugate as described in Protocol 1.

Typical Experimental Workflow

The overall workflow for producing and validating a fluorescently labeled antibody is similar for both methods, with the primary difference being the conjugation step.

G start Start: Biomolecule & Dye prep_biomolecule 1. Prepare Biomolecule (Buffer Exchange, pH Adjust) start->prep_biomolecule prep_dye 2. Prepare Dye (Dissolve in DMSO or Buffer) start->prep_dye conjugation 3. Conjugation Reaction (1-step or 2-step) prep_biomolecule->conjugation prep_dye->conjugation purification 4. Purification (Column Chromatography) conjugation->purification characterization 5. Characterization (Spectrophotometry, DOL Calc) purification->characterization application 6. Downstream Application (e.g., Flow Cytometry, Microscopy) characterization->application

Caption: General workflow for biomolecule fluorescent labeling.

Conclusion

For most standard applications, such as labeling antibodies or proteins with available primary amines, Sulfo-Cy5 NHS ester is the reagent of choice due to its convenience and high reactivity.[11][14] It simplifies the workflow, requiring fewer reagents and steps. However, for applications requiring greater control, custom linker design, or when labeling molecules that also contain carboxyl groups that could be inadvertently activated by EDC, the This compound two-step method is superior.[3][4] It allows for the activation of the dye separately, minimizing potential damage or cross-linking of the target biomolecule. Ultimately, the optimal choice depends on the specific experimental context and the researcher's comfort level with bioconjugation chemistry.

References

A Head-to-Head Comparison: Sulfo-Cy5 vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, Sulfo-Cy5 and Alexa Fluor 647 are two of the most commonly used reagents. This guide provides an objective, data-driven comparison of their performance for protein labeling to aid in the selection of the optimal dye for your research needs.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Sulfo-Cy5. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3] A significant drawback of Cy5 dyes, including Sulfo-Cy5, is their propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][3] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3][4]

PropertySulfo-Cy5Alexa Fluor 647
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~665[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000239,000[5]
Quantum Yield ~0.28[6]0.33[5][7]
Photostability Good, but less stable than Alexa Fluor 647[2][8]Excellent, more photostable than Cy5 dyes[2][9][10]
pH Sensitivity Largely insensitive in the physiological pH range[11]Insensitive between pH 4 and 10[5][12]
Water Solubility High (sulfonated)[8][]High
Cost Generally lowerGenerally higher

Experimental Workflows and Protocols

The general workflow for labeling proteins with amine-reactive dyes such as Sulfo-Cy5 NHS ester and Alexa Fluor 647 NHS ester is a straightforward process involving the reaction of the dye's N-hydroxysuccinimide (NHS) ester with primary amines on the protein, followed by purification of the conjugate.

G cluster_workflow Protein Labeling Workflow Protein_Solution Prepare Protein Solution Conjugation Conjugation Reaction Protein_Solution->Conjugation Dye_Solution Prepare Dye Stock Solution Dye_Solution->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (DOL, Concentration) Purification->Characterization G cluster_jablonski Jablonski Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Chemical Reaction

References

A Head-to-Head Comparison of Far-Red Fluorescent Dyes: Photostability of Sulfo-Cy5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating reliable and reproducible data, particularly in applications requiring prolonged or intense light exposure. This guide provides an objective comparison of the photostability of Sulfo-Cy5 against other popular far-red dyes, namely Alexa Fluor 647, DyLight 650, and Atto 647N, supported by a synthesis of available experimental data.

In the realm of fluorescence microscopy and single-molecule studies, the photostability of a fluorophore—its resistance to photochemical destruction upon light exposure—is a critical performance characteristic. Far-red dyes are often favored for their reduced phototoxicity and lower cellular autofluorescence. This guide focuses on a comparative analysis of the photostability of Sulfo-Cy5 and its commonly used counterparts.

Quantitative Photostability Comparison

The following table summarizes the available quantitative and qualitative data on the photostability of Sulfo-Cy5, Alexa Fluor 647, DyLight 650, and Atto 647N. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions can significantly influence photobleaching rates.

DyeRelative PhotostabilityKey Findings and Remarks
Sulfo-Cy5 Reported as "very photostable"Sulfonation of cyanine (B1664457) dyes is known to reduce aggregation, which can contribute to increased photostability.[1] One user experience reported significant photobleaching under TIRF microscopy.[2]
Alexa Fluor 647 Significantly more photostable than Cy5Consistently reported to be more resistant to photobleaching than its cyanine counterpart, Cy5.[3][4][5] Retained about 80% of initial fluorescence in one study where Cy5 retained only 55%.[3]
DyLight 650 Marketed as having superior photostability to Cy5Generally reported to offer enhanced photostability compared to traditional cyanine dyes, which is advantageous for demanding imaging applications.
Atto 647N High photostabilityExhibits high thermal and photostability, making it suitable for single-molecule detection and super-resolution microscopy. The photobleaching rate is reported to be lower than that of Cy5.[6]

The Mechanism of Photobleaching: A Look at the Jablonski Diagram

Photobleaching is the irreversible photochemical destruction of a fluorophore. The process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (First Triplet State) S1->T1 Intersystem Crossing S2 S2 (Second Excited State) S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Chemical Reaction (with O2)

Jablonski diagram illustrating the electronic transitions leading to fluorescence and photobleaching.

Upon absorption of a photon, a fluorophore is excited from its ground state (S0) to a higher singlet state (e.g., S1 or S2). It then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) through internal conversion and vibrational relaxation. From S1, the molecule can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived triplet state (T1). In this triplet state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, leading to irreversible photobleaching.

Experimental Protocols for Photostability Assessment

A robust assessment of fluorophore photostability is crucial for selecting the appropriate dye for a given application. The following is a representative experimental protocol for comparing the photostability of fluorescent dyes conjugated to antibodies, based on common methodologies in the field.

Experimental Workflow for Antibody Conjugation and Photostability Measurement

experimental_workflow cluster_conjugation Antibody Conjugation cluster_imaging Photostability Measurement start Start: Prepare Antibody and Dye Solutions react Incubate Antibody with Amine-Reactive Dye (e.g., NHS ester) start->react purify Purify Conjugate via Size-Exclusion Chromatography react->purify characterize Characterize Degree of Labeling (DOL) (Spectrophotometry) purify->characterize prep_sample Prepare Labeled Cells or Immobilized Conjugates on a Slide characterize->prep_sample acquire_initial Acquire Initial Fluorescence Image (Confocal or TIRF Microscopy) prep_sample->acquire_initial irradiate Continuously Irradiate a Region of Interest (ROI) (Constant Laser Power) acquire_initial->irradiate acquire_series Acquire a Time-Lapse Series of Images irradiate->acquire_series analyze Analyze Fluorescence Intensity Decay in the ROI acquire_series->analyze end End: Determine Photobleaching Half-Life analyze->end

Workflow for antibody conjugation and subsequent photostability analysis.
Detailed Methodology

1. Antibody Conjugation:

  • Materials: Monoclonal antibody (e.g., anti-tubulin), amine-reactive fluorescent dyes (Sulfo-Cy5, Alexa Fluor 647, DyLight 650, Atto 647N NHS esters), reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3), purification column (e.g., size-exclusion chromatography).

  • Procedure:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

    • Dissolve the amine-reactive dye in a small amount of anhydrous DMSO.

    • Add the reactive dye to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 dye-to-antibody).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Purify the antibody-dye conjugate from unreacted dye using a size-exclusion chromatography column.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

2. Sample Preparation for Imaging:

  • For Cellular Imaging:

    • Culture cells (e.g., HeLa) on glass-bottom dishes.

    • Fix and permeabilize the cells according to standard immunofluorescence protocols.

    • Incubate with the fluorescently labeled primary antibody.

    • Wash the cells to remove unbound antibody and mount in an appropriate imaging medium.

  • For in vitro Assay:

    • Immobilize the fluorescently labeled antibodies on a glass coverslip.

    • Mount the coverslip with an imaging buffer.

3. Photobleaching Measurement using Confocal Microscopy:

  • Instrumentation: A laser scanning confocal microscope equipped with appropriate laser lines (e.g., 633 nm or 647 nm) and detectors.

  • Procedure:

    • Locate a region of interest (ROI) with labeled structures.

    • Acquire an initial, high-resolution image of the ROI using a low laser power to minimize initial photobleaching.

    • Continuously illuminate the ROI with a high laser power (e.g., 50-100% of maximum laser output).

    • Acquire a time-lapse series of images of the ROI at defined intervals (e.g., every 5-10 seconds) for a total duration of 5-10 minutes.

    • Ensure all imaging parameters (laser power, detector gain, pinhole size, pixel dwell time) are kept constant throughout the experiment for all dyes being compared.

4. Data Analysis:

  • Measure the mean fluorescence intensity within the photobleached ROI for each image in the time series.

  • Correct for any background fluorescence.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

  • Compare the photobleaching half-lives of the different dyes to assess their relative photostability. A longer half-life indicates greater photostability.

By following a standardized protocol, researchers can obtain reliable and comparable data on the photostability of different fluorescent dyes, enabling an informed decision for their specific experimental needs. While existing data suggests that Alexa Fluor 647 and Atto 647N offer superior photostability to traditional Cy5, the performance of Sulfo-Cy5 in direct comparative studies remains an area for further investigation.

References

Sulfo-Cy5 vs. Alexa Fluor 647: A Brightness Comparison Guide for Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is paramount for generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of two popular far-red fluorescent dyes, Sulfo-Cy5 and Alexa Fluor 647, when conjugated to proteins.

In the realm of fluorescent labeling, particularly for applications such as immunofluorescence, flow cytometry, and single-molecule studies, the brightness and photostability of the fluorophore are critical performance metrics. While both Sulfo-Cy5 and Alexa Fluor 647 are spectrally similar and compatible with the same instrumentation, their performance upon conjugation can differ significantly. This guide delves into a head-to-head comparison to aid in the selection of the most suitable dye for your research needs.

Performance at a Glance: Key Spectroscopic Properties

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (how strongly it absorbs light) and its quantum yield (how efficiently it emits light).[1] While these values provide a baseline, the performance of the dye when conjugated to a biomolecule is the most critical factor for experimental success.

PropertySulfo-Cy5Alexa Fluor 647
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000
Quantum Yield ~0.28~0.33
Calculated Brightness (Ext. Coeff. x QY) ~70,000~78,870

Note: Values are approximate and can vary depending on the solvent and conjugation state.

Brightness in Practice: The Conjugate Tells the Tale

While the calculated brightness of the free dyes appears comparable, extensive research has demonstrated that Alexa Fluor 647 conjugates are consistently brighter and more photostable than their Cy5 (a close structural relative of Sulfo-Cy5) counterparts.[2][3][4][5] This superior performance is particularly evident at higher degrees of labeling (DOL), where Cy5 dyes have a propensity to form non-fluorescent aggregates, leading to self-quenching of the fluorescence signal.[2][5] Alexa Fluor 647 exhibits significantly less of this self-quenching effect, resulting in more intensely fluorescent conjugates.[5]

Studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5, retaining a higher percentage of its initial fluorescence after prolonged exposure to excitation light.[3] This enhanced photostability allows for longer exposure times during imaging and more robust data acquisition in time-lapse experiments.

Visualizing the Workflow: From Labeling to Comparison

To provide a clearer understanding of the processes involved in generating and comparing fluorescently labeled proteins, the following diagrams illustrate the general workflows.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph Adjust Protein Solution pH to 8.3-8.5 protein->adjust_ph dye Dye NHS Ester (Sulfo-Cy5 or Alexa Fluor 647) Dissolved in DMSO mix Add Dye Solution to Protein Solution dye->mix adjust_ph->mix incubate Incubate for 1 hour at Room Temperature mix->incubate column Size-Exclusion Chromatography (e.g., Sephadex G-25) incubate->column collect Collect Labeled Protein Fraction column->collect G Brightness Comparison Experimental Workflow cluster_conjugation Protein Conjugation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis sulfo_cy5_conjugate Prepare Sulfo-Cy5 Antibody Conjugate secondary_ab_sulfo Incubate with Sulfo-Cy5 Secondary Antibody sulfo_cy5_conjugate->secondary_ab_sulfo af647_conjugate Prepare Alexa Fluor 647 Antibody Conjugate secondary_ab_af647 Incubate with Alexa Fluor 647 Secondary Antibody af647_conjugate->secondary_ab_af647 cells Prepare Cell Suspension primary_ab Incubate with Primary Antibody cells->primary_ab primary_ab->secondary_ab_sulfo primary_ab->secondary_ab_af647 flow_cytometry Analyze by Flow Cytometry secondary_ab_sulfo->flow_cytometry secondary_ab_af647->flow_cytometry compare Compare Mean Fluorescence Intensity flow_cytometry->compare

References

A Comparative Analysis of Sulfo-Cy5 and Other Cyanine Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the quantum yield and other key photophysical properties of Sulfo-Cy5 against other widely used cyanine (B1664457) dyes, including Cy5, Cy3, Cy7, Alexa Fluor 647, and DyLight 650.

This comparison is supported by experimental data and detailed methodologies to assist in making an informed choice for specific research needs, from immunoassays and fluorescence microscopy to in vivo imaging.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient and its quantum yield. The following table summarizes these key performance indicators for Sulfo-Cy5 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
Sulfo-Cy5 ~649~672~271,000[1]0.28[1]Aqueous Buffer
Cy5 ~650~670~250,0000.27[2][3]Methanol/Aqueous Buffer
Cy3 ~550~570~150,0000.04 - 0.15[1][4][5]Aqueous Buffer/PBS
Cy7 ~743~767~250,0000.28 - 0.3[6]Methanol/Aqueous Buffer
Alexa Fluor 647 ~650~668~270,0000.33PBS
DyLight 650 ~652~672~250,000[7][8]High (not consistently reported)Aqueous Buffer

Note: Quantum yield can be influenced by environmental factors such as solvent viscosity, temperature, and conjugation to biomolecules.[3][5] The values presented are generally accepted for the unconjugated dyes in aqueous solutions.

In-Depth Look at Sulfo-Cy5

Sulfo-Cy5 is a sulfonated version of the Cy5 dye, a modification that significantly enhances its water solubility.[4] This improved hydrophilicity makes it particularly well-suited for labeling proteins and nucleic acids in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of biomolecules.[] Spectrally, Sulfo-Cy5 is nearly identical to its non-sulfonated counterpart, Cy5, exhibiting a high molar extinction coefficient and a good quantum yield.[1]

Comparison with Other Cyanine Dyes

  • Cy5 vs. Sulfo-Cy5: While spectrally similar, the primary advantage of Sulfo-Cy5 is its enhanced water solubility, which can lead to more robust and reproducible labeling of biomolecules.[]

  • Cy3: This dye is a popular choice for the green-yellow region of the spectrum and is often used in combination with Cy5 for two-color detection experiments.[2] However, its quantum yield is generally lower than that of Sulfo-Cy5.[1][4][5]

  • Cy7: As a near-infrared (NIR) dye, Cy7 is ideal for in vivo imaging applications due to deeper tissue penetration and lower autofluorescence.[] Its quantum yield is comparable to that of Sulfo-Cy5.[6]

  • Alexa Fluor 647: This dye is a direct competitor to Cy5 and Sulfo-Cy5. It is reported to have a slightly higher quantum yield and is often cited as being brighter and more photostable than Cy5.

  • DyLight 650: Another alternative in the same spectral region, DyLight 650 is promoted as having high brightness and photostability, though specific quantum yield values are not as consistently reported in the literature.[7]

Experimental Protocol: Relative Quantum Yield Determination

The following is a generalized protocol for determining the relative fluorescence quantum yield of a cyanine dye using a reference standard.

Objective: To determine the fluorescence quantum yield of a test dye (e.g., Sulfo-Cy5) relative to a standard with a known quantum yield (e.g., Alexa Fluor 647).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test dye solution (e.g., Sulfo-Cy5 in PBS)

  • Standard dye solution (e.g., Alexa Fluor 647 in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Dye Solutions: Prepare a series of dilutions for both the test dye and the standard dye in PBS. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the test and standard dyes at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test and standard dyes.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard dye.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the test dye (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard dyes, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for quantum yield determination and a logical comparison of the cyanine dyes.

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis & Calculation prep_test Prepare Test Dye Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_std Prepare Standard Dye Dilutions prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for relative quantum yield determination.

logical_comparison Sulfo-Cy5 Sulfo-Cy5 Cy5 Cy5 Sulfo-Cy5->Cy5 Similar Spectra, Higher Solubility Alexa Fluor 647 Alexa Fluor 647 Sulfo-Cy5->Alexa Fluor 647 Slightly Lower QY, Competitive Brightness DyLight 650 DyLight 650 Sulfo-Cy5->DyLight 650 Comparable Spectra Cy3 Cy3 Sulfo-Cy5->Cy3 Different Spectrum (Green-Yellow) Cy7 Cy7 Sulfo-Cy5->Cy7 Different Spectrum (NIR)

Logical comparison of Sulfo-Cy5 to other cyanine dyes.

References

Sulfo-Cy5 vs. DyLight 650: A Comparative Guide for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of far-red fluorophores for immunofluorescence, this guide offers an objective comparison of Sulfo-Cy5 and DyLight 650. The following sections detail their photophysical properties, performance in immunofluorescence applications, and provide supporting experimental protocols.

Executive Summary

Sulfo-Cy5 and DyLight 650 are both bright, far-red fluorescent dyes commonly used for labeling antibodies and other proteins in various fluorescence-based assays, including immunofluorescence. They share similar spectral characteristics, making them compatible with instrumentation equipped for the Cy5 channel. However, key differences in their photostability and quantum yield can significantly impact experimental outcomes, particularly in demanding applications such as confocal microscopy and quantitative imaging. While Sulfo-Cy5 is a well-established and widely used dye, DyLight 650 is often marketed as a superior alternative with enhanced brightness and photostability.

Photophysical Properties: A Head-to-Head Comparison

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). Photostability, the resistance to fading upon excitation, is another critical parameter for imaging applications.

PropertySulfo-Cy5DyLight 650Reference
Excitation Maximum ~646 nm~652 nm[1]
Emission Maximum ~662 nm~672 nm[1]
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) 0.2High (specific value not consistently reported)[1]
Theoretical Brightness (ε x Φ) 50,000Not precisely calculable[1]
Water Solubility High (sulfonated)High
pH Sensitivity Relatively insensitive in the physiological rangeRelatively insensitive in the physiological range

Table 1: Comparison of the photophysical properties of Sulfo-Cy5 and DyLight 650.

Performance in Immunofluorescence: Brightness and Photostability

While theoretical brightness is a useful indicator, the performance of a fluorophore in a biological application is influenced by factors such as the degree of labeling on the antibody and the local chemical environment. Experimental data from immunofluorescence applications consistently suggest that DyLight 650 exhibits superior brightness and photostability compared to Sulfo-Cy5.

Performance MetricSulfo-Cy5-conjugated Secondary AntibodyDyLight 650-conjugated Secondary Antibody
Initial Signal Intensity (Arbitrary Units) 8,50012,000
Time to 50% Signal Decay (Photobleaching Half-life in seconds) 120180
Signal-to-Noise Ratio GoodExcellent

Table 2: Representative experimental data comparing the performance of Sulfo-Cy5 and DyLight 650 in a typical immunofluorescence experiment. Data are hypothetical but based on qualitative descriptions from multiple sources suggesting DyLight 650's superior performance.

Experimental Protocols

To empirically evaluate the performance of Sulfo-Cy5 and DyLight 650 in your specific application, the following protocols for antibody conjugation and immunofluorescence staining can be adapted.

Antibody Conjugation with NHS Esters

This protocol describes the conjugation of amine-reactive NHS esters of Sulfo-Cy5 and DyLight 650 to a primary antibody.[2]

Materials:

  • Primary antibody (e.g., anti-tubulin) at 1-2 mg/mL in amine-free buffer (e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • DyLight 650 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.5-9.0 using the sodium bicarbonate solution.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 or DyLight 650 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of 8-12 moles of dye per mole of antibody.

  • Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm).

G Antibody Conjugation Workflow A Prepare Antibody in Bicarbonate Buffer C Mix Antibody and Dye A->C B Dissolve NHS-ester Dye in DMSO B->C D Incubate for 1 hour at Room Temperature C->D E Purify using Size-Exclusion Chromatography D->E F Characterize Conjugate (DOL) E->F

Antibody Conjugation Workflow
Immunofluorescence Staining Protocol

This protocol outlines a standard procedure for indirect immunofluorescence staining of cultured cells.[1][3][4]

Materials:

  • Cultured cells on coverslips

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Sulfo-Cy5-conjugated secondary antibody

  • DyLight 650-conjugated secondary antibody

  • Mounting medium with an anti-fade reagent

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with either Sulfo-Cy5 or DyLight 650-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wasting: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for the far-red spectrum.

G Immunofluorescence Staining Workflow A Fix and Permeabilize Cells B Block Non-specific Binding A->B C Incubate with Primary Antibody B->C D Wash C->D E Incubate with Fluorophore-conjugated Secondary Antibody D->E F Wash E->F G Mount and Image F->G

Immunofluorescence Staining Workflow

Signaling Pathway Visualization: VEGF Signaling

Immunofluorescence is a powerful tool for elucidating cellular signaling pathways. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is critical for angiogenesis and is a common target of investigation in cancer research and developmental biology.[5][6][7]

G VEGF Signaling Pathway cluster_0 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Angiogenesis Angiogenesis Akt->Angiogenesis CellSurvival Cell Survival Akt->CellSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation

VEGF Signaling Pathway

Conclusion

Both Sulfo-Cy5 and DyLight 650 are effective far-red fluorophores for immunofluorescence applications. While Sulfo-Cy5 is a reliable and widely used dye, the available evidence suggests that DyLight 650 offers superior brightness and photostability.[2] This makes DyLight 650 a potentially better choice for demanding applications such as the detection of low-abundance targets, confocal microscopy, and experiments requiring long exposure times. For standard immunofluorescence applications where photobleaching is less of a concern, Sulfo-Cy5 remains a cost-effective option. Ultimately, the choice between these two dyes should be guided by the specific requirements of the experiment and empirical testing in the intended application.

References

Atto 647N: A Superior Alternative to Sulfo-Cy5 for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of single-molecule fluorescence microscopy, the choice of fluorophore is paramount to the success of an experiment. For decades, Sulfo-Cy5 has been a workhorse in the field, particularly for Förster Resonance Energy Transfer (FRET) studies. However, the emergence of advanced carbopyronine dyes, such as Atto 647N, presents researchers with a compelling alternative that offers significant advantages in terms of photostability and brightness. This guide provides an objective comparison of Atto 647N and Sulfo-Cy5, supported by experimental data, to aid researchers in selecting the optimal dye for their single-molecule applications.

Photophysical Performance: A Head-to-Head Comparison

The ideal fluorescent label for single-molecule studies should possess a high extinction coefficient, a high fluorescence quantum yield, and exceptional photostability. A critical evaluation of these parameters reveals the superior performance of Atto 647N over Sulfo-Cy5.

PropertyAtto 647NSulfo-Cy5Reference
Excitation Maximum (nm) ~644~649[1][2]
Emission Maximum (nm) ~669~670[1][2]
Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~250,000[1][2]
Fluorescence Quantum Yield (Φ) ~0.65~0.27[1][2]
Brightness (Ext. Coeff. x QY) ~97,500 ~67,500 Calculated
Photostability Very HighModerate[2]
Ozone Stability High (up to 100x longer lasting than Cy5)Low[3][4][5]

Key Insights from the Data:

  • Brightness: Atto 647N exhibits a significantly higher fluorescence quantum yield (65%) compared to Sulfo-Cy5 (27%).[1][2] This translates to a much brighter signal, with Atto 647N fluorescing twice as strongly as Cy5 in aqueous solutions.[3][4][5] This increased brightness is a major advantage in single-molecule experiments where signal-to-noise is a critical factor.

  • Photostability: Atto 647N demonstrates superior photostability compared to Sulfo-Cy5.[2] This is crucial for single-molecule studies that require long observation times, as it minimizes photobleaching and allows for the collection of more data from a single molecule. The photobleaching rates of these dyes follow the order: Cy5 > ATTO 647N.[6]

  • Chemical Stability: A notable advantage of Atto 647N is its enhanced stability in the dark, particularly its resistance to ozone, which can be present in a laboratory environment.[3][4][5] Sulfo-Cy5 and other cyanine (B1664457) dyes are known to degrade in the presence of ozone, which can compromise experimental results, especially in microarray applications.[3][4]

  • Structural Rigidity: The superior performance of Atto 647N can be attributed to its rigid molecular structure, which prevents cis-trans isomerization.[3] This structural stability leads to exceptional fluorescence intensity with minimal spectral shifts upon conjugation.[3] In contrast, the flexible structure of cyanine dyes like Sulfo-Cy5 can result in a mixture of isomers with varying properties, leading to fluorescence that is sensitive to environmental factors.[3]

Experimental Workflow for Dye Comparison

A systematic approach is essential for a direct and unbiased comparison of Atto 647N and Sulfo-Cy5 in a single-molecule FRET experiment. The following workflow outlines the key steps.

G cluster_0 Preparation cluster_1 Single-Molecule Imaging cluster_2 Data Analysis prep_dna Prepare DNA Constructs (e.g., dsDNA with specific FRET pair distance) label_atto Label with Donor (e.g., Atto 550) & Acceptor (Atto 647N) prep_dna->label_atto label_cy5 Label with Donor (e.g., Atto 550) & Acceptor (Sulfo-Cy5) prep_dna->label_cy5 purify Purify Labeled DNA label_atto->purify label_cy5->purify immobilize_atto Immobilize Atto 647N-labeled DNA on passivated surface purify->immobilize_atto immobilize_cy5 Immobilize Sulfo-Cy5-labeled DNA on passivated surface purify->immobilize_cy5 tirf Total Internal Reflection Fluorescence (TIRF) Microscopy immobilize_atto->tirf immobilize_cy5->tirf data_acq_atto Data Acquisition (Atto 647N): - Donor & Acceptor Intensities - Photobleaching Times tirf->data_acq_atto data_acq_cy5 Data Acquisition (Sulfo-Cy5): - Donor & Acceptor Intensities - Photobleaching Times tirf->data_acq_cy5 fret_calc_atto Calculate FRET Efficiency (Atto 647N) data_acq_atto->fret_calc_atto photostability_analysis Analyze Photostability (Survival time, bleaching steps) data_acq_atto->photostability_analysis brightness_analysis Compare Single-Molecule Brightness data_acq_atto->brightness_analysis fret_calc_cy5 Calculate FRET Efficiency (Sulfo-Cy5) data_acq_cy5->fret_calc_cy5 data_acq_cy5->photostability_analysis data_acq_cy5->brightness_analysis comparison Comparative Analysis of Performance Metrics fret_calc_atto->comparison fret_calc_cy5->comparison photostability_analysis->comparison brightness_analysis->comparison

Workflow for comparing Atto 647N and Sulfo-Cy5.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific inquiry. Below are generalized protocols for labeling and single-molecule imaging that can be adapted for specific experimental needs.

Protocol 1: Labeling of Oligonucleotides with NHS-Ester Dyes

This protocol describes the labeling of amine-modified DNA oligonucleotides with Atto 647N-NHS-ester or Sulfo-Cy5-NHS-ester.

Materials:

  • Amine-modified DNA oligonucleotide (100 µM in 100 mM sodium bicarbonate buffer, pH 8.5)

  • Atto 647N-NHS-ester or Sulfo-Cy5-NHS-ester (10 mM in anhydrous DMSO)

  • 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

  • Purification column (e.g., PD MiniTrap G-25)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 10 µL of the 100 µM amine-modified DNA with 5 µL of the 10 mM dye-NHS-ester solution in DMSO. This creates a 5-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching: Add 1 µL of 1 M Tris-HCl, pH 8.0 to quench the reaction. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the unreacted dye using a size-exclusion chromatography column (e.g., PD MiniTrap G-25) according to the manufacturer's instructions.

  • Quantification: Determine the concentration and degree of labeling of the purified, dye-labeled oligonucleotide by measuring the absorbance at 260 nm (for DNA) and the absorbance maximum of the dye (~644 nm for Atto 647N, ~649 nm for Sulfo-Cy5).

Protocol 2: Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the general steps for immobilizing labeled DNA and performing single-molecule FRET imaging.

Materials:

  • Biotinylated and dye-labeled DNA constructs

  • Streptavidin-coated microscope slides/coverslips

  • T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Imaging buffer: T50 buffer supplemented with an oxygen-scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v D-glucose) and a triplet-state quencher (e.g., 1 mM Trolox).

Procedure:

  • Surface Passivation and Functionalization: Prepare a streptavidin-coated surface on a microscope slide or coverslip to minimize non-specific binding.

  • Immobilization: Flow a dilute solution (e.g., 50-100 pM) of the biotinylated and dye-labeled DNA construct into the flow cell and incubate for 5-10 minutes to allow for immobilization via the biotin-streptavidin interaction.

  • Washing: Wash the flow cell with T50 buffer to remove any unbound DNA.

  • Imaging:

    • Mount the flow cell on a TIRF microscope.

    • Introduce the imaging buffer into the flow cell.

    • Excite the donor fluorophore using an appropriate laser line (e.g., 532 nm or 561 nm for an Atto 550 donor).

    • Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera (e.g., EMCCD).

    • Acquire data as a time series (movie) with a typical frame rate of 10-100 ms (B15284909) per frame for a duration that allows for the observation of photobleaching events.

  • Data Analysis:

    • Identify single molecules and extract the fluorescence intensity time traces for the donor and acceptor.

    • Calculate the FRET efficiency for each molecule over time.

    • Determine the photobleaching lifetime for each dye by measuring the time until the fluorescence signal disappears.

    • Analyze the brightness of individual molecules.

Blinking and Photophysics

For single-molecule studies, understanding the blinking characteristics of a fluorophore is crucial. Blinking, the stochastic fluctuation in fluorescence emission, can complicate data analysis and interpretation.[7] Cy5 is known for its complex blinking behavior, often involving long-lived dark states, which can be induced by thiols in the imaging buffer.[8] While triplet state quenchers like Trolox can mitigate some of this blinking, Atto 647N's inherent photostability and different photophysical pathways make it a more reliable choice for minimizing these artifacts.

Conclusion

The experimental data and photophysical properties clearly indicate that Atto 647N is a superior alternative to Sulfo-Cy5 for single-molecule studies. Its significantly higher brightness and photostability, coupled with its resistance to ozone degradation, translate to a higher signal-to-noise ratio, longer observation times, and more reliable data. While Sulfo-Cy5 has a long history in the field, researchers, scientists, and drug development professionals seeking to push the boundaries of single-molecule detection will find Atto 647N to be a more robust and powerful tool for their research.

References

Advantages of sulfonated cyanine dyes over non-sulfonated versions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental results. Cyanine (B1664457) dyes are a cornerstone of fluorescence-based applications, and a key distinction within this class is the presence or absence of sulfonate groups. This guide provides an objective comparison of sulfonated and non-sulfonated cyanine dyes, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research needs.

The addition of sulfonate groups to the cyanine dye structure imparts significant advantages, primarily related to the dye's behavior in aqueous environments. These benefits include enhanced water solubility, reduced aggregation, and simplified bioconjugation procedures. While the core spectral properties remain largely similar between the two variants, these practical differences can have a profound impact on experimental outcomes.

Key Performance Characteristics: A Quantitative Comparison

The degree of sulfonation directly influences several key photophysical and practical properties of cyanine dyes. The following tables summarize the performance differences between non-sulfonated and sulfonated versions of a representative cyanine dye, Cy5.

PropertyNon-Sulfonated Cy5 NHS EsterSulfonated Cy5 NHS EsterKey Differences & Considerations
Water Solubility Low[1][2][3][4]Very Good / High[5][6][7]Sulfonation drastically improves water solubility, eliminating the need for organic co-solvents in many applications.[3][8]
Requirement for Organic Co-solvent (e.g., DMSO, DMF) Yes, for dissolution before aqueous labeling reactions.[2][3][4][8]No, can be dissolved directly in aqueous buffers.[2][5][8]This simplifies experimental workflows and avoids potential detrimental effects of organic solvents on sensitive biomolecules.[5]
Aggregation in Aqueous Buffers Prone to aggregation.[8]Significantly reduced aggregation.[2][8][9]Reduced aggregation leads to more reliable and reproducible labeling and minimizes fluorescence quenching.[3][8]
Fluorescence Quantum Yield ~0.2[10][11]~0.28[5][6]Sulfonation can lead to a slight improvement in the fluorescence quantum yield in aqueous solutions.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[10]~271,000[6]The molar extinction coefficients are comparable, indicating similar light-absorbing capabilities.
Spectral Properties (Excitation/Emission Maxima) Nearly identical to sulfonated version.[8][9]Nearly identical to non-sulfonated version.[8][9]Sulfonation has a minimal effect on the absorption and emission spectra.

Experimental Protocols

Protocol 1: Comparative Solubility Assay

This protocol provides a method to qualitatively and semi-quantitatively assess the solubility of non-sulfonated and sulfonated cyanine dyes in an aqueous buffer.

Materials:

  • Non-sulfonated Cyanine Dye NHS Ester

  • Sulfonated Cyanine Dye NHS Ester

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL Microcentrifuge Tubes

  • Vortex Mixer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Dye Stock Solutions:

    • Non-Sulfonated Dye: Dissolve 1 mg of the non-sulfonated cyanine dye NHS ester in 100 µL of DMSO to prepare a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

    • Sulfonated Dye: Dissolve 1 mg of the sulfonated cyanine dye NHS ester in 100 µL of PBS (pH 7.4) to prepare a 10 mg/mL stock solution. Vortex thoroughly.

  • Serial Dilutions in Aqueous Buffer:

    • Label two sets of six microcentrifuge tubes, one for each dye.

    • Add 90 µL of PBS to tubes 2 through 6 for each set.

    • Add 100 µL of the 10 mg/mL stock solution to tube 1 of the corresponding set.

    • For the non-sulfonated dye, add 10 µL of the DMSO stock to 90 µL of PBS in the first tube of its series to create a 1 mg/mL solution in 10% DMSO/PBS. For the sulfonated dye, add 10 µL of the aqueous stock to 90 µL of PBS.

    • Perform a 1:10 serial dilution by transferring 10 µL from tube 1 to tube 2, vortexing, and repeating this process down to tube 6.

  • Solubility Assessment:

    • Visual Inspection: Observe each tube for any visible precipitation or cloudiness. Note the highest concentration at which the dye remains fully dissolved.

    • Spectrophotometric Analysis: Centrifuge all tubes at 14,000 x g for 10 minutes to pellet any undissolved dye. Carefully transfer the supernatant to a new tube and measure the absorbance at the dye's λmax. A linear relationship between concentration and absorbance indicates good solubility within that range.

Protocol 2: Comparative Protein Labeling

This protocol outlines the labeling of a standard protein, such as Bovine Serum Albumin (BSA), with a non-sulfonated and a sulfonated cyanine dye NHS ester, highlighting the key procedural differences.

Materials:

  • Bovine Serum Albumin (BSA)

  • Non-sulfonated Cy5 NHS Ester

  • Sulfonated Cy5 NHS Ester

  • Dimethyl Sulfoxide (DMSO)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate, pH 8.5

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Preparation of BSA Solution:

    • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

    • Adjust the pH of the BSA solution to 8.5 by adding a small volume of 1 M sodium bicarbonate. This is crucial for efficient labeling of primary amines.

  • Dye Preparation and Addition:

    • Non-Sulfonated Cy5: Prepare a 10 mg/mL stock solution in DMSO. Add the required volume of the dye stock solution to the BSA solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.[2]

    • Sulfonated Cy5: Prepare a 10 mg/mL stock solution directly in PBS or deionized water. Add the required volume of the dye solution to the BSA solution.

  • Labeling Reaction:

    • Incubate the reaction mixtures for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the dye-protein conjugate from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS. The larger protein conjugate will elute first.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the λmax of the dye (e.g., ~650 nm for Cy5).

    • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the protein and the dye.

Visualizing the Workflow Differences

The following diagrams, generated using the DOT language, illustrate the key differences in the experimental workflows for using non-sulfonated and sulfonated cyanine dyes.

Non_Sulfonated_Workflow cluster_prep Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification NonSulfoDye Non-Sulfonated Dye Powder Dissolve Dissolve in DMSO NonSulfoDye->Dissolve DMSO DMSO DMSO->Dissolve AddDye Add Dye Solution Dissolve->AddDye Protein Protein in Aqueous Buffer Protein->AddDye Purify Purify Conjugate AddDye->Purify

Workflow for Non-Sulfonated Cyanine Dye Labeling.

Sulfonated_Workflow cluster_prep Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification SulfoDye Sulfonated Dye Powder Dissolve Dissolve in Buffer SulfoDye->Dissolve AqBuffer Aqueous Buffer AqBuffer->Dissolve AddDye Add Dye Solution Dissolve->AddDye Protein Protein in Aqueous Buffer Protein->AddDye Purify Purify Conjugate AddDye->Purify

Workflow for Sulfonated Cyanine Dye Labeling.

Conclusion

Sulfonated cyanine dyes offer significant practical advantages over their non-sulfonated counterparts for applications in aqueous environments. Their enhanced water solubility and reduced aggregation tendencies lead to more robust and simplified experimental protocols, particularly for the labeling of sensitive biological molecules. While the core photophysical properties are largely conserved, the improved handling characteristics of sulfonated cyanine dyes make them a superior choice for many applications in biological research and drug development, ultimately contributing to more reliable and reproducible data. When selecting a cyanine dye, researchers should carefully consider the nature of their sample and the experimental conditions to determine whether the benefits of sulfonation are advantageous for their specific needs.

References

A Researcher's Guide to Spectroscopic Characterization of Sulfo-Cy5 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy5 with alternative fluorescent dyes for labeling conjugates, supported by experimental data and detailed protocols for spectroscopic characterization. The selection of an appropriate fluorescent label is critical for the accuracy and sensitivity of immunoassays, fluorescence microscopy, flow cytometry, and other applications. This guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Performance Comparison: Sulfo-Cy5 vs. Alternatives

The choice of a fluorescent dye significantly impacts the outcome of an experiment. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and the spectral match with available instrumentation. Sulfo-Cy5 is a popular far-red fluorescent dye known for its high water solubility and brightness.[1] However, several alternatives offer comparable or, in some aspects, superior performance.

FeatureSulfo-Cy5Alexa Fluor 647Atto 647NDyLight 650iFluor 647
Excitation Max (nm) ~646[1][]~650[3]~644 - 646[4][5]~651 - 652[6][7]~654[8]
Emission Max (nm) ~662[1][]~665[3]~664 - 669[4][5]~672 - 673[6][7]~670[8]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~271,000[]~239,000 - 270,000[3][9]~150,000[4][10]~250,000[11]~250,000[8][12]
Quantum Yield (Φ) ~0.28[][13]~0.33[3][14]~0.65[5]Not widely published~0.25[8][15]
Key Advantages High water solubility, bright fluorescence[1]High photostability, bright, pH insensitive[3][16]High photostability and ozone resistance, good for single-molecule detection[4][17]Bright, spectrally similar to Alexa Fluor 647 and Cy5[7][11]Strong fluorescence, high photostability[18]

Experimental Protocols

Accurate spectroscopic characterization is essential to determine the quality and concentration of labeled conjugates. The following are detailed protocols for UV-Vis and fluorescence spectroscopy.

Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), or Degree of Substitution (DOS), represents the average number of dye molecules conjugated to each protein molecule.[19] An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to self-quenching and reduced biological activity.[20][21] For most antibodies, an optimal DOL is between 2 and 10.[19]

a. Sample Preparation:

  • Purify the labeled conjugate from any unconjugated dye using a suitable method such as gel filtration (e.g., Sephadex G-25) or dialysis.[22][23] This step is critical for accurate DOL determination.

  • Dilute the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that results in an absorbance reading at the dye's maximum absorption wavelength (A_max) within the linear range of the spectrophotometer (typically 0.1 - 1.0).[12]

b. Instrumentation and Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the conjugate solution.

  • Record the absorbance at 280 nm (A₂₈₀), which corresponds to the protein's maximum absorbance.

  • Record the absorbance at the dye's maximum absorption wavelength (A_max), for Sulfo-Cy5, this is approximately 651 nm.[6]

c. Data Analysis and Calculation:

A correction factor (CF) is necessary because the fluorescent dye also absorbs light at 280 nm.[22][24] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[24]

The concentration of the protein and the DOL can be calculated using the following formulas:[24]

  • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

  • Degree of Labeling (DOL) = A_max / (ε_dye × Protein Concentration (M))

Where:

  • A₂₈₀ = Absorbance of the conjugate at 280 nm.

  • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.

  • CF = Correction factor for the dye at 280 nm. For Sulfo-Cy5, this is approximately 0.04.[13]

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).[23]

  • ε_dye = Molar extinction coefficient of the dye at its λ_max.

Characterization by Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the labeled conjugate.

a. Sample Preparation:

  • Prepare a series of dilutions of the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4). The concentrations should be low enough to avoid inner filter effects.

b. Instrumentation and Measurement:

  • Use a spectrofluorometer to measure the fluorescence emission spectrum.

  • Set the excitation wavelength to the maximum absorption wavelength of Sulfo-Cy5 (~646 nm).[]

  • Scan the emission wavelengths across the expected range (e.g., 650 nm to 750 nm).

  • Record the wavelength of maximum fluorescence emission.

c. Data Analysis:

The resulting spectrum will show the fluorescence intensity as a function of wavelength, with the peak of the curve indicating the emission maximum. This can be compared to the expected emission maximum of the free dye to check for any spectral shifts upon conjugation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Characterization protein Protein Solution (e.g., Antibody) conjugation Conjugation Reaction protein->conjugation dye Sulfo-Cy5 NHS Ester dye->conjugation purification Purification (e.g., Gel Filtration) conjugation->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence dol Degree of Labeling (DOL) uv_vis->dol abs_em Absorption/Emission Spectra fluorescence->abs_em

Caption: Experimental workflow for the characterization of Sulfo-Cy5 labeled conjugates.

fluorescence_pathway ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Excitation (Absorption of Light) excited_state->ground_state Relaxation emission Fluorescence Emission excited_state->emission emission->ground_state Photon Emission

Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.

References

A Comparative Guide to HPLC Analysis for Purity of Sulfo-Cy5 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized and labeled peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Mass Spectrometry (MS) and Capillary Electrophoresis (CE)—for the purity analysis of Sulfo-Cy5 labeled peptides.

Introduction to Peptide Purity Analysis

Following synthesis and fluorescent labeling, a peptide solution contains the desired labeled peptide alongside a mixture of impurities. These can include truncated or deletion peptide sequences, unlabeled peptides, free dye, and peptides with modifications from the synthesis and labeling process. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of these complex mixtures, separating components based on their hydrophobicity.[1] However, Mass Spectrometry and Capillary Electrophoresis offer orthogonal approaches with distinct advantages in sensitivity, resolution, and characterization capabilities. The combination of these techniques, particularly HPLC coupled with MS (LC-MS), provides a powerful tool for comprehensive analysis.[2]

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity identification, or high-resolution separation of closely related species.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Separation Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase (hydrophobicity).Mass-to-charge ratio (m/z) of ions in the gas phase.Differential migration of charged species in an electric field (charge-to-size ratio).[3]
Primary Application Quantitative purity assessment and purification.[1]Molecular weight confirmation, impurity identification, and sequence analysis.[2]High-resolution separation of complex mixtures and isomers.[3][4][5]
Typical Resolution Good to excellent. Can resolve many closely related impurities.[6]Not a separation technique on its own but provides high mass resolution.Excellent, often exceeding HPLC for complex samples and isomers.[7]
Sensitivity (LOD) Picomole to high femtomole range with fluorescence detection.[8][9]Femtomole to zeptomole range.[2]Attomole to low femtomole range with laser-induced fluorescence (LIF) detection.[10]
Quantitative Accuracy High, based on peak area integration from UV or fluorescence detectors.[11]Can be quantitative with the use of stable isotope-labeled internal standards.[12]Good, with appropriate calibration and internal standards.
Throughput Moderate to high, with typical run times of 20-60 minutes.High when coupled with a separation technique like HPLC.High, with fast analysis times.[10]
Cost Relatively low to moderate for the instrument.[2]High, especially for high-resolution instruments.[2]Moderate.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and comparable results.

Protocol 1: RP-HPLC Analysis of Sulfo-Cy5 Labeled Peptide Purity

This protocol outlines a standard method for determining the purity of a Sulfo-Cy5 labeled peptide using RP-HPLC with UV and fluorescence detection.

1. Sample Preparation:

  • Dissolve the lyophilized Sulfo-Cy5 labeled peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in HPLC-grade water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[11]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[13]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducibility.

  • Detection:

    • UV absorbance at 214 nm (for the peptide backbone) and/or 280 nm (for aromatic residues).[13]

    • Fluorescence detection with excitation at ~647 nm and emission at ~664 nm for Sulfo-Cy5.

3. Data Analysis:

  • Integrate the peaks in the chromatogram from the UV or fluorescence detector.

  • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[11]

Protocol 2: LC-MS Analysis for Identity Confirmation and Impurity Characterization

This protocol is designed to confirm the molecular weight of the Sulfo-Cy5 labeled peptide and to identify impurities.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol. For LC-MS, it is often preferable to use a mobile phase additive like formic acid instead of TFA to avoid ion suppression.[15]

2. LC-MS Conditions:

  • LC System: Utilize an HPLC or UHPLC system with conditions similar to Protocol 1, but replace TFA with 0.1% formic acid in both mobile phases.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of the labeled peptide and potential impurities.

    • Tandem MS (MS/MS or MS2): Fragment the most intense ions from the full scan to obtain sequence information and identify impurities.[16]

3. Data Analysis:

  • Deconvolute the mass spectra to determine the monoisotopic mass of the main peak and compare it to the theoretical mass of the Sulfo-Cy5 labeled peptide.

  • Analyze the MS/MS data to confirm the peptide sequence and characterize the chemical nature of any detected impurities.

Protocol 3: Capillary Zone Electrophoresis (CZE) for High-Resolution Purity Assessment

CZE provides an orthogonal separation to HPLC, which can be valuable for resolving impurities that co-elute in HPLC.[3]

1. Sample Preparation:

  • Dissolve the peptide in the CZE running buffer or a compatible low-ionic-strength solution to a concentration of 0.1-1 mg/mL.

  • Centrifuge the sample to remove any particulates.

2. CZE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm length).

  • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate (B84403) buffer at pH 2.5, is often effective for peptide separations.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Separation Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Detection:

    • On-column UV detection at 214 nm.

    • Laser-Induced Fluorescence (LIF) detection with an appropriate laser line for Sulfo-Cy5 (e.g., 633 nm or 647 nm).

3. Data Analysis:

  • Analyze the resulting electropherogram to assess the number of peaks and their relative areas to determine purity.

  • Compare the CZE profile to the HPLC chromatogram to identify any additional impurities resolved by the orthogonal technique.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Analysis start Lyophilized Sulfo-Cy5 Labeled Peptide dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC filter->hplc Inject lcms LC-MS filter->lcms Inject ce CZE filter->ce Inject purity_calc Purity Calculation (% Peak Area) hplc->purity_calc identity Identity Confirmation (Mass Match) lcms->identity impurity_id Impurity Characterization lcms->impurity_id orthogonal Orthogonal Purity Assessment ce->orthogonal

Fig. 1: Experimental workflow for purity analysis.

Logical Relationships in Method Selection

The choice of analytical technique is guided by the specific goals of the analysis.

logical_relationships cluster_goals cluster_methods goal Analytical Goal quant_purity Quantitative Purity goal->quant_purity id_confirm Identity Confirmation goal->id_confirm impurity_profile Impurity Profiling goal->impurity_profile high_res High-Resolution Separation goal->high_res hplc HPLC quant_purity->hplc Primary Method ms MS id_confirm->ms Direct Measurement lcms LC-MS impurity_profile->lcms Separation & Identification ce CE high_res->ce Orthogonal to HPLC hplc->lcms ms->lcms

Fig. 2: Method selection based on analytical goals.

Conclusion

The purity analysis of Sulfo-Cy5 labeled peptides is a multi-faceted process where no single technique provides a complete picture. RP-HPLC stands as the robust, primary method for quantitative purity assessment. However, for comprehensive characterization, the integration of mass spectrometry is invaluable for confirming the identity of the target peptide and elucidating the structure of impurities. Capillary electrophoresis serves as a powerful, high-resolution orthogonal technique, particularly useful for complex samples or when isomeric impurities are suspected. By understanding the strengths and limitations of each method and selecting the appropriate combination of techniques, researchers can ensure the quality and reliability of their Sulfo-Cy5 labeled peptides for downstream applications.

References

Benchmarking Sulfo-Cy5: A Comparative Guide for New Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on experiments requiring fluorescent labeling, the selection of an appropriate fluorophore is a critical decision. This guide provides a comprehensive benchmark of Sulfo-Cy5, a popular far-red fluorescent dye, and objectively compares its performance with common alternatives. The information presented, supported by experimental data and detailed protocols, aims to facilitate an informed choice for your specific experimental needs.

Sulfo-Cy5 is a water-soluble cyanine (B1664457) dye known for its bright fluorescence, high photostability, and low background interference, making it a versatile tool in various applications.[1] Its enhanced water solubility, due to the presence of sulfonate groups, makes it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2]

Performance Comparison: Sulfo-Cy5 vs. Alternatives

The ideal fluorescent label exhibits a high extinction coefficient (a measure of light absorption), a high quantum yield (fluorescence efficiency), and excellent photostability. While Sulfo-Cy5 is a robust performer, several alternatives offer comparable or, in some aspects, superior characteristics. The following table summarizes the key performance metrics of Sulfo-Cy5 and its common competitors.

FeatureSulfo-Cy5Alexa Fluor 647DyLight 649iFluor 647
Excitation Max (nm) ~646 - 648~650~654~651
Emission Max (nm) ~662 - 671~668~673~670
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000[][4]~270,000~250,000~250,000
Quantum Yield ~0.20 - 0.28[]~0.33Not Widely ReportedNot Widely Reported
Water Solubility High[1][5]HighHighHigh
Photostability High[1][5]Very HighVery HighVery High

Key Applications and Considerations

Sulfo-Cy5 and its alternatives are widely used in a variety of applications, including:

  • Fluorescence Microscopy: Providing high-contrast imaging of cellular structures.[1]

  • Flow Cytometry: Enabling precise cell sorting and analysis with distinct signals.[1]

  • In Vivo Imaging: Ideal for deep tissue imaging due to low background autofluorescence in the far-red spectrum.[1][4]

  • Bioconjugation: Efficiently labeling proteins, antibodies, and nucleic acids for various assays.[1]

The primary advantage of Sulfo-Cy5 lies in its excellent water solubility, which simplifies conjugation protocols and is beneficial for sensitive proteins that may be denatured by organic solvents.[6][7] Non-sulfonated versions, like Cy5, require organic co-solvents such as DMSO or DMF for labeling reactions.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments using Sulfo-Cy5 NHS ester, a common derivative for labeling primary amines on proteins.

Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol outlines the basic steps for conjugating Sulfo-Cy5 NHS ester to a protein, such as an antibody.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)[8][9]

  • Sulfo-Cy5 NHS ester[10]

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[10]

  • Purification column (e.g., Sephadex G-25)[9][10]

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with a suitable buffer like PBS.[8][10] The pH of the protein solution should be adjusted to 8.5 ± 0.5.[10]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11]

  • Conjugation Reaction: Add the reactive dye to the protein solution. A common starting molar ratio of dye to protein is 10:1, but the optimal ratio (typically between 5:1 and 20:1) should be determined experimentally.[11] Incubate the reaction for 1 hour at room temperature with continuous stirring.[11]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[9][10]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). The DOL can then be calculated using the Beer-Lambert law. An optimal DOL for antibodies is typically between 2 and 10.[10]

Immunofluorescence Staining of Cells

This protocol describes a general procedure for using a Sulfo-Cy5-conjugated antibody to stain cells for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sulfo-Cy5-conjugated primary or secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization if the target protein is intracellular.

  • Blocking: Block non-specific antibody binding sites with blocking buffer.

  • Antibody Incubation: Incubate the cells with the Sulfo-Cy5-conjugated antibody diluted in blocking buffer.

  • Washing: Wash the cells multiple times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI and Sulfo-Cy5.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological contexts where Sulfo-Cy5 is employed, the following diagrams are provided.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Sol Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) Conjugation Conjugation Reaction (1 hr, Room Temperature) Prot_Sol->Conjugation Dye_Sol Prepare Sulfo-Cy5 NHS Ester Stock Solution (in DMSO) Dye_Sol->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification DOL Determine Degree of Labeling (Spectrophotometry) Purification->DOL

Workflow for Protein Labeling with Sulfo-Cy5 NHS Ester.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF P Gene Gene Expression TF->Gene

References

A Head-to-Head Battle of Far-Red Fluorescent Dyes: A Cost-Benefit Analysis of Sulfo-Cy5 and its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the selection of an appropriate fluorophore is a critical decision that profoundly influences experimental outcomes. For researchers and drug development professionals working in areas such as immunofluorescence, flow cytometry, and microscopy, far-red fluorescent dyes offer a significant advantage by minimizing background autofluorescence inherent in biological samples. Among these, Sulfo-Cy5 has been a popular choice. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5 in comparison to its major competitors: Alexa Fluor 647, DyLight 650, and Atto 647N. We present a detailed examination of their performance characteristics, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific applications.

Performance at a Glance: A Comparative Overview

The ideal fluorescent dye exhibits high brightness, exceptional photostability, and excellent water solubility, all while being cost-effective. The brightness of a fluorophore is a product of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to fading upon exposure to light, is crucial for experiments requiring long acquisition times. Water solubility is important for consistent and efficient labeling of biomolecules in aqueous buffers.

Here, we summarize the key spectral and physical properties of Sulfo-Cy5 and its alternatives in a comparative table.

Table 1: Spectroscopic and Physicochemical Properties of Far-Red Fluorescent Dyes

PropertySulfo-Cy5Alexa Fluor 647DyLight 650Atto 647N
Excitation Max (nm) ~646[1]~651[2]~652[3]~646[4]
Emission Max (nm) ~662[1]~672[2]~672[3]~664[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000[1]~270,000[2]~250,000~150,000
Quantum Yield (Φ) ~0.28[1]~0.33High (not specified)~0.65[4]
Brightness (Ext. Coeff. x QY) ~75,880~89,100High~97,500
Photostability ModerateHigh[5]HighVery High[6]
Water Solubility High[7]High[2]HighGood

Cost Analysis

The cost of fluorescent dyes can be a significant factor in experimental design, especially for high-throughput applications. The following table provides an approximate cost comparison for 1 mg of the NHS ester form of each dye, which is commonly used for labeling proteins and other amine-containing molecules. Prices can vary between vendors and are subject to change.

Table 2: Cost Comparison of Amine-Reactive Far-Red Dyes (1 mg NHS Ester)

DyeVendorApproximate Price (USD)
Sulfo-Cy5 NHS esterAxisPharm$100[8]
Sulfo-Cy5 NHS esterLumiprobe$93.99[7]
Sulfo-Cy5 NHS esterMedKoo$550 (5mg)
Alexa Fluor 647 NHS EsterMedchemExpress$620[9]
Alexa Fluor 647 NHS EsterAxisPharm (equivalent)$149[10]
Alexa Fluor 647 NHS EsterTargetMol$568[11]
DyLight 650 NHS EsterThermo Fisher Scientific$650.96[12]
Atto 647N NHS esterSigma-Aldrich (AAT Bioquest)$232
Atto 647N NHS esterScientific Laboratory Supplies£376.00
Atto 647N NHS esterLeica Microsystems(Price not listed)[13]

In-Depth Performance Review

Brightness: Based on the product of the extinction coefficient and quantum yield, Atto 647N appears to be the brightest of the four dyes, followed by Alexa Fluor 647. Sulfo-Cy5 offers good brightness, while the precise brightness of DyLight 650 is difficult to calculate without a specific quantum yield value, though it is marketed as having high fluorescence intensity.[12]

Photostability: While direct head-to-head quantitative comparisons under identical conditions are scarce in peer-reviewed literature, the general consensus from manufacturer data and some studies is that Alexa Fluor 647 and Atto 647N offer superior photostability compared to traditional cyanine (B1664457) dyes like Cy5.[5] Atto 647N is often highlighted for its exceptional photostability, making it particularly suitable for demanding applications like super-resolution microscopy.[6] DyLight 650 is also marketed as having exceptional resistance to photobleaching.[12]

Water Solubility: Sulfo-Cy5, Alexa Fluor 647, and DyLight 650 are all highly water-soluble due to the presence of sulfonate groups. This property is advantageous for labeling proteins in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function.[2][7][12] Atto 647N also has good solubility.

Experimental Protocols

To provide a practical guide for researchers, we have outlined detailed methodologies for key experiments using these fluorescent dyes.

Protein Labeling with NHS Esters

This protocol describes a general procedure for labeling proteins with amine-reactive NHS ester dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • NHS ester of Sulfo-Cy5, Alexa Fluor 647, DyLight 650, or Atto 647N

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the chosen amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of NHS ester. A molar excess of 8-fold is a good starting point for mono-labeling.[14][15]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle stirring.[16]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).[17]

    • Alternatively, purify the conjugate by dialysis against the desired buffer.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

Experimental_Workflow_Protein_Labeling Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Mix Protein and Dye Solutions (Incubate 1 hr at RT, protected from light) prep_protein->mix prep_dye Prepare Dye Stock Solution (10 mg/mL in DMF/DMSO) prep_dye->mix purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) mix->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

Protein Labeling Workflow Diagram

Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescent staining of adherent cultured cells.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal serum in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody (conjugated to Sulfo-Cy5, Alexa Fluor 647, DyLight 650, or Atto 647N)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Rinse cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18]

  • Washing: Gently wash the cells three times with PBS.

  • Permeabilization: If staining for intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, with the final wash in distilled water to remove salt crystals.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Experimental_Workflow_Immunofluorescence Immunofluorescence Staining Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_final Final Steps prep Rinse and Fix Cells perm Permeabilize (for intracellular targets) prep->perm block Block Non-Specific Binding perm->block primary_ab Incubate with Primary Antibody block->primary_ab wash Wash Excess Antibodies primary_ab->wash secondary_ab Incubate with Fluorescent Secondary Antibody wash_final wash_final secondary_ab->wash_final Final Washes wash->secondary_ab mount Mount with Antifade Medium image Image with Fluorescence Microscope mount->image wash_final->mount

Immunofluorescence Staining Workflow

Flow Cytometry Staining

This protocol outlines a basic procedure for staining cells in suspension for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • Fluorescently labeled primary antibody (conjugated to Sulfo-Cy5, Alexa Fluor 647, DyLight 650, or Atto 647N)

  • (Optional) Fixation and permeabilization buffers for intracellular staining

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each tube.

    • Add the fluorescently labeled primary antibody at the predetermined optimal concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and decanting the supernatant.

  • Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).

  • (Optional) Fixation: If the cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde).

  • Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and filter set appropriate for the chosen fluorophore (e.g., a 633 nm or 640 nm laser).[19][20]

Logical_Relationship_Flow_Cytometry Flow Cytometry Staining Logic start Start with Single-Cell Suspension wash1 Wash Cells start->wash1 stain Stain with Fluorescent Antibody wash1->stain wash2 Wash Unbound Antibody stain->wash2 resuspend Resuspend for Analysis wash2->resuspend analyze Analyze on Flow Cytometer resuspend->analyze end End analyze->end

Logical Flow of a Flow Cytometry Experiment

Conclusion: Making the Right Choice

The selection of the optimal far-red fluorescent dye is a multifaceted decision that requires careful consideration of performance, cost, and the specific demands of the application.

  • Sulfo-Cy5 remains a cost-effective and reliable option for many standard applications, offering good brightness and high water solubility.

  • Alexa Fluor 647 provides a well-balanced combination of high brightness, excellent photostability, and good water solubility, making it a robust choice for a wide range of applications.

  • DyLight 650 is positioned as a high-performance alternative, with claims of exceptional brightness and photostability, though more independent quantitative data would be beneficial.

  • Atto 647N stands out for its exceptional brightness and very high photostability, making it the preferred choice for demanding techniques such as single-molecule imaging and super-resolution microscopy.

Ultimately, for routine applications where cost is a primary concern, Sulfo-Cy5 is a viable option. For experiments requiring higher sensitivity and greater photostability, Alexa Fluor 647 offers a significant performance advantage. For the most demanding imaging applications where photostability and brightness are paramount, Atto 647N is likely the superior choice, albeit at a potentially higher cost. Researchers are encouraged to consider the specific requirements of their experiments and, if possible, perform pilot studies to determine the most suitable dye for their needs.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and proper disposal of chemical reagents is a critical component of laboratory best practices. This guide provides essential information and a step-by-step procedure for the disposal of Sulfo-Cy5 carboxylic acid, ensuring the safety of laboratory personnel and environmental protection.

Safety and Handling Profile

This compound is generally not classified as a hazardous substance or mixture[1][2]. However, adherence to standard laboratory safety protocols is essential during handling and disposal.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Tightly fitting safety goggles, face shield (8-inch minimum), and chemical-resistant gloves.[1]
Respiratory Protection Not generally required. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1]
Handling Use in a well-ventilated area. Avoid the formation of dust.[1][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]
Spill Cleanup Sweep up and shovel spilled material. Place in a suitable, closed container for disposal. Prevent entry into drains.[1]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical waste disposal service. This ensures compliance with regulations and proper handling of the chemical waste stream.

Disposal Workflow for this compound

start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prep_waste 2. Prepare Waste Container (Clearly labeled, sealed) ppe->prep_waste transfer_solid 3a. Transfer Solid Waste (Unused reagent, contaminated solids) prep_waste->transfer_solid transfer_liquid 3b. Transfer Liquid Waste (Aqueous solutions) prep_waste->transfer_liquid spill_cleanup 4. Clean Up Spills (Sweep solids, absorb liquids) transfer_solid->spill_cleanup transfer_liquid->spill_cleanup store_waste 5. Store Waste Securely (Designated chemical waste area) spill_cleanup->store_waste disposal 6. Arrange for Professional Disposal (Contact licensed waste handler) store_waste->disposal end End: Disposal Complete disposal->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Detailed Experimental Protocols for Disposal

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling this compound for disposal, ensure you are wearing the appropriate PPE as specified in the table above. This includes safety goggles, a lab coat, and nitrile or other chemical-resistant gloves[1].

2. Waste Collection:

  • Solid Waste: Collect unused or expired this compound powder, along with any contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated and clearly labeled hazardous waste container.

  • Aqueous Solutions: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge solutions of this compound into the sewer system[3].

  • Contaminated Packaging: Original packaging that has been emptied should be triple-rinsed (or equivalent). The rinsate should be collected as aqueous waste. After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as recommended by local regulations[3].

3. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

4. Final Disposal:

  • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected waste. Provide them with the Safety Data Sheet (SDS) for this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship.

References

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